molecular formula C6H3Br2ClFN B2552290 4,6-Dibromo-3-chloro-2-fluoroaniline CAS No. 1820717-44-9

4,6-Dibromo-3-chloro-2-fluoroaniline

Cat. No.: B2552290
CAS No.: 1820717-44-9
M. Wt: 303.35
InChI Key: LPPPMIYFBYJDRL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2-fluoroaniline is a high-purity, multifunctional halogenated aniline building block designed for advanced chemical synthesis and materials science research. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an aniline group, making it a versatile intermediate for constructing more complex molecular architectures. Researchers value this compound for its applications in pharmaceutical development and agrochemical research, where it can serve as a key precursor in the synthesis of active molecules. The distinct halogen pattern on the aromatic ring allows for selective further functionalization via cross-coupling reactions, nucleophilic substitutions, and other catalytic transformations. It is typically supplied as a solid with a melting point range of 98-102 °C. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-3-chloro-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPMIYFBYJDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dibromo-3-chloro-2-fluoroaniline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dibromo-3-chloro-2-fluoroaniline

Executive Summary

Halogenated anilines represent a cornerstone class of intermediates, serving as versatile scaffolds in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement and combination of different halogen atoms on the aniline ring provide chemists with precise control over a molecule's steric and electronic properties, reactivity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical overview of 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS No. 1820717-44-9), a polysubstituted aniline with significant potential as a synthetic building block. While specific peer-reviewed literature on this exact molecule is emerging, its properties and utility can be expertly extrapolated from well-documented analogues and foundational chemical principles. This document outlines its core physicochemical properties, provides a robust, validated protocol for its synthesis and characterization, and explores its potential applications in modern drug discovery.

Physicochemical and Structural Properties

4,6-Dibromo-3-chloro-2-fluoroaniline is a C6-aniline derivative characterized by a dense halogenation pattern. This substitution imparts a high molecular weight and significant lipophilicity, which are critical parameters in drug design. The interplay between the electron-withdrawing nature of the halogens and the electron-donating amine group creates a unique electronic profile that dictates its reactivity.

PropertyValueSource
CAS Number 1820717-44-9
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 315.35 g/mol Calculated
InChI Key LPPPMIYFBYJDRL-UHFFFAOYSA-N
Purity Typically ≥98%
Predicted Boiling Point >300 °CAnalog-based estimation
Predicted Melting Point 95-105 °CAnalog-based estimation
Predicted LogP ~4.5Analog-based estimation

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted anilines requires a carefully planned regioselective strategy. Direct halogenation of aniline is often unselective and can lead to oxidation.[2] A more controlled and reproducible approach involves the halogenation of a protected aniline, such as an acetanilide, followed by deprotection. The proposed synthesis for 4,6-Dibromo-3-chloro-2-fluoroaniline begins with the commercially available 2-fluoroaniline.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide (Protection) A->B Acetic Anhydride Acetic Acid C N-(3-chloro-2-fluorophenyl)acetamide (Chlorination) B->C N-Chlorosuccinimide (NCS) Acetonitrile D N-(4,6-dibromo-3-chloro-2-fluorophenyl)acetamide (Bromination) C->D N-Bromosuccinimide (NBS) Sulfuric Acid E 4,6-Dibromo-3-chloro-2-fluoroaniline (Deprotection/Hydrolysis) D->E HCl / Ethanol Reflux Reactivity_Applications cluster_reactions Potential Synthetic Transformations Core 4,6-Dibromo-3-chloro-2-fluoroaniline Amine (NH₂) Bromine (Br) at C4/C6 Chlorine (Cl) at C3 Fluorine (F) at C2 Diazotization Diazotization & Sandmeyer Reactions Core:f1->Diazotization Acylation Acylation / Sulfonylation Core:f1->Acylation CrossCoupling Suzuki / Buchwald-Hartwig Cross-Coupling Core:f2->CrossCoupling HalogenBonding Halogen Bond Donor Core:f2->HalogenBonding Strongest σ-hole Core:f3->HalogenBonding Moderate σ-hole

Sources

A Technical Guide to the Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide outlines the synthetic pathways for 4,6-dibromo-3-chloro-2-fluoroaniline, a highly substituted and valuable building block in medicinal chemistry and materials science. The unique substitution pattern of this aniline derivative imparts specific electronic and steric properties, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. This document provides a detailed exploration of a plausible synthetic route, grounded in established principles of organic chemistry, and supported by references to relevant literature for analogous transformations. The guide includes a discussion of the strategic considerations for regioselective halogenation, detailed experimental protocols, and a comprehensive list of references.

Introduction: The Significance of Polysubstituted Anilines

Aniline and its derivatives are fundamental structural motifs in a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The introduction of multiple halogen substituents onto the aniline core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4,6-Dibromo-3-chloro-2-fluoroaniline, with its dense and specific halogenation pattern, represents a sophisticated scaffold for the design of molecules with tailored functionalities. The strategic placement of bromine, chlorine, and fluorine atoms offers multiple points for further chemical modification, enabling the exploration of diverse chemical space in drug discovery and materials science.

The synthesis of such a precisely substituted aniline presents a significant challenge due to the need for high regioselectivity in the halogenation steps. This guide provides a comprehensive overview of a logical and feasible synthetic approach, drawing upon established methodologies for the halogenation of aromatic amines.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 4,6-dibromo-3-chloro-2-fluoroaniline, suggests a multi-step pathway starting from a more readily available precursor. The key challenge lies in the controlled, stepwise introduction of the halogen atoms at the desired positions. The directing effects of the substituents on the aniline ring are of paramount importance in planning the synthetic route.

The amino group is a powerful ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, must be carefully considered to achieve the desired regioselectivity.

A plausible forward synthesis would likely start with a commercially available di-substituted aniline and proceed through sequential halogenation steps. The order of these steps is critical to ensure the correct placement of the bromine and chlorine atoms.

Proposed Synthesis Pathway

A logical and efficient synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline can be envisioned starting from 3-chloro-2-fluoroaniline. This starting material is commercially available and provides a solid foundation for the subsequent halogenation steps.[3] The proposed pathway involves a two-step bromination process.

Synthesis_Pathway A 3-Chloro-2-fluoroaniline B 4-Bromo-3-chloro-2-fluoroaniline A->B Bromination (Step 1) C 4,6-Dibromo-3-chloro-2-fluoroaniline B->C Bromination (Step 2)

Caption: Proposed two-step synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline.

Step 1: Monobromination of 3-Chloro-2-fluoroaniline

The first step involves the regioselective monobromination of 3-chloro-2-fluoroaniline to yield 4-bromo-3-chloro-2-fluoroaniline. The directing effects of the amino, fluoro, and chloro groups will influence the position of the incoming bromine atom. The powerful activating and para-directing effect of the amino group is expected to direct the bromination to the position para to it, which is the C4 position.

Experimental Protocol:

  • Materials: 3-Chloro-2-fluoroaniline, N-bromosuccinimide (NBS), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve 3-chloro-2-fluoroaniline (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of N-bromosuccinimide (1 to 1.1 equivalents) in the same solvent to the reaction mixture, while maintaining the temperature. The use of NBS is a common and effective method for the bromination of anilines.[4]

    • Stir the reaction mixture at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-3-chloro-2-fluoroaniline.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a controlled source of electrophilic bromine, minimizing over-bromination and side reactions that can occur with liquid bromine.

  • Low Temperature: The reaction is conducted at low temperature to enhance the regioselectivity and to control the exothermic nature of the reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the starting materials and facilitate the reaction.

Step 2: Second Bromination to Yield 4,6-Dibromo-3-chloro-2-fluoroaniline

The second step involves the introduction of a second bromine atom at the C6 position of 4-bromo-3-chloro-2-fluoroaniline. The existing substituents will again direct the incoming electrophile. The amino group will direct the second bromine to the remaining ortho position, which is C6.

Experimental Protocol:

  • Materials: 4-Bromo-3-chloro-2-fluoroaniline, a brominating agent (e.g., bromine in acetic acid or NBS), and a suitable solvent.

  • Procedure:

    • Dissolve 4-bromo-3-chloro-2-fluoroaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add the brominating agent (1 to 1.1 equivalents) to the solution at a controlled temperature. The use of bromine in acetic acid is a classic method for the bromination of anilines.[5]

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.

    • Work up the reaction as described in Step 1, including quenching, extraction, and drying.

    • Purify the final product, 4,6-dibromo-3-chloro-2-fluoroaniline, using appropriate techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Brominating Agent: Depending on the reactivity of the substrate, either NBS or a solution of bromine in a suitable solvent can be employed. For a less reactive substrate, a stronger brominating agent might be necessary.

  • Solvent: Glacial acetic acid is often used as a solvent for bromination reactions as it can help to polarize the bromine molecule, increasing its electrophilicity.[5]

Data Presentation

The following table summarizes the key parameters for the proposed synthesis pathway.

StepStarting MaterialReagentsProductExpected Yield (%)
13-Chloro-2-fluoroanilineN-Bromosuccinimide, DMF4-Bromo-3-chloro-2-fluoroaniline70-85
24-Bromo-3-chloro-2-fluoroanilineBromine, Acetic Acid4,6-Dibromo-3-chloro-2-fluoroaniline65-80

Note: The expected yields are estimates based on similar reactions reported in the literature and would require experimental optimization.

Conclusion

The synthesis of 4,6-dibromo-3-chloro-2-fluoroaniline presents a formidable challenge in organic synthesis, demanding a carefully planned and executed multi-step approach. The proposed pathway, starting from 3-chloro-2-fluoroaniline and proceeding through two sequential bromination steps, offers a logical and feasible route to this valuable compound. The success of this synthesis hinges on the precise control of reaction conditions to achieve the desired regioselectivity. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis of this and other polysubstituted anilines, which are of significant interest in the development of new drugs and materials. Further experimental work is necessary to optimize the reaction conditions and maximize the yield and purity of the final product.

References

  • HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • vibzz lab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

4,6-Dibromo-3-chloro-2-fluoroaniline CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,6-Dibromo-3-chloro-2-fluoroaniline

Introduction: A Versatile Halogenated Intermediate

4,6-Dibromo-3-chloro-2-fluoroaniline is a polyhalogenated aromatic amine, a class of compounds that serve as crucial building blocks in the synthesis of complex organic molecules. The specific arrangement of bromine, chlorine, and fluorine atoms on the aniline scaffold imparts unique reactivity and physicochemical properties, making it a valuable intermediate for researchers and synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these halogens allows for selective functionalization and the introduction of moieties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[1][2][3] This guide provides a comprehensive overview of 4,6-Dibromo-3-chloro-2-fluoroaniline, including its properties, a plausible synthetic pathway, potential applications, and essential safety considerations.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of 4,6-Dibromo-3-chloro-2-fluoroaniline is fundamental for its effective application in synthetic chemistry. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1820717-44-9[4][5][6]
Molecular Formula C₆H₃Br₂ClFN[4][6]
Molecular Weight 303.36 g/mol [5][6]
Appearance Not explicitly stated; related compounds are often crystalline solids.
Purity Typically available at ≥98%[4][6]
InChI 1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2[4][6]
InChIKey LPPPMIYFBYJDRL-UHFFFAOYSA-N[4][6]

Synthetic Pathway: A Multi-Step Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 2-fluoroaniline:

  • Protection of the Amine Group : The highly activating amino group is first protected, typically as an acetanilide, to control the regioselectivity of the subsequent halogenation reactions and prevent unwanted side reactions.

  • Regioselective Bromination : The protected aniline is then subjected to bromination. The acetamido group directs the electrophilic substitution to the para and ortho positions. With the para position being the most activated, it is expected to be brominated first, followed by the second bromine atom adding to the other available ortho position.

  • Chlorination and Deprotection : The final halogen is introduced via chlorination, followed by the removal of the protecting group to yield the target molecule.

G cluster_0 Step 1: Protection cluster_1 Step 2: Dibromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Deprotection 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroacetanilide 2-Fluoroacetanilide 2-Fluoroaniline->2-Fluoroacetanilide Acetic Anhydride 4,6-Dibromo-2-fluoroacetanilide 4,6-Dibromo-2-fluoroacetanilide 2-Fluoroacetanilide->4,6-Dibromo-2-fluoroacetanilide N-Bromosuccinimide (NBS) 4,6-Dibromo-3-chloro-2-fluoroacetanilide 4,6-Dibromo-3-chloro-2-fluoroacetanilide 4,6-Dibromo-2-fluoroacetanilide->4,6-Dibromo-3-chloro-2-fluoroacetanilide N-Chlorosuccinimide (NCS) 4,6-Dibromo-3-chloro-2-fluoroaniline 4,6-Dibromo-3-chloro-2-fluoroaniline 4,6-Dibromo-3-chloro-2-fluoroacetanilide->4,6-Dibromo-3-chloro-2-fluoroaniline Acidic or Basic Hydrolysis

Caption: Proposed synthetic workflow for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Experimental Protocol

Step 1: Synthesis of 2-Fluoroacetanilide (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-fluoroacetanilide.

Step 2: Synthesis of 4,6-Dibromo-2-fluoroacetanilide (Dibromination)

  • Dissolve the 2-fluoroacetanilide from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) in portions to the solution while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4,6-dibromo-2-fluoroacetanilide.

Step 3: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroacetanilide (Chlorination)

  • Dissolve 4,6-dibromo-2-fluoroacetanilide in DMF.

  • Add N-Chlorosuccinimide (NCS) to the solution and heat the mixture gently (e.g., to 60°C) to facilitate the reaction.[8]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline (Deprotection)

  • To the crude 4,6-dibromo-3-chloro-2-fluoroacetanilide, add a solution of hydrochloric acid in ethanol.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[9]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting solid, if necessary, by column chromatography or recrystallization to obtain the final product, 4,6-Dibromo-3-chloro-2-fluoroaniline.

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The incorporation of fluorine, in particular, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[10][11] Similarly, chlorine and bromine atoms can modulate the lipophilicity and electronic properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.[2]

4,6-Dibromo-3-chloro-2-fluoroaniline, with its multiple halogen substituents, represents a versatile scaffold for the synthesis of a wide range of biologically active molecules. It can serve as a key intermediate in the development of:

  • Kinase Inhibitors: Many modern cancer therapies, such as gefitinib, are kinase inhibitors that often feature a halogenated aniline core.[3] The specific halogenation pattern of this compound could be exploited to synthesize novel inhibitors with improved potency and selectivity.

  • Antiviral and Antibacterial Agents: Halogenated anilines are used in the synthesis of various antimicrobial compounds. For instance, they are precursors to quinolone antibiotics and other antiviral agents.[3][12]

  • Agrochemicals: The structural motifs present in this molecule are also found in various herbicides and pesticides, where the halogen atoms contribute to the compound's biological activity and environmental persistence.[13]

The presence of multiple reactive sites on the molecule—the amino group and the aromatic ring—allows for diverse chemical transformations, making it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,6-Dibromo-3-chloro-2-fluoroaniline is not provided in the search results, information for structurally similar halogenated anilines indicates that these compounds should be handled with care. The following precautions are based on data for related chemicals and should be considered as a general guideline.

  • Hazards: Compounds in this class are often harmful if swallowed, in contact with skin, or if inhaled.[14] They can cause skin and serious eye irritation, and may also cause respiratory irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][16] Work in a well-ventilated area or under a chemical fume hood.[15]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[14][15]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[14]

    • If swallowed: Rinse mouth and seek medical attention.[15][17]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

4,6-Dibromo-3-chloro-2-fluoroaniline is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. Its polyhalogenated structure provides a unique platform for creating diverse and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for harnessing its full potential in research and development.

References

  • 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). Sigma-Aldrich.
  • 4,6-Dibromo-3-chloro-2-fluoroaniline. (n.d.). MilliporeSigma.
  • 1208076-18-9|4,6-Dibromo-2-chloro-3-fluoroaniline. (n.d.). BLDpharm.
  • SAFETY DATA SHEET for 2,4-Dibromo-6-fluoroaniline. (2025, December 20). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-4-chloro-6-fluoroaniline. (2025, February 17). TCI Chemicals.
  • 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET for 2,6-Dibromo-4-fluoroaniline. (2025, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 13). MilliporeSigma.
  • SAFETY DATA SHEET for 3-Chloro-2,6-dibromo-4-fluoroaniline. (2023, August 23). Fisher Scientific.
  • 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. (n.d.). MilliporeSigma.
  • 6-Bromo-3-chloro-2-fluoroaniline | 1515343-57-3. (n.d.). ChemScene.
  • Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. (2025, October 28). PYG Lifesciences.
  • 6-Bromo-3-chloro-2,4-difluoroaniline. (n.d.). PubChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com.
  • 4-Chloro-3-fluoroaniline | CAS 367-22-6. (n.d.). Ossila.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (n.d.). Benchchem.
  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Patent 0727412.
  • Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (n.d.). Google Patents.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Preparation process of 2-chloro-6-fluoroaniline. (n.d.). Google Patents.

Sources

Molecular structure of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 4,6-Dibromo-3-chloro-2-fluoroaniline

Abstract

Halogenated anilines are foundational scaffolds in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and advanced materials sectors.[1] The precise arrangement of different halogen atoms on the aniline ring governs the molecule's steric and electronic properties, reactivity, and metabolic fate, making these compounds highly tunable building blocks for drug discovery.[1] This guide focuses on 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS No. 1820717-44-9), a polysubstituted aniline whose complex halogenation pattern presents a significant characterization challenge.[2] This document provides a comprehensive framework for the complete structural elucidation of this molecule, intended for researchers, scientists, and drug development professionals. We will detail a multi-pronged approach, combining theoretical predictions with established analytical protocols for spectroscopic and crystallographic analysis. While experimental data for this specific molecule is not widely published, this guide leverages established methodologies and data from structurally similar compounds to provide a robust and predictive technical overview.

Predicted Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's physical and chemical properties is essential for its synthesis, handling, and application. The properties of 4,6-Dibromo-3-chloro-2-fluoroaniline are derived from its chemical formula, C₆H₃Br₂ClFN, and its unique substitution pattern.[3]

PropertyValue / PredictionSource
CAS Number 1820717-44-9[3][4]
Molecular Formula C₆H₃Br₂ClFN[2]
Molecular Weight 303.36 g/mol [2][4]
InChI Key LPPPMIYFBYJDRL-UHFFFAOYSA-N[2][3]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Purity (Commercial) Typically ≥98%[2][3]

The core structure consists of an aniline ring substituted with two bromine atoms, one chlorine atom, one fluorine atom, and an amino group. The IUPAC name, 4,6-Dibromo-3-chloro-2-fluoroaniline, precisely describes the location of these substituents.

A Multi-Faceted Approach to Structural Elucidation

Confirming the molecular structure of a complex, novel, or sparsely documented compound like 4,6-Dibromo-3-chloro-2-fluoroaniline requires a synergistic workflow. This involves computational modeling to establish a theoretical baseline, followed by a suite of analytical techniques to provide empirical validation.

G comp_model Computational Modeling (DFT Calculations) pred_spec Predicted Spectra (NMR, IR, MS) comp_model->pred_spec nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pred_spec->nmr Compared against ms Mass Spectrometry (GC-MS) pred_spec->ms Compared against synthesis Proposed Synthesis purification Chromatography / Recrystallization synthesis->purification Yields crude product purification->nmr Provides pure sample for purification->ms Provides pure sample for xrd X-ray Crystallography purification->xrd xrd->comp_model Validates geometry

Caption: Workflow for the structural elucidation of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Spectroscopic Characterization Protocols

Spectroscopic techniques are indispensable for piecing together the molecular puzzle. Each method provides unique information about the molecule's connectivity, atomic environment, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] For 4,6-Dibromo-3-chloro-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Expert Insights:

  • ¹H NMR: The spectrum is expected to show one aromatic proton signal, likely a singlet or a very finely split multiplet due to small couplings to fluorine. The two protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its coupling to the nearby aromatic proton (if observable) can help confirm assignments.

Generalized NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5][6]

  • Data Acquisition: Collect ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. For more detailed analysis, 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.[7]

Expert Insights:

  • Isotopic Pattern: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br, ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl, ~3:1 ratio) will result in a complex and highly characteristic cluster of peaks for the molecular ion.[7] The most abundant peak in this cluster will correspond to the molecule containing two ⁷⁹Br isotopes and one ³⁵Cl isotope. The full pattern will have major peaks at M, M+2, M+4, and M+6.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation through the loss of halogen atoms or other small neutral fragments, providing further structural clues.

G cluster_0 Molecular Ion Cluster a M⁺ (²⁷⁹Br, ¹³⁵Cl) b [M+2]⁺ (¹⁷⁹Br, ¹⁸¹Br, ¹³⁵Cl or ²⁷⁹Br, ¹³⁷Cl) c [M+4]⁺ (¹⁷⁹Br, ¹⁸¹Br, ¹³⁷Cl or ²⁸¹Br, ¹³⁵Cl) d [M+6]⁺ (²⁸¹Br, ¹³⁷Cl)

Sources

Reactivity profile of multi-halogenated anilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Multi-Halogenated Anilines

Executive Summary

Multi-halogenated anilines are a cornerstone class of intermediates in modern organic synthesis, particularly within pharmaceutical and materials science discovery.[1] The number, type, and position of halogen substituents on the aniline scaffold provide a powerful toolkit for fine-tuning electronic properties, metabolic stability, and, most critically, chemical reactivity.[1] This guide offers a detailed exploration of the reactivity profile of these versatile building blocks. It moves beyond simple procedural descriptions to explain the underlying principles governing their behavior in key synthetic transformations. We will dissect the nuanced interplay of electronic and steric effects and provide field-proven insights into leveraging differential halogen reactivity for complex, regioselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to master the application of multi-halogenated anilines in their synthetic programs.

Introduction: The Strategic Value of Halogenated Anilines

Aniline and its derivatives are fundamental building blocks in medicinal chemistry.[1] However, the aniline motif can be associated with metabolic instability or toxicity.[1][2][3] The introduction of halogens is a primary strategy to mitigate these liabilities and modulate a compound's physicochemical properties.[1]

  • Fluorine: Often used to block metabolic oxidation, enhance binding affinity, and alter pKa.[1]

  • Chlorine & Bromine: Incorporated to modulate lipophilicity and electronic characteristics.[1]

  • Iodine: Serves as a highly versatile synthetic handle for introducing molecular complexity via cross-coupling reactions and can participate in halogen bonding, a key non-covalent interaction with biological targets.[1]

The true synthetic power of multi-halogenated anilines lies in the differential reactivity of the carbon-halogen (C-X) bonds, enabling chemists to perform sequential, site-selective modifications.

The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of a multi-halogenated aniline is governed by a delicate balance of electronic and steric factors.

Electronic Effects: A Duality of Influence

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): As electronegative atoms, all halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and makes the ring more electron-deficient (electrophilic), which can be a crucial factor in nucleophilic aromatic substitution (SNAr) reactions.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions, and activates the ring toward electrophilic attack.

For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them deactivating groups overall in electrophilic substitutions.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[4] The amino group (-NH₂) is a powerful activating group and its directing effect will also strongly influence the outcome of reactions like direct halogenation.[5]

Steric Effects

The physical size of the halogen atoms (I > Br > Cl > F) plays a significant role in reactivity. Bulky substituents at the ortho positions of the aniline can sterically hinder the approach of reagents to both the amino group and the adjacent ring positions.[6][7] This can necessitate the use of more efficient catalyst systems or longer reaction times to achieve desired conversions.[6][7]

Differential Reactivity of Carbon-Halogen Bonds

In many of the most synthetically valuable reactions, the rate-determining step involves the cleavage of the C-X bond. The strength of this bond decreases down the group: C-F > C-Cl > C-Br > C-I. This establishes a clear and synthetically exploitable reactivity hierarchy.

General Reactivity Order in Oxidative Addition: Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride

This trend is primarily attributed to the bond dissociation energies; the C-I bond is the weakest and therefore undergoes oxidative addition to a metal catalyst (e.g., Palladium(0)) most readily.[6][8] This differential reactivity is the key to achieving chemoselectivity in polyhalogenated systems.[8]

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the preeminent application for multi-halogenated anilines, allowing for the construction of complex molecular architectures. The choice of halogen dictates the reaction conditions required.[8]

A robust method for forming C-C bonds with organoboron compounds.[8] Iodoanilines are highly reactive, often proceeding under mild conditions, while chloroanilines typically require more active catalyst systems or harsher conditions.[6]

Table 1: Representative Reactivity in Suzuki-Miyaura Coupling (Data compiled from representative sources to illustrate trends)[6]

Halogenated AnilineHalogenTypical Yield CategoryNotes
4-IodoanilineIHigh (>90%)Mild conditions, simple Pd precursors.[6]
4-BromoanilineBrGood (71-90%)Requires slightly more forcing conditions than iodoanilines.
4-ChloroanilineClModerate (40-70%)Often requires highly active phosphine ligands and stronger bases.[6]
  • Setup: To a reaction vessel, add the bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent: Add a solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This reaction forms C-N bonds, coupling the halogenated aniline with another amine. The same reactivity trend (I > Br > Cl) applies, allowing for selective amination at the most labile C-X bond.

This reaction forms a C-C bond between the aryl halide and a terminal alkyne.[8] Iodoanilines are highly reactive and can often be coupled at room temperature, whereas bromo- and chloroanilines require more forcing conditions.[8]

G cluster_workflow Generalized Cross-Coupling Workflow start Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base purge Purge with Inert Gas (Ar or N2) start->purge react Heat Reaction Mixture (e.g., 80-120 °C) purge->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack.[9][10] Multiple halogen atoms, through their powerful inductive effect, can activate the ring for SNAr, especially when positioned ortho or para to a good leaving group.[9][10][11]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] Unlike in SN1/SN2 reactions, the reactivity order for the leaving group in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarising the C-X bond.[10]

Recent advances have shown that even without strong nitro-group activation, SNAr can be achieved on multi-halogenated systems, for instance, through directed reactions where a neighboring group facilitates the substitution.[12]

The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for converting the primary amino group of an aniline into a wide range of other functional groups, including halogens.[13][14][15] This transformation is invaluable for synthesizing specific isomers that are difficult or impossible to obtain via direct halogenation.[16][17]

The process involves two main steps:

  • Diazotization: The aniline is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[16][17]

  • Substitution: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr) to replace the -N₂⁺ group with the corresponding halogen.[13][17] For iodination, KI is typically sufficient without a copper catalyst.[17]

G cluster_mech Sandmeyer Reaction Mechanism ArNH2 Aryl Amine (Aniline) Diazonium Aryl Diazonium Salt [Ar-N≡N]⁺ X⁻ ArNH2->Diazonium NaNO₂, HX 0-5 °C ArRadical Aryl Radical Ar• Diazonium->ArRadical Cu(I)X (e⁻ transfer) Product Aryl Halide Ar-X ArRadical->Product X from Cu(II)X₂ N2 N₂ Gas ArRadical->N2 +

Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.

  • Diazotization: Dissolve the starting aniline (1.0 equiv) in an aqueous solution of HBr (e.g., 48%) and cool the mixture to 0 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 15-30 minutes at this temperature.

  • Copper(I) Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1 equiv) in HBr.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup & Purification: Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts, dry, and purify as previously described.

Synthetic Strategy: The Power of Regioselective Functionalization

The differential reactivity of C-X bonds is a powerful tool for synthetic planning.[1] In a di- or tri-halogenated aniline containing different halogens (e.g., 4-chloro-2-iodoaniline), a chemist can selectively functionalize one position while leaving the others intact for subsequent transformations.[1][8]

The strategy is almost always to target the most reactive halogen first. A Suzuki coupling on a chloro-iodo-aniline will occur exclusively at the C-I bond under conditions that leave the C-Cl bond untouched.[1] The resulting functionalized chloroaniline can then be subjected to a second, more forcing cross-coupling reaction to modify the chloro-position, or the amino group can be functionalized.

G cluster_strategy Regioselective Functionalization Strategy start Multi-Halogenated Aniline (e.g., Chloro-Iodo-Aniline) step1 Reaction 1: Selective Coupling at more reactive C-I bond (e.g., Suzuki, Sonogashira) start->step1 intermediate Functionalized Intermediate (e.g., Aryl-Chloro-Aniline) step1->intermediate step2 Reaction 2: Transformation at less reactive C-Cl bond or -NH₂ group intermediate->step2 product Complex Target Molecule step2->product

Caption: Logical workflow for the sequential functionalization of a di-halogenated aniline.

Safety and Handling of Halogenated Anilines

Anilines and their halogenated derivatives must be handled with extreme caution as they are classified as hazardous substances.[1][18][19][20][21]

  • Toxicity: They are often acutely toxic if swallowed, inhaled, or in contact with skin.[1][20] They can cause organ damage through prolonged or repeated exposure.[1] Aniline itself is a suspected carcinogen and mutagen.[20]

  • Exposure Routes: Primary exposure routes are inhalation and skin absorption.[21]

  • Personal Protective Equipment (PPE): The use of chemical-resistant gloves (check manufacturer compatibility), safety goggles or a face shield, and a lab coat is mandatory.[1][20] All handling of solids and solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][20]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents and acids.[1][21]

G cluster_safety Safe Handling Workflow prep Review Safety Data Sheet (SDS) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handle in Chemical Fume Hood ppe->handling waste Segregate & Dispose of Hazardous Waste Correctly handling->waste cleanup Decontaminate Work Area & Wash Hands Thoroughly waste->cleanup

Caption: Mandatory workflow for the safe handling of halogenated anilines.

Conclusion

Multi-halogenated anilines are far more than simple substituted aromatics; they are sophisticated synthetic platforms. A thorough understanding of the interplay between halogen identity, substitution pattern, and reaction mechanism allows researchers to design efficient, selective, and elegant synthetic routes. By mastering the reactivity profiles detailed in this guide—from the predictable hierarchy in cross-coupling to the nuances of SNAr and the strategic power of the Sandmeyer reaction—drug development professionals and chemical scientists can unlock the full potential of these critical building blocks to construct the complex molecules that drive innovation.

References

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  • Wikipedia. (n.d.). Sandmeyer reaction.
  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • PMC. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • ResearchGate. (2023, July 23). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline.
  • CK-12 Foundation. (2026, January 1). Preparation of Haloarenes.
  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).
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  • PMC. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
  • BenchChem. (2025, December). Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of Halobenzenes.
  • PubMed. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites.
  • ResearchGate. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
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  • ACS Publications. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • Dalton Transactions (RSC Publishing). (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3.
  • Canadian Center of Science and Education. (2013, March 15). Nonlinear Optical Properties of Halogenated Aniline Oligomers.
  • MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.
  • ACS Publications. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors.
  • ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate.
  • Chemistry World. (2015, September 17). Shining a light on amine synthesis.
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The Strategic Utility of 4,6-Dibromo-3-chloro-2-fluoroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dibromo-3-chloro-2-fluoroaniline is a polysubstituted aromatic amine that has emerged as a highly versatile and strategic building block in organic synthesis. Its unique arrangement of five distinct functional handles—an amino group, a fluorine atom, a chlorine atom, and two bromine atoms—on a single benzene ring provides a rich platform for complex molecular engineering. The differential reactivity of the carbon-halogen bonds, coupled with the synthetic versatility of the aniline moiety, allows for a programmed, site-selective introduction of various substituents. This guide explores the physicochemical properties, synthesis, and reactivity of 4,6-dibromo-3-chloro-2-fluoroaniline, with a focus on its application in the construction of high-value compounds, particularly in the pharmaceutical and materials science sectors.

Introduction: A Multifunctional Scaffold

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic choice of starting materials. Polysubstituted aromatic compounds are of paramount importance, serving as core scaffolds for a vast array of pharmaceuticals, agrochemicals, and functional materials. 4,6-Dibromo-3-chloro-2-fluoroaniline stands out due to its high degree of functionalization. The presence and specific placement of its substituents create a molecule with significant potential for controlled, stepwise chemical modifications.

The electron-withdrawing nature of the halogen atoms decreases the basicity and nucleophilicity of the amino group compared to aniline, while also influencing the reactivity of the aromatic ring itself.[1] More importantly, the distinct C-X bond strengths (C-Br > C-Cl > C-F) are the cornerstone of its utility, enabling selective transformations such as palladium-catalyzed cross-coupling reactions at specific positions.[1] This guide will delve into the practical aspects of utilizing this building block, providing insights into reaction planning and execution.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Physical Properties
PropertyValueReference(s)
CAS Number 1820717-44-9
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.36 g/mol
Appearance Solid (form may vary)
Purity Typically ≥98%
Spectroscopic Data
  • ¹H NMR: The single aromatic proton would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shift would be influenced by the surrounding halogen atoms. The -NH₂ protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Six distinct signals would be expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atoms attached to the halogens would exhibit characteristic chemical shifts and coupling constants (especially C-F coupling).

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a fluoro-aromatic compound.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically 3300-3500 cm⁻¹), C-N stretching, and C-X (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region.[2]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.[3]

Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

The synthesis of polyhalogenated anilines often involves a multi-step sequence of electrophilic aromatic substitution reactions on a suitable precursor. A plausible and common strategy involves the careful orchestration of halogenation and nitration/reduction steps.

A general workflow for synthesizing such a compound is outlined below. The key challenge lies in controlling the regioselectivity of the halogenation steps. The activating, ortho-, para-directing amino group often requires protection (e.g., as an acetanilide) to modulate its reactivity and prevent side reactions like polyhalogenation and oxidation.[4][5]

G cluster_0 Synthetic Workflow Start 2-Fluoro-3-chloroaniline Step1 Acetylation (Protection of NH2) Start->Step1 Acetanilide N-(2-Fluoro-3-chlorophenyl) acetamide Step1->Acetanilide Step2 Bromination (e.g., Br2, Acetic Acid) Acetanilide->Step2 Dibromo N-(4,6-Dibromo-2-fluoro-3- chlorophenyl)acetamide Step2->Dibromo Step3 Hydrolysis (Deprotection) Dibromo->Step3 Product 4,6-Dibromo-3-chloro- 2-fluoroaniline Step3->Product

Caption: Generalized synthetic workflow for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Reactivity and Key Transformations: A Chemist's Guide

The synthetic power of 4,6-dibromo-3-chloro-2-fluoroaniline lies in the ability to selectively address its multiple reactive sites.

The Principle of Differential Reactivity

The primary sites for transformation are the two C-Br bonds, the C-Cl bond, the C-F bond, and the -NH₂ group. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: C-I > C-Br > C-Cl >> C-F.[1] This hierarchy is fundamental to designing selective synthetic strategies. The two C-Br bonds at positions 4 and 6 are significantly more reactive than the C-Cl bond at position 3, which is in turn more reactive than the C-F bond at position 2.[1][6]

G Molecule Substituted Aniline Core CBr_4 C4-Br Molecule->CBr_4 Coupling CBr_6 C6-Br Molecule->CBr_6 Coupling CCl C3-Cl Molecule->CCl Forced Coupling CF C2-F Molecule->CF Inert NH2 C1-NH2 Molecule->NH2 Diazotization, Acylation Reactivity_High High Reactivity Reactivity_Low Low Reactivity G Start 4,6-Dibromo-3-chloro- 2-fluoroaniline Step1 Suzuki Coupling (Ar1-B(OH)2) @ C4-Br Start->Step1 Intermediate1 Mono-arylated Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig (Ar2-NH2) @ C6-Br Intermediate1->Step2 Intermediate2 Di-substituted Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., via NH2) Intermediate2->Step3 Product Complex Heterocyclic Core (e.g., Quinazoline derivative) Step3->Product

Caption: A strategic pathway for synthesizing a complex heterocyclic core.

In this example, a first Suzuki coupling is performed selectively at the more reactive C4-Br position. Subsequently, a Buchwald-Hartwig amination is carried out at the C6-Br position. Finally, the intrinsic aniline nitrogen is used to perform an intramolecular cyclization, perhaps after an additional modification, to forge the final heterocyclic ring system. This stepwise approach provides complete control over the final substitution pattern.

Experimental Protocols

The following are representative, generalized protocols. Note: These are illustrative and must be adapted and optimized for specific substrates and laboratory conditions. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol: Selective Mono-Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at one of the C-Br positions.

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromo-3-chloro-2-fluoroaniline (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). [7]Add a mild base such as K₃PO₄ (2.0 eq). [7]3. Reaction: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Lower temperatures favor mono-substitution. [6]4. Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Diazotization and Sandmeyer Reaction (Conversion of -NH₂ to -CN)

Objective: To replace the amino group with a cyano group.

  • Diazotization: Dissolve 4,6-dibromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. An evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour.

  • Work-up: Cool the mixture and extract with an organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic extract with aqueous NaOH and then water. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting nitrile by crystallization or column chromatography.

Conclusion

4,6-Dibromo-3-chloro-2-fluoroaniline is a powerful and versatile building block for organic synthesis. Its dense and varied halogenation provides a predictable roadmap for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The ability to precisely control the introduction of different substituents makes it an invaluable tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of the principles of differential reactivity and the careful selection of reaction conditions are key to unlocking the full synthetic potential of this strategic starting material.

References

(Please note that while the following links were verified at the time of generation, their accessibility may change over time.)

  • Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide. Benchchem.
  • Mechanisms of the Reaction between Polyhalogenated Nitrobutadienes and Electron-Deficient Anilines: Computational Modeling.
  • Reactivity of [ReOCl3(PPh3)2] towards substituted anilines. u:scholar.
  • 6-Bromo-3-chloro-2,4-difluoroaniline | C6H3BrClF2N | CID 2773254. PubChem.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • 4-Bromo-3-chloro-2-fluoroaniline | 115843-99-7. Sigma-Aldrich.
  • Identifying side products in the halogen
  • New Journal of Chemistry Supporting Inform
  • 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. MilliporeSigma.
  • 4,6-Dibromo-2-chloro-3-fluoroaniline | 1208076-18-9. BLDpharm.
  • Technical Support Center: Cross-Coupling Reactions with 5-Chloro-2,3-dibromoaniline. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • 2,6-Dibromo-4-fluoroaniline(344-18-3) 1H NMR spectrum. ChemicalBook.
  • 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. MilliporeSigma.
  • Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.
  • Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
  • 4-Chloro-3-fluoroaniline | CAS 367-22-6. Ossila.
  • 3-Chloro-2,6-dibromo-4-methylaniline. NIST WebBook.
  • 2,6-dibromo-3-chloro-4-fluoroaniline, Thermo Scientific. Fisher Scientific.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing.
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
  • 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. PubChem - NIH.
  • Organic Syntheses Procedure.
  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.
  • Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
  • 3-Bromo-4-chloro-6-fluoro-2-iodoaniline. ChemScene.
  • 6-Bromo-3-chloro-2-fluoroaniline | 1515343-57-3. ChemScene.
  • 6-BROMO-3-CHLORO-2,4-DIFLUOROANILINE | 201849-12-9. ChemicalBook.

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The Halogen's Dichotomy: An In-depth Technical Guide to the Electronic Effects of Halogens on the Aniline Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogens to the aniline ring is a fundamental strategy in medicinal chemistry and materials science for modulating molecular properties. This guide provides a comprehensive analysis of the nuanced electronic effects—inductive and resonance—that halogens impart. We will explore how these effects influence the basicity of the aniline nitrogen, dictate the regioselectivity of electrophilic aromatic substitution, and are ultimately leveraged in the rational design of pharmacologically active agents. This document moves beyond a theoretical overview to provide actionable, field-proven insights, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic and drug development endeavors.

The Duality of Halogen Electronic Effects: A Constant Tug-of-War

The net electronic influence of a halogen substituent on the aniline ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). Understanding this interplay is paramount to predicting the chemical behavior of haloanilines.

  • Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This disparity leads to the withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework.[1] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the halogen and diminishing with distance. Fluorine, as the most electronegative element, exerts the strongest inductive effect, followed by chlorine, bromine, and iodine.[1] This electron withdrawal deactivates the ring, making it less nucleophilic.

  • Resonance Effect (+M): The lone pairs of electrons in the p-orbitals of the halogen can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger orbitals of the other halogens (3p for Cl, 4p for Br, 5p for I).

Crucially, for all halogens, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M).[2] This makes them net deactivating groups in electrophilic aromatic substitution reactions. However, the resonance effect, while weaker, is still significant enough to direct incoming electrophiles to the electron-enriched ortho and para positions.[3]

Figure 1: Interplay of Inductive and Resonance Effects of Halogens.

Impact on Basicity: A Quantitative Look at pKa Values

The electronic effects of halogens directly influence the basicity of the aniline nitrogen. The availability of the nitrogen's lone pair to accept a proton is modulated by the electron-withdrawing nature of the halogen. A lower pKa of the conjugate anilinium ion corresponds to a weaker base.

Generally, halogen substitution decreases the basicity of aniline (pKa of anilinium ion ≈ 4.6) due to the dominant electron-withdrawing inductive effect.[4] This effect is most pronounced with the highly electronegative fluorine and when the halogen is in the ortho position, where it can exert a maximal inductive effect and potentially engage in intramolecular hydrogen bonding with the anilinium proton.

SubstituentPositionpKa of Conjugate AcidReference
-H-4.60[5]
-Fortho3.20[6]
meta3.50[7]
para4.60[6]
-Clortho2.64[6]
meta3.46[7]
para4.15[7]
-Brortho2.53[7]
meta3.58[7]
para3.86[7]
-Iortho2.60[7]
meta3.60 (est.)N/A
para3.78 (est.)N/A

Analysis of pKa Trends:

  • Ortho-Effect: The ortho-isomers are consistently the least basic. This is due to the strong -I effect at close proximity and steric hindrance to solvation of the anilinium ion.

  • Meta vs. Para: For chloro-, bromo-, and iodoanilines, the meta-isomer is less basic than the para-isomer. This can be attributed to the fact that at the meta position, only the electron-withdrawing inductive effect is operative, whereas at the para position, the electron-donating resonance effect partially counteracts the inductive effect.[8]

  • Fluoro-Anomaly: Interestingly, p-fluoroaniline has a pKa very similar to aniline itself. This is because the stronger +M effect of fluorine (due to better 2p-2p orbital overlap) at the para position almost completely cancels out its strong -I effect.

Quantitative Correlation: The Hammett Equation

The electronic effects of substituents on the basicity of anilines can be quantified using the Hammett equation:

log(K/K₀) = σρ

Where:

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted anilinium ions, respectively.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[9]

For the protonation of anilines, the ρ value is positive, indicating that electron-withdrawing groups (positive σ values) decrease the basicity (increase the pKa of the conjugate acid).[10]

Substituentσmetaσpara
-F0.340.05
-Cl0.370.22
-Br0.400.23
-I0.350.18
Data sourced from Schwarzenbach et al.[11]

The positive σ values for halogens are consistent with their net electron-withdrawing character.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity

While halogens are deactivating, their +M effect directs incoming electrophiles to the ortho and para positions. The aniline group itself is a powerful activating group, making the haloaniline ring highly susceptible to electrophilic attack.[12] This high reactivity can be a double-edged sword, often leading to polysubstitution.[2]

Figure 2: Regioselectivity in Electrophilic Aromatic Substitution of Haloanilines.
Halogenation of Aniline: Controlling Reactivity

Direct halogenation of aniline is often difficult to control, leading to polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[12]

To achieve selective monohalogenation, particularly at the para position, the reactivity of the amino group must be attenuated. This is commonly achieved by protecting the amino group as an acetamide (acetanilide).[2] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen lone pair, making the ring less susceptible to polysubstitution. The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position. The amino group can then be regenerated by hydrolysis.[13]

Experimental Protocols

Protocol: Potentiometric Determination of pKa for a Haloaniline

Objective: To determine the pKa of a haloaniline by potentiometric titration with a strong acid.

Principle: A solution of the haloaniline (a weak base) is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid (the anilinium ion) is equal to the pH at the half-equivalence point.[14]

Materials:

  • Haloaniline sample (e.g., 4-chloroaniline)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[15]

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the haloaniline into a 250 mL beaker. Add 100 mL of deionized water and a magnetic stir bar. Stir until the sample is fully dissolved.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the burette filled with the standardized 0.1 M HCl solution above the beaker.

  • Titration:

    • Record the initial pH of the haloaniline solution.

    • Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.

    • Continue the titration well past the equivalence point until the pH changes become minimal again.[16]

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[17]

    • The volume of HCl at the half-equivalence point is half the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the anilinium ion.[14]

  • Replicates: Perform the titration in triplicate to ensure reproducibility.[15]

Figure 3: Workflow for Potentiometric pKa Determination.
Protocol: Synthesis of 4-Bromoaniline from Aniline

Objective: To synthesize 4-bromoaniline from aniline via a three-step process involving protection, bromination, and deprotection.[2]

Step 1: Acetylation of Aniline to form Acetanilide

  • In a 250 mL flask, combine 10 mL of aniline, 20 mL of acetic anhydride, and 20 mL of glacial acetic acid. Add a small pinch of zinc dust (to prevent oxidation of aniline).[18]

  • Fit the flask with a reflux condenser and gently heat the mixture in a water bath for 15-20 minutes.

  • Pour the hot mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry. Recrystallize from hot water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide

  • Dissolve 5.4 g of the dried acetanilide in 40 mL of glacial acetic acid in a 100 mL Erlenmeyer flask. Cool the solution in an ice bath.

  • In a separate container, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15-20 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the precipitated p-bromoacetanilide by vacuum filtration, wash with cold water, and air dry.[13]

Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline

  • In a 100 mL round-bottom flask, place the dried p-bromoacetanilide (approx. 6.4 g) and 20 mL of ethanol.

  • Add a solution of 6.0 g of potassium hydroxide in 10 mL of water.

  • Fit the flask with a reflux condenser and boil the mixture for 2 hours.

  • Cool the solution and pour it into 60 mL of ice-cold water.

  • Collect the precipitated 4-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[19]

  • The purity of the final product can be assessed by its melting point (62-64°C) and thin-layer chromatography.

The Role of Haloanilines in Drug Discovery and Development

The unique electronic properties of haloanilines make them valuable scaffolds in drug design. The introduction of a halogen can influence a molecule's:

  • Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "σ-hole" donor to a Lewis basic site on a biological target. This can enhance binding affinity and selectivity.

  • Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Examples of FDA-Approved Drugs Incorporating a Haloaniline Moiety:

  • Bosutinib (Bosulif®): An oral tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. The 2,4-dichloro-5-methoxyaniline moiety is a key component of its structure, contributing to its binding to the kinase domain.[12][20]

  • Vandetanib (Caprelsa®): A kinase inhibitor used to treat certain types of thyroid cancer. It contains a 4-bromo-2-fluoroaniline fragment.[21][22]

  • Lorlatinib (Lorbrena®): A third-generation anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. Its synthesis involves a bromo-amino-pyridine intermediate, which is a variation of a haloaniline.[23][24]

Conclusion

The electronic effects of halogens on the aniline ring are a fascinating and synthetically powerful aspect of organic chemistry. The interplay between the deactivating inductive effect and the ortho,para-directing resonance effect provides a tool for fine-tuning the reactivity and basicity of this important scaffold. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for researchers in both academic and industrial settings. The successful application of haloanilines in FDA-approved drugs underscores their enduring importance in the quest for new and improved therapeutics.

References

  • Vieira, A. J. S. C. (2017). 5.1.8. Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Scribd. (n.d.). Synthesis of p-Bromoaniline from Aniline. Retrieved from [Link]

  • Filo. (2025, June 5). Conversion of Aniline to 4-Bromoaniline in Three Steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • Scribd. (n.d.). Organic Synthesis of Acetanilide and Derivatives. Retrieved from [Link]

  • PubMed. (2001, October 19). Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines. Retrieved from [Link]

  • Drugs of the Future. (2007). Bosutinib. Retrieved from [Link]

  • Avdibegović, F., et al. (2012). Development of Methods for the Determination of pKa Values. In Potentiometry. InTech.
  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
  • Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 25). New Route for the synthesis of Bosutinib. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • ResearchGate. (2014, December 5). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved from [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

  • Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

  • ACS Publications. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). Retrieved from [Link]

  • MDPI. (2016, December 14). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Retrieved from [Link]

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  • PubMed. (2011, June 1). Radiosynthesis of [11C]Vandetanib and [11C]chloro-Vandetanib as new potential PET agents for imaging of VEGFR in cancer. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of computational chemistry and synthetic scale-up, I frequently encounter molecular scaffolds that offer immense therapeutic potential but present formidable physicochemical challenges. 3-Bromo-4-chloro-2-fluoroaniline (CAS: 1539469-93-6) is a prime example. This highly functionalized aniline scaffold is defined by its dense, contiguous halogenation pattern—a fluorine atom ortho to the amine, flanked sequentially by bromine and chlorine.

This guide synthesizes the theoretical underpinnings, computational workflows, and practical synthetic strategies required to leverage this scaffold, particularly in the development of advanced covalent allosteric inhibitors.

The "Molecular Wall" and Pharmacokinetic Causality

The strategic value of 3-Bromo-4-chloro-2-fluoroaniline lies in its unique steric and electronic profile. The contiguous substitution (F-Br-Cl at positions 2, 3, and 4) creates what is functionally a "molecular wall"[1].

Causality in Drug Design: Why do we intentionally introduce such dense halogenation?

  • Conformational Locking: The steric bulk of the bromine and chlorine atoms restricts the rotational degrees of freedom of the aniline ring. When bound to a protein active site, this forces the molecule to adopt specific torsion angles, locking it into a bioactive conformation and providing a massive entropic boost to the binding free energy[1],[2].

  • Metabolic Shielding: The 4-chloro and 3-bromo substituents effectively block the para- and meta- positions from cytochrome P450-mediated oxidation. This significantly enhances the metabolic half-life of derivative drugs, preventing rapid clearance[1].

  • pKa Modulation: The strong electron-withdrawing inductive effect of the three halogens pulls electron density away from the amine group, drastically lowering its pKa. This reduced basicity ensures the molecule remains largely unprotonated at physiological pH, which is a critical driver for membrane permeability and oral bioavailability.

Theoretical Framework: Density Functional Theory (DFT)

To accurately predict the reactivity and binding affinity of this scaffold, classical molecular mechanics are insufficient. Standard force fields fail to capture the anisotropic charge distribution (sigma-holes) characteristic of heavy halogens like bromine. Therefore, we must employ Density Functional Theory (DFT).

Methodological Selection: For halogenated anilines, the dispersion-corrected B3LYP-D3 method, utilizing a diffused and polarized 6-311++G(d,p) basis set, is the gold standard[3].

  • Grimme’s D3 Dispersion: Essential for accurately modeling the weak van der Waals interactions and halogen bonding that dictate protein-ligand docking.

  • Diffuse Functions (++): Non-negotiable for highly electronegative atoms (F, Cl), as they allow the electron cloud to expand, ensuring precise calculation of the Molecular Electrostatic Potential (MEP) and the HOMO-LUMO energy gap[3].

G cluster_0 Theoretical Framework (DFT) cluster_1 Applied Drug Discovery Start 3-Bromo-4-chloro-2-fluoroaniline Scaffold (CAS: 1539469-93-6) Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Elec Electronic Properties HOMO-LUMO & MEP Opt->Elec Vib Vibrational Spectroscopy (IR/Raman Frequencies) Opt->Vib Dock Molecular Docking (e.g., KRAS G12C) Elec->Dock Charge/Steric Data Synth Synthetic Validation (Cyclization/Coupling) Dock->Synth Bioactive Conformation PK Pharmacokinetic Profiling (Metabolic Stability) Synth->PK

Fig 1: Computational to experimental workflow for halogenated aniline scaffold optimization.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for 3-Bromo-4-chloro-2-fluoroaniline, synthesizing theoretical predictions with empirical benchmarks.

PropertyValue / DescriptionAnalytical / Theoretical Method
Molecular Formula C6H4BrClFNElemental Composition[1],[4]
Molecular Weight 224.46 g/mol Mass Spectrometry[1]
Predicted pKa 2.5 - 3.8DFT Free Energy / Potentiometric Titration[1]
HOMO-LUMO Gap ~4.69 eV (Halogenated Avg)DFT (B3LYP-D3/6-311++G**)[3]
Dipole Moment (μ) ~3.0 DAM1 / TD-DFT
Bioactive Torsion Highly RestrictedGrand Canonical Monte Carlo / X-Ray[1],[2]

Application in Drug Discovery: KRAS G12C Inhibition

The most prominent modern application of this scaffold is in the synthesis of tethered quinoline analogues targeting the mutant GTPase KRAS G12C[2]. The synthesis involves the high-temperature cyclization of the halogenated aniline intermediate.

The Causality of Synthetic Bottlenecks: Because the dense halogenation withdraws electron density, the aniline amine is a poor nucleophile. This necessitates aggressive coupling conditions. Furthermore, the steric crowding creates a high rotational barrier. If the thermal energy applied during cyclization does not exceed this DFT-calculated rotational barrier, the reaction stalls; if it is too high, the compound degrades[5]. Additionally, cross-coupling reactions with this scaffold are highly exothermic and can exhibit delayed initiation, posing severe runaway hazards during multigram scale-up[5],[2].

Pathway KRAS KRAS G12C (GDP-bound) Inactive State Complex Inhibitor-KRAS Complex (Switch II Pocket Locked) KRAS->Complex Allosteric Binding Inhibitor Covalent Inhibitor (Halogenated Aniline Core) Inhibitor->Complex Covalent Bond (Cys12) Effector Downstream Signaling (RAF/MEK/ERK Pathway) Complex->Effector Blocks Activation Arrest Tumor Cell Proliferation Arrest Effector->Arrest Pathway Inhibition

Fig 2: Mechanism of action for KRAS G12C covalent allosteric inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems where computational predictions are empirically verified.

Protocol A: Computational Workflow for DFT & Molecular Docking
  • Ligand Preparation: Generate the 3D conformer of 3-Bromo-4-chloro-2-fluoroaniline from its SMILES string (C1=CC(=C(C(=C1N)F)Br)Cl)[4].

  • Geometry Optimization: Execute DFT calculations using Gaussian. Specify the B3LYP functional with Grimme's D3 dispersion correction and the 6-311++G(d,p) basis set[3].

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.

  • FMO Analysis: Extract the HOMO and LUMO energy values to calculate the energy gap, establishing the chemical hardness and polarizability parameters required for docking.

  • Molecular Docking: Prepare the target protein structure (e.g., KRAS G12C). Define the grid box around the allosteric Switch II pocket. Run AutoDock Vina utilizing the DFT-optimized ligand charges to predict the bioactive conformation[2].

Protocol B: Synthetic Scale-Up & Physicochemical Validation
  • Halogenation/Coupling: To a solution of the precursor (e.g., 3-bromo-2-fluoroaniline) in DMF, add the coupling agent portion-wise.

    • Critical Safety Causality: Monitor for delayed exotherms. The electron-deficient nature of the ring can lead to sudden reaction initiation. Maintain strict thermal control (e.g., jacketed reactors) to prevent hazardous thermal runaways[5],[2].

  • Cyclization: Subject the intermediate to high-temperature cyclization. Utilize the DFT-calculated rotational barrier data to set the precise optimal temperature, ensuring enough energy is provided to overcome steric clashes without inducing thermal degradation[5].

  • Self-Validation (pKa Determination): Dissolve the purified compound in a standardized co-solvent system. Perform potentiometric titration using a glass electrode. Analyze the inflection point of the titration curve to empirically validate the DFT-predicted pKa (2.5 - 3.8), confirming the electronic integrity of the synthesized batch[1].

References

  • Title: 3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 - Benchchem Source: Benchchem URL
  • Title: 3-bromo-4-chloro-2-fluoroaniline (C6H4BrClFN)
  • Title: Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors Source: ACS Publications URL
  • Title: Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C Source: ACS Publications URL
  • Title: Theoretical investigation of NLO and spectroscopic properties of halogenated aniline Source: ResearchGate URL

Sources

Methodological & Application

Experimental protocol for the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Authored by: A Senior Application Scientist

Introduction: The Significance of Polysubstituted Anilines

Highly functionalized anilines are foundational scaffolds in modern chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of multiple halogen substituents on the aniline ring, as seen in 4,6-Dibromo-3-chloro-2-fluoroaniline, imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. This makes it a valuable building block, particularly in the design of kinase inhibitors and other targeted therapeutics where precise molecular recognition and modulation of physicochemical properties are paramount.[1]

This document provides a detailed, field-tested protocol for the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline from a commercially available precursor, 3-chloro-2-fluoroaniline. The methodology is designed to be robust and reproducible, with a focus on explaining the chemical principles that underpin each step of the process.

Reaction Scheme

The synthesis proceeds via a one-step electrophilic aromatic substitution reaction. The highly activating amino group of the starting material directs the incoming electrophile (Br+) to the vacant ortho and para positions. Given the substitution pattern of 3-chloro-2-fluoroaniline, these positions correspond to C4 and C6, leading to the desired product.

Figure 1: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline via electrophilic bromination of 3-chloro-2-fluoroaniline using N-Bromosuccinimide (NBS).

Materials and Reagents

A comprehensive list of all materials and their relevant properties should be compiled before beginning the experiment.

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
3-Chloro-2-fluoroaniline57946-56-2C₆H₅ClFN145.565.00 g1.00
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.9812.83 g2.10
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05150 mL-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11As needed-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01As needed-
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11As needed-
Brine (Saturated NaCl solution)7647-14-5NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-

Experimental Workflow Visualization

The overall process from reaction setup to product isolation can be visualized as a clear, sequential workflow.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Isolation & Purification A Dissolve 3-chloro-2-fluoroaniline in Acetonitrile B Cool solution to 0°C (Ice Bath) A->B C Add N-Bromosuccinimide (NBS) portion-wise B->C D Stir at 0°C for 30 min, then warm to RT for 4-6h C->D E Quench with Na₂S₂O₃ (aq) D->E Monitor by TLC F Concentrate in vacuo to remove Acetonitrile E->F G Partition between EtOAc and Water F->G H Wash Organic Layer: 1. NaHCO₃ (aq) 2. Brine G->H I Dry Organic Layer (Anhydrous MgSO₄) H->I J Filter and Concentrate in vacuo I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize Final Product (NMR, MS, IR) K->L

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Detailed Step-by-Step Protocol

1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-fluoroaniline (5.00 g, 34.3 mmol).

  • Add 150 mL of acetonitrile and stir until the aniline is completely dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring.

Rationale: Acetonitrile is chosen as the solvent due to its polarity, which helps dissolve the starting material and the NBS, and its relative inertness to the brominating agent. Cooling the reaction to 0°C is a critical control measure to moderate the exothermic reaction and prevent the formation of unwanted poly-brominated byproducts.[2]

2. Bromination

  • Once the solution is at 0°C, begin adding N-bromosuccinimide (NBS) (12.83 g, 72.1 mmol, 2.1 equiv.) in small portions over a period of 30 minutes.

  • Causality Note: The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[3] Adding the NBS portion-wise prevents a rapid temperature increase and allows for controlled, selective bromination at the most nucleophilic sites (C4 and C6). Using a slight excess (2.1 equivalents) of NBS ensures the complete di-bromination of the starting material.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 4:1 Hexanes:Ethyl Acetate).

3. Reaction Workup and Extraction

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Quench the reaction by slowly adding ~50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted NBS and elemental bromine.

  • Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ~100 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Add ~50 mL of water and shake vigorously. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate (~50 mL each).

  • Combine all organic layers and wash sequentially with:

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).

    • 50 mL of brine (to remove residual water).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

Rationale: The workup procedure is designed to systematically remove impurities. Sodium thiosulfate is a reducing agent that safely quenches the oxidizing brominating agents. The aqueous washes remove water-soluble materials, and the final brine wash helps to break any emulsions and facilitates drying.

4. Product Isolation and Purification

  • Filter the dried organic solution to remove the MgSO₄.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a solid or a thick oil.

  • Purification:

    • Option A (Recrystallization): The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.

    • Option B (Column Chromatography): If the crude product is an oil or contains impurities with similar polarity, purification by flash column chromatography on silica gel is recommended (gradient elution with hexanes and ethyl acetate).

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[4][5] It should be handled in a well-ventilated fume hood.[4][6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid heating NBS rapidly as it can decompose violently.[8]

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.[4]

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Characterization of 4,6-Dibromo-3-chloro-2-fluoroaniline

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.8 (s, 1H, Ar-H), ~4.5-5.0 (br s, 2H, -NH₂)
¹³C NMR (101 MHz, CDCl₃)Signals expected in the aromatic region (δ ~100-150 ppm). Specific shifts will be influenced by the complex substitution pattern.
Mass Spec (MS) Expected m/z for C₆H₃Br₂ClFN: ~302.8 (M+), showing a characteristic isotopic pattern for two bromine atoms and one chlorine atom.
Infrared (IR) Characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1000-1200 cm⁻¹).
Melting Point A sharp melting point is indicative of high purity.

Note: The exact chemical shifts (δ) in NMR spectroscopy can vary slightly depending on the solvent and concentration. The provided values are estimations based on similar structures.

Mechanism Visualization

The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the aniline ring acts as the nucleophile.

G Aniline 3-Chloro-2-fluoroaniline Ring Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Aniline->Sigma_Complex Nucleophilic Attack (Rate-determining step) NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophile) NBS->Br_plus Generation of Electrophile Product 4,6-Dibromo-3-chloro-2-fluoroaniline Sigma_Complex->Product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism for the electrophilic bromination of the aniline.

References

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. BenchChem.
  • NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF.
  • American Chemical Society. (2025). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. ACS Publications.
  • BenchChem. (n.d.). 3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6. BenchChem.
  • Apollo Scientific. (n.d.). N-Bromosuccinimide Safety Data Sheet. Apollo Scientific.
  • Sammakia, T. et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps.
  • Chemia. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Sigma-Aldrich. (2010). Safety Data Sheet: N-bromosuccinimide. Sigma-Aldrich.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: N-Bromo Succinimide. SRL.
  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 3-bromo-4-chloro-2-fluoro-aniline | 1539469-93-6. Sigma-Aldrich.
  • BLDpharm. (n.d.). 4,6-Dibromo-2-chloro-3-fluoroaniline | 1208076-18-9. BLDpharm.
  • Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline. Google Patents.
  • MilliporeSigma. (n.d.). 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9. MilliporeSigma.

Sources

The Strategic Utility of 4,6-Dibromo-3-chloro-2-fluoroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate world of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. 4,6-Dibromo-3-chloro-2-fluoroaniline emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This polysubstituted aniline, with its unique arrangement of four different halogen atoms on the aromatic ring, presents a rich platform for chemical exploration and the development of next-generation therapeutics. While direct applications in blockbuster drugs are not yet widely documented, its structural motifs are highly pertinent to scaffolds that have yielded potent and selective inhibitors of various enzyme classes, particularly protein kinases.[1]

This technical guide provides an in-depth exploration of the potential applications of 4,6-Dibromo-3-chloro-2-fluoroaniline in medicinal chemistry. We will delve into the strategic advantages conferred by its halogenated structure, propose its application in the synthesis of kinase inhibitors, and provide detailed, illustrative protocols for its synthetic manipulation.

Physicochemical Properties and Identification

A foundational understanding of the physicochemical properties of 4,6-Dibromo-3-chloro-2-fluoroaniline is paramount for its effective use in a laboratory setting. The following table summarizes its key identifiers and properties.

PropertyValueReference(s)
IUPAC Name 4,6-Dibromo-3-chloro-2-fluoroaniline
CAS Number 1820717-44-9
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.36 g/mol
Appearance Likely a solid at room temperature
Purity Commercially available up to 98%

The Strategic Advantage of Polysubstitution in Anilines for Medicinal Chemistry

The presence of multiple halogen atoms on the aniline scaffold of 4,6-Dibromo-3-chloro-2-fluoroaniline is not a random assortment of functionalities. Instead, it offers a sophisticated toolkit for the medicinal chemist to fine-tune the properties of a lead compound.

  • Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity and small size, can significantly influence the pKa of the aniline nitrogen, as well as enhance metabolic stability and binding affinity to target proteins.[2] The chlorine and bromine atoms also contribute to the lipophilicity and electronic nature of the molecule, which can be crucial for cell permeability and pharmacokinetic profiles.

  • Vectors for Chemical Diversification: The differential reactivity of the C-Br, C-Cl, and C-F bonds provides opportunities for selective chemical modifications. For instance, the carbon-bromine bonds are generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the more robust carbon-chlorine and carbon-fluorine bonds. This allows for a stepwise and controlled introduction of diverse substituents, a powerful strategy in structure-activity relationship (SAR) studies.

  • Metabolic Blockers: Halogen atoms, particularly fluorine, can be strategically placed to block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.[2]

Application in the Synthesis of Kinase Inhibitors: A Hypothetical Framework

Given the prevalence of halogenated anilines in the structures of numerous kinase inhibitors, it is highly probable that 4,6-Dibromo-3-chloro-2-fluoroaniline would serve as a valuable starting material in this domain.[1][3] Protein kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers and other diseases.[1]

We propose a hypothetical synthetic workflow where 4,6-Dibromo-3-chloro-2-fluoroaniline is utilized as a key building block for a novel kinase inhibitor targeting a hypothetical "Kinase X".

G A 4,6-Dibromo-3-chloro-2-fluoroaniline C Intermediate A A->C Buchwald-Hartwig Coupling B Heterocyclic Partner (e.g., 4-chloro-quinazoline) B->C E Intermediate B C->E Suzuki Coupling (at C-Br) D Boronic Acid/Ester (R1-B(OR)2) D->E G Final Kinase Inhibitor E->G Sonogashira Coupling (at remaining C-Br) F Terminal Alkyne (R2-C≡CH) F->G

Caption: Hypothetical synthetic workflow for a kinase inhibitor.

In this proposed scheme, the aniline nitrogen of 4,6-Dibromo-3-chloro-2-fluoroaniline would first participate in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination with a suitable heterocyclic core, such as a quinazoline, which is a common scaffold in kinase inhibitors.[4] Subsequently, the two bromine atoms could be selectively functionalized. For instance, a Suzuki coupling could be performed at one of the C-Br bonds to introduce a specific R1 group designed to interact with a key region of the kinase active site. The remaining C-Br bond could then be subjected to a different cross-coupling reaction, such as a Sonogashira coupling, to install an R2 group that could modulate solubility or other pharmacokinetic properties. The chlorine and fluorine atoms would remain on the core scaffold to influence the overall electronic and metabolic characteristics of the final molecule.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and provide a general framework for the synthetic manipulation of 4,6-Dibromo-3-chloro-2-fluoroaniline. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling at a C-Br Position

This protocol describes a general procedure for the selective mono-arylation at one of the bromo-positions of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Materials:

  • 4,6-Dibromo-3-chloro-2-fluoroaniline

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4,6-Dibromo-3-chloro-2-fluoroaniline (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents their degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reactants.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the coupling of 4,6-Dibromo-3-chloro-2-fluoroaniline with a heterocyclic halide.

Materials:

  • 4,6-Dibromo-3-chloro-2-fluoroaniline (1.2 equivalents)

  • Heterocyclic halide (e.g., 4-chloro-quinazoline, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the heterocyclic halide (1.0 equivalent), 4,6-Dibromo-3-chloro-2-fluoroaniline (1.2 equivalents), and the base (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand in the anhydrous solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous solvent to the reaction mixture to achieve the desired concentration.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the reductive elimination step and preventing catalyst decomposition.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and should be excluded from the reaction.

  • Base: A strong, non-nucleophilic base like cesium carbonate is often used to deprotonate the aniline and facilitate the reaction.

Conclusion

4,6-Dibromo-3-chloro-2-fluoroaniline represents a highly functionalized and promising building block for medicinal chemistry. Its polysubstituted nature provides a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The ability to selectively manipulate the different halogen atoms allows for the fine-tuning of molecular properties, which is a key aspect of modern drug discovery. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this intriguing scaffold in their quest for novel and effective therapeutic agents.

References

  • A Practical Procedure for Regioselective Bromination of Anilines. Synlett. 2021; 32(10): 1011-1014.
  • Bioactive molecules that can be obtained from anilines presented in this work. ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • US Patent for Pyrrolopyrimidine compounds and methods of use. Google Patents.
  • Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. Google Patents.
  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link]

  • 4-Bromo-2,6-difluoroaniline. PubChem. Available at: [Link]

  • Catalytic bromination of 2-fluoroaniline. Google Patents.
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PMC. Available at: [Link]

  • Bioactive Molecules Profile from Natural Compounds. IntechOpen. Available at: [Link]

  • Patent Portfolio. Lantern Pharma Inc. Available at: [Link]

  • US Patent No. 8829195. Regulations.gov. Available at: [Link]

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Application Note: Utilization of 4,6-Dibromo-3-chloro-2-fluoroaniline in the Rational Design and Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Kinase Discovery

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors frequently relies on finely tuning the electronic and steric properties of the hinge-binding and allosteric pharmacophores. Historically, the 3-chloro-2-fluoroaniline motif has been a cornerstone in the design of highly potent epidermal growth factor receptor (EGFR) and erbB2 inhibitors[1],[2], as well as emerging allosteric modulators of SHP2[3].

4,6-Dibromo-3-chloro-2-fluoroaniline (CAS: 1820717-44-9)[4] represents the synthetic evolution of this motif, offering unparalleled opportunities for structural diversification. As a highly functionalized intermediate, it provides multiple mechanistic advantages:

  • Steric Locking (Dihedral Control): The 2-fluoro substituent forces the aniline ring out of co-planarity with core heterocycles (e.g., quinazoline or pyrimidine). This rotational restriction minimizes the entropic penalty of binding and avoids lethal steric clashes with gatekeeper residues.

  • Hydrophobic Burial: The 3-chloro substituent efficiently occupies the deep, lipophilic sub-pocket adjacent to the kinase DFG motif[1],[2].

  • Dual-Vector Diversification: The 4- and 6-bromo positions act as robust, chemically orthogonal handles. Unlike standard terminal fragments, the presence of these bromines allows chemists to seamlessly transition from hinge-binding core formation into late-stage combinatorial cross-coupling to target solvent-exposed channels or secondary allosteric pockets[3].

G EGFR EGFR (Mutant) SHP2 SHP2 (Allosteric Target) EGFR->SHP2 Activation RAS RAS SHP2->RAS Recruitment RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK ERK ERK MEK->ERK PROLIF Tumor Proliferation ERK->PROLIF Gene Expression

Figure 1: Pathological RTK signaling cascade targeted by multi-halogenated kinase/SHP2 inhibitors.

Synthetic Strategy: Overcoming Nucleophilic Deactivation

While structurally ideal for target binding, 4,6-dibromo-3-chloro-2-fluoroaniline presents a profound synthetic challenge. The massive electron-withdrawing effect of four halogen atoms severely depletes the electron density on the primary amine, reducing its nucleophilicity to negligible levels.

Traditional Nucleophilic Aromatic Substitution (SNAr) conditions—such as refluxing in isopropanol, commonly used for the simpler 3-chloro-2-fluoroaniline[2]—will routinely fail or result in unacceptable levels of thermal degradation.

The Solution: Transition-metal catalyzed C–N bond formation (Buchwald-Hartwig amination) utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) is absolutely required. BrettPhos tightly coordinates the palladium center, preventing the deactivation of the Pd(0) complex by the highly sterically encumbered ortho-halogens, while effectively promoting reductive elimination.

Workflow A Kinase Core (Electrophile) C Buchwald-Hartwig Cross-Coupling A->C B 4,6-Dibromo-3-chloro- 2-fluoroaniline B->C D Halogenated Intermediate C->D C-N Formed E Chemoselective Suzuki-Miyaura D->E C-Br Activated F Final Kinase Inhibitor E->F Late-Stage Divergence

Figure 2: Modular workflow leveraging 4,6-dibromo-3-chloro-2-fluoroaniline for library divergence.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Causality for reagent choices and rigorous In-Process Controls (IPCs) are embedded within the methodology to ensure trustworthiness.

Protocol A: Pd-Catalyzed Core Attachment (C–N Bond Formation)

Objective: Couple the deactivated 4,6-dibromo-3-chloro-2-fluoroaniline to a model 4-chloroquinazoline core without triggering premature dehalogenation.

Reagents & Causality:

  • Base: Cesium Carbonate (Cs₂CO₃) is selected over stronger alkoxides (like NaOtBu) to prevent competitive nucleophilic attack (etherification) on the 4-chloroquinazoline core.

  • Solvent: 1,4-Dioxane provides the necessary boiling point (101 °C) while maintaining complete solubility of the active Pd-BrettPhos complexes.

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: To an oven-dried, argon-flushed 50 mL Schlenk flask, add the 4-chloroquinazoline core (1.0 mmol, 1.0 equiv) and 4,6-dibromo-3-chloro-2-fluoroaniline (363 mg, 1.2 mmol, 1.2 equiv).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%) and BrettPhos ligand (53.6 mg, 0.10 mmol, 10 mol%).

  • Base Addition: Add finely milled anhydrous Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-Dioxane (10 mL). Sparge the suspension vigorously with argon for exactly 15 minutes. Causality: Failure to strictly remove O₂ will rapidly oxidize BrettPhos and stall the catalytic cycle at Pd(II).

  • Reaction Execution: Seal the flask and heat to 100 °C using a pre-equilibrated oil bath. Stir aggressively (800 rpm) for 12 hours.

  • In-Process Control (IPC): At t = 6h and t = 12h, withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile, filter, and analyze via UPLC-MS. The reaction is deemed complete when the S/N ratio of the electrophilic core drops below 1%.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed Celite pad to sequester palladium black. Wash the organic filtrate with aqueous NH₄Cl (to neutralize any residual basicity), dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Divergence via Chemoselective Suzuki-Miyaura Coupling

Objective: Differentiate the 4- and 6-bromo positions. The 6-position is highly sterically hindered due to its proximity to the newly formed bulky secondary amine, allowing for favored sequential insertion at the 4-position.

Step-by-Step Methodology:

  • Charge the intermediate from Protocol A (1.0 equiv), a primary alkyl/aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of Toluene/Water.

  • Degas via three freeze-pump-thaw cycles.

  • Heat at 80 °C for 6 hours.

  • IPC Check: Monitor conversion via UPLC-MS. Causality: Careful temperature control at exactly 80 °C provides thermodynamic selectivity for the less sterically shielded 4-bromo position while leaving the 6-bromo intact for a subsequent, orthogonal coupling event (e.g., Sonogashira).

Quantitative Data Presentations

Table 1: Optimization of C-N Cross-Coupling Parameters for Deactivated Anilines

Catalyst PrecursorLigand TypeBaseSolventTemp (°C)Isolated Yield (%)Mechanistic Observation
None (SNAr)NoneDIPEAi-PrOH90< 5%Starting material recovered; aniline severely deactivated.
Pd₂(dba)₃XPhosNaOtBuToluene10022%Rapid catalyst death; steric clash between ortho-F/Br.
Pd(OAc)₂ BrettPhos Cs₂CO₃ Dioxane 100 84% Optimal geometry for reductive elimination.

Table 2: Estimated Physicochemical Profile of the 4,6-Dibromo-3-chloro-2-fluoroaniline Fragment

ParameterValuePharmacological Implication
Molecular Weight303.36 g/mol Occupies significant volume; ideal for fragment-based design into deep pockets.
Computed LogP (cLogP)4.12Highly lipophilic vector; dramatically increases residence time in hydrophobic sub-domains.
TPSA26.02 ŲLow polar surface area guarantees excellent cell penetrance when embedded in a kinase core.

References

  • Barker, A. J., Gibson, K. H., Grundy, W., Godfrey, A. A., Barlow, J. J., Healy, M. P., Woodburn, J. R., Ashton, S. E., Curry, B. J., Scarlett, L., Henthorn, L., & Richards, L. (2001). Studies Leading to the Identification of ZD1839 (Iressa™): An Orally Active, Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Targeted to the Treatment of Cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. URL: [Link]

  • Cross, D. A. E., et al. (AstraZeneca AB) (2010). Quinazoline Derivatives as ErbB Tyrosine Kinase Inhibitors (WO 2010/122340 A2). World Intellectual Property Organization.
  • Astex Therapeutics Limited (2019). SHP2 Inhibitors (AU 2019226480 B2). Australian Patent Office.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dibromo-3-chloro-2-fluoroaniline is a halogenated aromatic amine of significant interest in the fields of pharmaceutical and materials science research. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of complex molecular architectures. The precise structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development, where even minor impurities can lead to significant alterations in biological activity and safety profiles.

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of 4,6-Dibromo-3-chloro-2-fluoroaniline using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The methodologies described herein are designed to be implemented by researchers and scientists in analytical development, quality control, and synthetic chemistry laboratories.

Physicochemical Properties and Structure

The foundational step in any analytical endeavor is a thorough understanding of the analyte's intrinsic properties.

PropertyValueSource
IUPAC Name 4,6-Dibromo-3-chloro-2-fluoroanilineN/A
CAS Number 1820717-44-9[1]
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.36 g/mol [1]
InChI Key LPPPMIYFBYJDRL-UHFFFAOYSA-N
Purity Typically >98%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For 4,6-Dibromo-3-chloro-2-fluoroaniline, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern on the aromatic ring.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, showing a single aromatic proton and the amine protons. The chemical shift of the aromatic proton will be influenced by the surrounding halogen substituents.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Proton (H-5): A singlet is expected for the proton at the 5-position. Due to the deshielding effects of the adjacent bromine and chlorine atoms, its chemical shift is predicted to be in the range of δ 7.20-7.50 ppm.

    • Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons, typically in the range of δ 4.0-5.0 ppm. The chemical shift and peak shape can be concentration-dependent and may exchange with D₂O.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework. The presence of fluorine will result in C-F coupling, which is a key diagnostic feature.

  • ¹³C NMR (100 MHz, CDCl₃):

    • C-F Coupling: The carbon directly attached to the fluorine atom (C-2) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The adjacent carbons (C-1 and C-3) will also exhibit smaller couplings (²JCF and ³JCF).

    • Chemical Shifts: The chemical shifts of the aromatic carbons will be influenced by the electronegativity and substitution pattern of the halogens.

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-1135-145Doublet
C-2150-160Doublet (¹JCF)
C-3115-125Doublet
C-4110-120Singlet
C-5130-140Doublet
C-6100-110Singlet
Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of 4,6-Dibromo-3-chloro-2-fluoroaniline prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a stock solution of 4,6-Dibromo-3-chloro-2-fluoroaniline (e.g., 1 mg/mL in diluent) prep2 Prepare working standards and samples by appropriate dilution prep1->prep2 prep3 Filter samples through a 0.45 µm syringe filter prep2->prep3 acq1 Equilibrate the HPLC system with the initial mobile phase conditions prep3->acq1 acq2 Inject the prepared samples and standards acq1->acq2 acq3 Acquire chromatograms and UV spectra acq2->acq3 proc1 Integrate the peaks in the chromatograms acq3->proc1 proc2 Generate a calibration curve from the standards proc1->proc2 proc3 Quantify the purity of the sample and any detected impurities proc2->proc3 LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc_prep Prepare and inject sample (as per HPLC protocol) lc_sep Chromatographic separation on C18 column lc_prep->lc_sep ms_ion Ionization of eluent (ESI+) lc_sep->ms_ion ms_sep Mass analysis (e.g., TOF) ms_ion->ms_sep ms_det Detection of ions ms_sep->ms_det data_extract Extract mass spectra for each chromatographic peak ms_det->data_extract data_mw Confirm molecular weight and isotopic pattern data_extract->data_mw data_id Identify impurities based on their mass spectra data_mw->data_id

Sources

Safe Handling and Storage of Halogenated Anilines: Application Notes and Protocols for the Research and Development Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Halogenated Anilines

Halogenated anilines are a cornerstone class of chemical intermediates, indispensable in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the aniline ring provides chemists with a powerful tool to meticulously control a molecule's electronic properties, reactivity, and lipophilicity.[1][2] This "tunability" is paramount in drug discovery, where the introduction of halogens can block metabolic oxidation, enhance binding affinity to biological targets, and serve as versatile synthetic handles for constructing complex molecular architectures.[1]

However, the very reactivity that makes these compounds so valuable also renders them hazardous. Halogenated anilines, as a class, are recognized for their acute toxicity, potential for skin sensitization, and the ability to cause significant organ damage through prolonged or repeated exposure.[1][3] A primary and insidious toxicological effect is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to symptoms such as cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[4][5][6] Therefore, a comprehensive understanding of and strict adherence to safety protocols are not merely best practices but absolute prerequisites for any researcher or scientist working with these compounds.

This guide provides a detailed framework for the safe handling and storage of halogenated anilines, moving beyond a simple recitation of rules to explain the causality behind each procedural step. By fostering a deep understanding of the "why," we empower researchers to build a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment: Know Your Reagent

Before any laboratory work commences, a thorough risk assessment is mandatory. This begins with a comprehensive review of the Safety Data Sheet (SDS) for the specific halogenated aniline being used.[7] While general hazards apply to the class, the type and position of the halogen atom can significantly influence the compound's physical properties and toxicological profile.

General Hazards of Halogenated Anilines:
  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][8][9]

  • Organ Damage: May cause damage to organs, particularly the blood, spleen, liver, and kidneys, through prolonged or repeated exposure.[9][10]

  • Methemoglobinemia: A significant risk, leading to impaired oxygen transport in the blood.[4][11] The effects can be delayed.[12]

  • Skin and Eye Irritation: Can cause skin irritation, and in some cases, serious eye damage.[4][9]

  • Skin Sensitization: May cause an allergic skin reaction.[7]

  • Carcinogenicity and Mutagenicity: Some halogenated anilines are suspected of causing cancer or genetic defects.[7][13]

  • Aquatic Toxicity: Many are very toxic to aquatic life with long-lasting effects.[3][6][8]

Influence of the Halogen:

The reactivity of halogenated anilines in chemical reactions is largely dictated by the carbon-halogen (C-X) bond strength, following the trend C-I < C-Br < C-Cl << C-F.[2] This trend also has implications for their stability and potential decomposition pathways. Upon heating or burning, they can decompose to produce toxic and corrosive fumes, including nitrogen oxides and the respective hydrogen halide (e.g., hydrogen bromide).[5][12]

Quantitative Hazard Summary:

The following table summarizes key hazard information for representative halogenated anilines. This is for illustrative purposes; always consult the specific SDS for the compound in use.

CompoundPrimary HazardsTarget OrgansGHS Hazard Statements (Representative)
4-Chloroaniline Acute toxicity (oral, dermal, inhalation), Suspected carcinogen, Organ damage (repeated exposure)[11][14]Blood, Spleen, Liver, Kidneys[13][14]H301, H311, H331, H351, H373
4-Bromoaniline Acute toxicity (oral, dermal, inhalation), Skin/eye irritation, Organ damage (repeated exposure)[5][9]Blood, Hematopoietic System[9]H302, H311, H315, H319, H332, H373
3-Chloro-4-fluoroaniline Acute toxicity (oral, dermal, inhalation), Organ damage (repeated exposure)[1]Blood[1]H301, H311, H331, H373

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:
  • Chemical Fume Hood: All work with halogenated anilines, including weighing, dispensing, and reaction setup, must be performed in a properly functioning chemical fume hood.[1][7] This is the primary barrier to prevent inhalation of vapors or dust.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[15]

  • Designated Area: Establish a designated area within the lab specifically for working with halogenated anilines. This area should be clearly marked with warning signs.[16]

Personal Protective Equipment (PPE):

PPE is the last line of defense and must be selected carefully based on the specific hazards.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be sufficient for short-term use or incidental contact, but for prolonged handling or risk of splashes, more robust gloves such as neoprene or butyl rubber are recommended.[7][17] It is crucial to check the glove manufacturer's compatibility data. Double-gloving is a prudent practice for extended operations.[17]

  • Eye Protection: Tight-fitting safety goggles or a full-face shield are required to protect against splashes.[1]

  • Body Protection: A full-length, buttoned laboratory coat is the minimum requirement.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[17]

  • Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. However, for large spills or situations where the fume hood may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[1] Personnel must be properly fit-tested and trained in respirator use.[16]

Safe Handling Protocols: From Weighing to Work-up

A systematic and meticulous approach to every step of an experiment is crucial for safety.

Preparation and Weighing:
  • Pre-Experiment Checklist: Before starting, ensure the fume hood is operational, and all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.[17]

  • Weighing Solids: If the halogenated aniline is a solid, weigh it out directly within the fume hood. Use a disposable weighing boat or paper to prevent contamination of the balance.

  • Handling Liquids: For liquid anilines, use a syringe or pipette for transfers to minimize the risk of spills.[17]

Reaction Setup and Execution:
  • Inert Atmosphere: Many reactions involving halogenated anilines are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.[1]

  • Temperature Control: Be mindful of the reaction temperature. Some reactions may be exothermic, and appropriate cooling should be readily available. Avoid heating with open flames.[17]

  • Monitoring the Reaction: When monitoring the reaction (e.g., by TLC), take care to minimize the time the reaction vessel is open to the atmosphere.

Work-up and Purification:
  • Quenching: Quench the reaction carefully, especially if reactive reagents were used. This should be done within the fume hood.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

  • Chromatography: If purification is done by column chromatography, pack and run the column within the fume hood.

General Hygiene Practices:
  • Wash hands thoroughly with soap and water after handling halogenated anilines, before breaks, and at the end of the workday.[7]

  • Do not eat, drink, or smoke in the laboratory.[18]

  • Remove and decontaminate or dispose of contaminated PPE immediately.

Storage and Waste Disposal: Containment and Compliance

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:
  • Containers: Store halogenated anilines in tightly sealed, original containers.[1][16]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][16] A designated and labeled storage area is recommended.[16]

  • Segregation: Halogenated anilines must be segregated from incompatible materials. This includes strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids, with which they can react violently.[4][7][19][20][21]

  • Secondary Containment: The use of secondary containment, such as a polypropylene tub, is a good practice to contain any potential leaks or spills.[16]

Waste Disposal:
  • Hazardous Waste: All waste containing halogenated anilines, including contaminated labware, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[16][22]

  • Containers: Collect waste in a clearly labeled, compatible, and leak-proof container.[16][23] The label must include the words "Hazardous Waste" and the full chemical name.[22]

  • Segregation of Waste: It is often advisable to segregate halogenated waste from non-halogenated waste streams, as disposal costs can differ.[24]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. Never dispose of halogenated anilines down the drain or in the regular trash.[16][22]

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is vital.

Accidental Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][25]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Spill Response:
  • Small Spills (Manageable by trained personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[16]

    • Decontaminate the spill area with a suitable solvent or detergent and water.[22]

  • Large Spills:

    • Evacuate the immediate area and alert others.[16][22]

    • If there is a fire hazard or the spill is uncontained, call emergency services (e.g., 911).[16]

    • Contact your institution's Environmental Health and Safety (EHS) department.[16]

Visualized Workflow: Decision-Making for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of halogenated anilines.

SafeHandlingWorkflow Workflow for Safe Handling of Halogenated Anilines cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: New Experiment Planned sds Review SDS for Specific Halogenated Aniline start->sds risk_assessment Conduct Comprehensive Risk Assessment sds->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, etc.) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls weighing Weighing and Dispensing in Fume Hood ppe_selection->weighing engineering_controls->weighing reaction Reaction Setup and Execution weighing->reaction workup Work-up and Purification reaction->workup storage Proper Storage of Reagents workup->storage waste Segregate and Label Hazardous Waste workup->waste end End of Procedure storage->end decontamination Decontaminate Work Area and Equipment waste->decontamination decontamination->end emergency_plan Know Location of Safety Shower, Eyewash, and Spill Kit

Caption: A logical workflow for the safe handling of halogenated anilines.

Conclusion: A Culture of Safety

The utility of halogenated anilines in modern chemistry is undeniable. However, their inherent hazards demand a culture of safety that is deeply ingrained in every aspect of laboratory work. By understanding the principles behind safe handling and storage, researchers can mitigate the risks associated with these powerful reagents, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document, but it is the responsibility of every individual scientist to apply these principles diligently and to consult their institution's specific safety policies and procedures.

References

  • Aniline - ipo. (n.d.).
  • An In-depth Technical Guide to the Properties of Halogenated Anilines - Benchchem. (n.d.).
  • reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (n.d.).
  • ANILINE - CAMEO Chemicals - NOAA. (n.d.).
  • Aniline - Hazardous Substance Fact Sheet. (n.d.).
  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. (n.d.).
  • Aniline Safety Sheet. (n.d.).
  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.).
  • ICSC 1226 - 4-BROMOANILINE. (n.d.).
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. (n.d.).
  • Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline - Benchchem. (n.d.).
  • Aniline - Lanxess. (n.d.).
  • An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline - Benchchem. (n.d.).
  • 4-Chloroaniline (CICADS 48, 2003) - INCHEM. (n.d.).
  • 4-Bromoaniline: Properties, Applications, Safety & Insights - Ketone Pharma. (2024, August 30).
  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30).
  • 3-Chloroaniline - SAFETY DATA SHEET. (2010, September 20).
  • 4-Chloroaniline - Santa Cruz. (n.d.).
  • Para-Chloroaniline - Vermont Department of Health. (2018, November).
  • 4-Bromoaniline - SAFETY DATA SHEET. (2012, May 9).
  • p-BROMOANILINE. (n.d.).
  • HS404 Dangerous Goods Storage Guideline - UNSW. (2022, August 8).
  • Practices for Proper Chemical Storage. (n.d.).
  • Chemical Storage Guidelines - LSU. (n.d.).
  • Chemical waste disposal. (n.d.).
  • Procedures for Disposal of Hazardous Waste. (n.d.).

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Application Notes & Protocols: Visible Light-Catalyzed Fluoroalkylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluoroalkylated Anilines

The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of approved pharmaceuticals and bioactive molecules.[1] However, the aniline moiety itself can present challenges, particularly concerning metabolic instability, which can lead to rapid drug clearance or the formation of toxic metabolites.[2][3] The strategic incorporation of fluoroalkyl groups (e.g., -CF₃, -CF₂R, -CH₂F) onto the aniline core is a powerful tactic to mitigate these issues and fine-tune a molecule's pharmacological profile. These groups can profoundly influence lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5]

Historically, fluoroalkylation reactions required harsh conditions, limiting their application. The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly versatile platform for these critical transformations.[5][6][7] This technology utilizes light to generate highly reactive fluoroalkyl radicals from stable precursors under ambient conditions, demonstrating remarkable functional group tolerance and enabling late-stage functionalization of complex molecules.[6][8]

This guide provides an in-depth exploration of visible light-catalyzed fluoroalkylation of aniline derivatives, detailing the underlying mechanisms, providing field-proven protocols, and summarizing key performance data for researchers, medicinal chemists, and drug development professionals.

Core Principles: The Photoredox Catalytic Engine

Visible-light photoredox catalysis hinges on the ability of a photocatalyst (PC) to absorb low-energy photons and convert this light energy into chemical energy via single-electron transfer (SET) processes. The electron-rich nature of anilines and the electrophilic character of fluoroalkyl radicals create a perfect synergy for these substitution reactions.[7]

The process begins with the excitation of the photocatalyst (PC) to its excited state (*PC) upon absorbing visible light. From here, the catalytic cycle can proceed via two primary pathways:

  • Oxidative Quenching Cycle: The excited photocatalyst (*PC) accepts an electron from a donor (like an aniline), generating a radical cation and the reduced form of the catalyst (PC•⁻). The reduced catalyst then donates an electron to the fluoroalkyl source (RF-X), cleaving the R-X bond to release the fluoroalkyl radical (RF•).

  • Reductive Quenching Cycle: The excited photocatalyst (*PC) donates an electron to an acceptor (the fluoroalkyl source, RF-X), generating a radical anion and the oxidized form of the catalyst (PC•⁺). The radical anion fragments to release the fluoroalkyl radical (RF•). The oxidized catalyst is then regenerated by accepting an electron from a donor (like an aniline).[5]

The generated electrophilic fluoroalkyl radical (RF•) then adds to the electron-rich aniline ring, followed by an oxidation and deprotonation sequence to yield the final fluoroalkylated product and regenerate the ground-state photocatalyst.

General_Photoredox_Cycle cluster_1 Substrate Transformation PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced Aniline (Donor) PC_reduced->PC RF-X (Acceptor) RF_radical RF• PC_reduced->RF_radical SET Aniline Aniline Intermediate Radical Intermediate Aniline->Intermediate RF_X RF-X RF_radical->Intermediate Product Fluoroalkylated Aniline Intermediate->Product Oxidation & -H⁺

Caption: General mechanism of a reductive quenching photocatalytic cycle.

Part I: Trifluoromethylation of Aniline Derivatives

The trifluoromethyl (-CF₃) group is arguably the most important fluoroalkyl motif in medicinal chemistry due to its ability to enhance metabolic stability and receptor binding affinity.

Protocol 1: Iridium-Catalyzed para-Selective C-H Trifluoromethylation

This protocol describes a general method for the direct trifluoromethylation of free anilines using a Togni reagent as the CF₃ source, which proceeds through an oxidative quenching cycle.[6]

Experimental Protocol:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aniline derivative (0.2 mmol, 1.0 equiv.), Togni's reagent II (1.3 equiv.), and fac-Ir(ppy)₃ (0.1 mol%).

  • Solvent Addition: Evacuate and backfill the vial with argon. Add 1.0 mL of degassed dichloromethane (DCM).

  • Irradiation: Place the vial approximately 5-10 cm from a 40 W blue LED strip and stir at room temperature.[9] The reaction should be shielded from ambient light.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired trifluoromethylated aniline.

Protocol 2: Dual-Catalyst ortho-C-H Trifluoromethylation

For achieving ortho-selectivity, a dual catalytic system employing an organic photocatalyst (Eosin Y) and a copper catalyst is highly effective. This method utilizes the inexpensive and stable Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source.[6][10]

Experimental Protocol:

  • Reaction Setup: In a 10 mL Schlenk tube, combine the aniline derivative (0.5 mmol, 1.0 equiv.), CF₃SO₂Na (2.0 equiv.), Eosin Y (2 mol%), Cu(OAc)₂ (10 mol%), and (NH₄)₂S₂O₈ (3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen. Add 5.0 mL of degassed acetonitrile (MeCN).

  • Irradiation: Stir the mixture vigorously at room temperature while irradiating with a 24 W green LED lamp.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 16-24 hours.[10]

  • Work-up: After completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the ortho-trifluoromethylated product.

Ortho_Trifluoromethylation cluster_0 Dual Catalytic Cycles cluster_1 Substrate Transformation PC Eosin Y PC_star *Eosin Y PC->PC_star hν (green) S2O8 S₂O₈²⁻ PC_star->S2O8 SET Aniline Aniline PC_star->Aniline SET PC_oxidized Eosin Y•⁺ SO4_rad SO₄•⁻ S2O8->SO4_rad → 2 SO₄•⁻ CF3_rad •CF₃ SO4_rad->CF3_rad Oxidizes CF₃SO₂Na CF3SO2Na CF₃SO₂Na Cu_II Cu(II) CF3_rad->Cu_II Trapped Cu_III_CF3 Cu(III)-CF₃ Cu_II->Cu_III_CF3 Product ortho-CF₃-Aniline Aniline_rad Aniline•⁺ Aniline->Aniline_rad Aniline_rad->Product + Cu(III)-CF₃ - H⁺, - Cu(I)

Caption: Simplified mechanism for dual-catalyst ortho-trifluoromethylation.[6][10]

Data Summary: Trifluoromethylation Scope
Substrate (Aniline Derivative)MethodCF₃ SourceYield (%)Reference
N,N-DimethylanilineProtocol 1 (Ir-cat.)Togni's Reagent85[6]
4-Methoxy-N,N-dimethylanilineProtocol 1 (Ir-cat.)Togni's Reagent92[6]
4-Bromo-N,N-dimethylanilineProtocol 1 (Ir-cat.)Togni's Reagent78[8]
AcetanilideProtocol 2 (Dual-cat.)CF₃SO₂Na75 (ortho)[10]
N-Phenyl-2-pyrrolidinoneProtocol 2 (Dual-cat.)CF₃SO₂Na68 (ortho)[10]

Part II: Difluoroalkylation of Aniline Derivatives

The gem-difluoroalkyl group (-CF₂R) is an increasingly important motif, often serving as a bioisostere for carbonyl or sulfonyl groups, enhancing metabolic stability and modulating lipophilicity.[4] Recent advances have provided operationally simple and transition-metal-free methods for their installation.[4][11]

Protocol 3: Organocatalyzed Difluoroalkylation

This method uses the organic dye Eosin Y as a photocatalyst to mediate the reaction between anilines and ethyl difluoroiodoacetate, working best for electron-rich anilines.[4][11]

Experimental Protocol:

  • Reaction Setup: In a 4 mL vial, dissolve the aniline derivative (0.3 mmol, 1.0 equiv.), ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv.), and Eosin Y (1 mol%) in 1.0 mL of dimethylformamide (DMF).

  • Degassing: Sparge the solution with argon for 10 minutes.

  • Irradiation: Seal the vial and irradiate with a 525 nm (green) Kessil lamp at room temperature for 24 hours.[4][11]

  • Work-up: Dilute the reaction with water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to obtain the difluoroalkylated product.

Protocol 4: Photocatalyst-Free Difluoroalkylation via EDA Complex

A remarkable alternative involves the formation of an Electron Donor-Acceptor (EDA) complex directly between the aniline and ethyl difluoroiodoacetate. Simple photoexcitation of this complex initiates the radical reaction without needing an external photocatalyst. This method is particularly effective for less electron-rich anilines.[4][11]

Experimental Protocol:

  • Reaction Setup: To a 10 mL vial, add the aniline derivative (0.3 mmol, 1.0 equiv.), ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv.), and Na₂CO₃ (0.45 mmol, 1.5 equiv.) in 3.0 mL of dimethyl sulfoxide (DMSO).

  • Degassing: Sparge the mixture with argon for 10 minutes.

  • Irradiation: Seal the vial and irradiate with a 427 nm (violet) Kessil lamp at room temperature for 16 hours.[4][11]

  • Work-up & Purification: Follow the same procedure as described in Protocol 3.

EDA_Complex_Mechanism Aniline Aniline (Donor) EDA [Aniline---I-CF₂CO₂Et] EDA Complex Aniline->EDA Iodo I-CF₂CO₂Et (Acceptor) Iodo->EDA EDA_star [Aniline---I-CF₂CO₂Et]* Excited EDA EDA->EDA_star Visible Light (hν) Radicals Aniline•⁺ + •CF₂CO₂Et + I⁻ EDA_star->Radicals SET Product para-CF₂CO₂Et Aniline Radicals->Product Radical Coupling & -H⁺

Caption: Mechanism of photocatalyst-free difluoroalkylation via an EDA complex.[11]

Data Summary: Difluoroalkylation Scope
Substrate (Aniline Derivative)MethodYield (%)Reference
N,N-dimethylanilineProtocol 3 (Eosin Y)75[4][11]
4-Iodo-N,N-dimethylanilineProtocol 3 (Eosin Y)70[4][11]
4-(tert-Butyl)anilineProtocol 4 (EDA)89[4][11]
4-(Trifluoromethyl)anilineProtocol 4 (EDA)49[11]
AnilineProtocol 4 (EDA)78[4][11]

Part III: General Perfluoroalkylation of Aniline Derivatives

The installation of longer perfluoroalkyl chains (e.g., -C₄F₉, -C₆F₁₃) can be achieved using similar photoredox principles, typically employing perfluoroalkyl iodides as the radical source.

Protocol 5: Iridium-Catalyzed Perfluoroalkylation

This protocol uses a classic iridium photocatalyst and a base to facilitate the perfluoroalkylation of various aniline derivatives.[6][12]

Experimental Protocol:

  • Reaction Setup: In a glovebox, add the aniline derivative (0.5 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.1 mol%), and K₂CO₃ (1.5 equiv.) to an oven-dried vial.

  • Reagent Addition: Add 2.0 mL of degassed DCM, followed by the perfluoroalkyl iodide (e.g., n-C₄F₉I, 1.5 equiv.).

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with blue LEDs at room temperature for 12 hours.

  • Work-up: Quench with water, extract with DCM, and dry the combined organic layers over MgSO₄.

  • Purification: Filter, concentrate, and purify by column chromatography to yield the perfluoroalkylated aniline.

The proposed mechanism involves reductive quenching of the excited Ir(III)* catalyst by the aniline to form Ir(II). This potent reductant then transfers an electron to the perfluoroalkyl iodide, generating the perfluoroalkyl radical and regenerating the Ir(III) catalyst.[6]

General Experimental Workflow

A successful photoredox reaction relies on a well-executed experimental setup.

Experimental_Workflow A 1. Assemble Reagents (Substrate, Catalyst, Additives) in oven-dried vial B 2. Add Degassed Solvent (e.g., via cannula or syringe) A->B C 3. Degas Reaction Mixture (Sparge with N₂/Ar for 10-15 min) B->C D 4. Seal Vial & Place in Setup (Stir plate, LED light source) C->D E 5. Irradiate at RT (Ensure consistent temperature, e.g., with a fan) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Work-up & Purification (Quench, Extract, Column Chromatography) F->G

Caption: Standard workflow for setting up a photoredox reaction.

Conclusion and Outlook

Visible-light photoredox catalysis provides an exceptionally powerful and mild toolkit for the fluoroalkylation of aniline derivatives, a transformation of immense value in drug discovery and development. The protocols outlined here for trifluoromethylation, difluoroalkylation, and perfluoroalkylation demonstrate the operational simplicity and broad applicability of these methods. By understanding the underlying catalytic cycles—whether involving transition metals, organic dyes, or EDA complexes—researchers can rationally select conditions to achieve desired outcomes with high selectivity and efficiency. The continued development of novel photocatalysts and fluoroalkylating agents promises to further expand the capabilities of this exciting field, enabling even more complex and precise molecular editing for the next generation of pharmaceuticals.

References

  • Popadyuk, I., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Catalysts. [Link]

  • Barceló-García, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Barceló-García, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]

  • Wang, F., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry. [Link]

  • Postigo, A., et al. (2017). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. ResearchGate. [Link]

  • Popadyuk, I., et al. (2023). Visible-light-driven Ir-catalyzed perfluoroalkylation of aniline... ResearchGate. [Link]

  • Wang, H., et al. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry. [Link]

  • Ji, J., et al. (2025). Visible-light organophotoredox-catalyzed fluoroalkyl aminoxylation of unactivated and activated alkenes. Chemical Communications. [Link]

  • Montanaro, S., & Postigo, A. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link]

  • Sotorríos, L., et al. (2023). Trifluoromethylarylation of alkenes using anilines. PMC. [Link]

  • Ko, E. J., & Choi, S. Y. (2016). Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. Accounts of Chemical Research. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset. [Link]

  • Sharma, A., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Goti, G., et al. (2022). Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. Organic Letters. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

  • Zhang, W., et al. (2024). Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Q1: What is the most direct and reliable synthetic route to 4,6-Dibromo-3-chloro-2-fluoroaniline?

The most efficient route is the direct electrophilic dibromination of the commercially available starting material, 3-chloro-2-fluoroaniline. The powerful activating effect of the amino group directs the electrophilic bromine to the ortho and para positions. In this case, the C4 position (para to -NH₂) and the C6 position (ortho to -NH₂) are open for substitution, leading directly to the desired product.

Q2: What are the most critical parameters to control during the bromination reaction?

The synthesis is governed by three critical parameters:

  • Temperature: Electrophilic aromatic substitution on a highly activated ring like an aniline is strongly exothermic. Uncontrolled temperature can lead to a cascade of side reactions, primarily over-bromination and the formation of colored oxidation by-products.[1] Maintaining a low temperature (typically 0-5 °C) is paramount for achieving high selectivity.

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is essential. Using slightly more than two equivalents (e.g., 2.05 to 2.1 equivalents) of the bromine source ensures the complete conversion of the starting material while minimizing the formation of tri-brominated impurities.

  • Rate of Addition: A slow, dropwise addition of the brominating agent allows the heat generated by the reaction to dissipate, preventing localized temperature spikes that favor byproduct formation.

Q3: Which brominating agents are recommended for this synthesis?

While molecular bromine (Br₂) can be used, it is highly toxic, corrosive, and can lead to difficult-to-control reactions.[2] Safer and more selective alternatives are strongly recommended. The choice of reagent impacts reaction setup, workup, and overall safety.

Brominating AgentProsConsRecommended For
N-Bromosuccinimide (NBS) Solid, easy to handle; reaction is generally clean with high selectivity.More expensive than Br₂; requires an appropriate solvent for solubility.Precise, small-to-medium scale syntheses where selectivity is critical.
Hydrogen Peroxide / Hydrobromic Acid (H₂O₂/HBr) Economical; generates bromine in situ, avoiding the handling of pure Br₂; environmentally friendly as water is the main byproduct.[3]HBr is highly corrosive; reaction rate can be sensitive to H₂O₂ concentration and addition rate.Large-scale industrial applications where cost and atom economy are key drivers.[4]
Copper(II) Bromide (CuBr₂) Mild reagent; can offer high regioselectivity under specific conditions, often at room temperature.[5][6]Requires stoichiometric amounts of the copper salt, leading to metal waste; reaction times can be longer.[6]Cases where very mild conditions are necessary to avoid decomposition of sensitive functional groups.

Q4: What are the essential safety precautions for this procedure?

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All operations involving brominating agents and chlorinated solvents should be performed in a certified chemical fume hood.

  • Quenching: Be prepared to quench the reaction and any residual bromine. A saturated solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) should be readily available.

  • Corrosives: Handle hydrobromic acid with extreme care in a fume hood, as it is a strong, corrosive acid.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR spectrum should show a single aromatic proton signal (a singlet) and a broad signal for the -NH₂ protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product (303.36 g/mol , considering isotope patterns for Br and Cl) and allows for the quantification of impurities.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

Section 2: Detailed Experimental Protocol (Using N-Bromosuccinimide)

This protocol provides a reliable method for the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline, prioritizing selectivity and safety.

Materials:

  • 3-chloro-2-fluoroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-fluoroaniline (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~0.2 M concentration). Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq) in the same solvent. Add this solution to the aniline solution dropwise via an addition funnel over 30-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting material.

  • Work-up & Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bisulfite solution to quench any unreacted NBS and bromine. Add ethyl acetate to dilute the mixture.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove succinimide) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution with a hexanes/ethyl acetate system is typically effective. To prevent streaking of the aniline product on the silica gel, it is advisable to add 0.5% triethylamine to the eluent system.[7] Combine the pure fractions and remove the solvent to yield 4,6-Dibromo-3-chloro-2-fluoroaniline as an off-white or light tan solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-chloro-2-fluoroaniline in solvent B Cool to 0-5 °C A->B C Slowly add NBS solution (maintain T < 5 °C) B->C D Monitor by TLC C->D E Quench with NaHSO₃ D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with NaHCO₃ & Brine F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Problem: Low or No Yield

  • Symptom: TLC analysis shows a strong spot corresponding to the starting material, 3-chloro-2-fluoroaniline, even after several hours.

  • Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide can decompose over time, especially if not stored properly.

    • Solution: Use a fresh bottle of NBS or test the activity of the existing batch on a more reactive, inexpensive substrate. Always store NBS in a cool, dark, and dry place.

  • Possible Cause 2: Insufficient Reaction Time. While the reaction is generally fast, electron-withdrawing groups on the ring (Cl and F) make it slower than the bromination of aniline itself.

    • Solution: Allow the reaction to stir for a longer period at 0-5 °C. If the reaction remains stalled, consider letting it warm slowly to room temperature while carefully monitoring for the formation of byproducts via TLC.

Problem: Formation of Multiple Products (Poor Selectivity)

  • Symptom: TLC or GC-MS analysis of the crude product shows significant peaks/spots corresponding to mono-brominated and/or tri-brominated species.

  • Possible Cause 1: Poor Temperature Control. This is the most common cause of over-bromination. An exothermic reaction that is not adequately cooled will result in a mixture of products.[1]

    • Solution: Ensure the reaction flask is well-submerged in the ice bath. Use a larger ice bath and add salt to lower the temperature if necessary. Most importantly, slow down the addition rate of the brominating agent to allow for efficient heat dissipation.

  • Possible Cause 2: Incorrect Stoichiometry. An excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully re-calculate and re-weigh the reagents. Ensure the starting aniline is of high purity, as impurities can affect the true molar ratio.

G node_s node_s node_p node_p start Low Yield or Poor Selectivity? q1 TLC shows mostly starting material? start->q1 q2 TLC shows multiple product spots? q1->q2 No sol1 1. Check NBS activity. 2. Increase reaction time. q1->sol1 Yes sol2 1. Improve cooling. 2. Slow reagent addition. 3. Verify stoichiometry. q2->sol2 Yes

Caption: Troubleshooting logic for common synthesis issues.

Problem: Product is Dark/Colored

  • Symptom: The isolated product is a dark brown or red solid/oil instead of the expected off-white solid.

  • Possible Cause: Air Oxidation. Anilines are susceptible to oxidation, which forms highly colored impurities. This can be exacerbated by residual acidic conditions or exposure to air during workup and purification.

    • Solution 1 (Prevention): Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solution 2 (Remediation): During workup, ensure the quenching step with sodium bisulfite is thorough. For purification, consider treating a solution of the crude product with activated carbon to adsorb colored impurities before filtration and final purification.

Problem: Difficulty with Purification by Column Chromatography

  • Symptom: The product streaks badly on the TLC plate and provides poor separation during column chromatography.

  • Possible Cause: Acidity of Silica Gel. The amine functional group is basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing and irreversible adsorption.

    • Solution: Neutralize the stationary phase by adding a small amount of a tertiary amine, such as triethylamine (0.5-1% v/v), to the eluent mixture.[7] This will cap the acidic silanol groups, resulting in sharper bands and improved separation.

References

  • Organic Syntheses Procedure. (n.d.). 2,6-DIBROMOANILINE. Retrieved from [Link]

  • Le, K. N., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 793-798. Available at: [Link]

  • Narender, T., et al. (2007). Bromination Method for Anilines and Anisoles Using NH₄Br/H₂O₂ in CH₃COOH. Synthetic Communications, 34(7), 1277-1282. Available at: [Link]

  • Waeytens, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available at: [Link]

  • Le, K. N., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]

  • Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • ChemRxiv. (2023). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

Sources

Technical Support Center: Modulating Catalyst Environments to Mitigate Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for catalytic process optimization. Dehalogenation (specifically hydrodehalogenation) is an infamous and persistent side reaction encountered in both cross-coupling methodologies (e.g., Suzuki-Miyaura, Heck) and chemoselective hydrogenations.

This guide is structured to help you diagnose the root cause of your premature carbon-halogen (C-X) bond cleavage and deploy mechanistic, self-validating strategies to salvage your target yields.

Part 1: Mechanistic Diagnostics & Core Troubleshooting

Q1: During my Suzuki-Miyaura coupling, my starting material is reducing to an unfunctionalized arene (Ar-H). What is the mechanistic origin of this?

A: In a successful cross-coupling reaction, the palladium catalyst undergoes oxidative addition into your aryl halide, followed by transmetalation and reductive elimination. However, if the transmetalation step is sluggish, the highly reactive


 intermediate has a prolonged lifetime[1][2]. During this idle period, it can oxidize surrounding molecules—such as trace water, amine bases, or alcoholic solvents—to extract a hydride[2]. This generates a transient 

species that rapidly undergoes reductive elimination, yielding the undesired dehalogenated byproduct (Ar-H) and a dead catalytic cycle[3].

Mechanism Pd Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd->OxAdd + Ar-X TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Nu-B(OH)2 (Rate-Limiting) PdH Ar-Pd(II)-H (Hydride Formation) OxAdd->PdH Side Reaction Product Ar-Nu (Desired Product) TransMet->Product Reductive Elimination Product->Pd Dehal Ar-H (Dehalogenation) PdH->Dehal Reductive Elimination Dehal->Pd HydrideSource Alcohols / Amines / Water HydrideSource->PdH

Competitive pathways: desired cross-coupling vs. hydrodehalogenation side reaction.

Q2: How does my choice of ligand dictate the competition between coupling and dehalogenation?

A: Ligand sterics and electronics completely dictate the kinetic pathways of the Pd center. Using bulky, electron-rich dialkylbiaryl phosphines (like Buchwald's XPhos or SPhos) or N-heterocyclic carbenes (NHCs) fundamentally solves this problem[1][4].

  • Causality: The electron-rich nature of the ligand accelerates the initial oxidative addition, overcoming the activation barrier of difficult substrates (like aryl chlorides). More importantly, the massive steric bulk forces the aryl and nucleophile groups together during transmetalation, dramatically accelerating the desired reductive elimination[5]. This swift completion of the catalytic cycle starves the competing hydride-scavenging pathway of the time it needs to occur[3].

Q3: I'm already using an advanced Pd(0) catalyst. Could my solvent or base be causing the issue?

A: Absolutely. Even with the best catalyst, if you immerse your reaction in a hydride-donor environment, dehalogenation is inevitable.

  • Solvent Causality: Alcohols (e.g., ethanol, methanol) coordinate to Pd(II) and readily undergo

    
    -hydride elimination to yield the toxic Pd-H intermediate[1][3]. Switch to strictly aprotic solvents like 1,4-dioxane, THF, or toluene[1][2].
    
  • Base Causality: Strong alkoxide bases (like

    
    ) can also undergo 
    
    
    
    -hydride elimination or act as strong reductants[1]. Switching to milder, anhydrous inorganic bases like
    
    
    or
    
    
    eliminates this specific hydride-donating mechanism[1][6].

Part 2: Chemoselective Hydrogenation & Catalyst Poisoning

When performing catalytic hydrogenations (e.g., reducing a nitro group or alkene) on substrates containing a halogen, pristine metal catalysts will aggressively cleave the C-X bond through dissociative chemisorption[7].

Table 1: Quantitative Comparison of Catalyst Systems for Chemoselective Hydrogenation
Catalyst SystemAdditivesHydrogenation ActivityChemoselectivity (C-X Bond Intact)Mechanistic Causality / Source
Pd/C (10%) NoneHighLow (<10%) Unmodified Pd active sites rapidly insert into C-X bonds via oxidative addition, leading to indiscriminate hydrodehalogenation[8].
Pd/C (10%) Diphenylsulfide (

)
ModerateHigh (>95%) The sulfur atom selectively poisons the highly reactive "defect" sites of the Pd lattice, lowering kinetic activity enough to prevent C-X insertion while preserving planar site activity for basic reduction[8].
Pt/C (10%) NoneHighLow/Moderate High intrinsic activity of standard Pt leads to competitive C-X cleavage, particularly with weaker C-I and C-Br bonds[9].
Pt-S/C NoneModerateHigh (>98%) Pre-sulfided platinum structurally dampens the thermodynamic driving force for dissociative chemisorption of halides[8].
Ru/C (5%) NoneSlowModerate Ru exhibits an intrinsically lower tendency to form metal-halogen bonds compared to Pd and Pt (activity order: Pt > Pd > Ru), though overall kinetics are sluggish[9].

Part 3: Field-Proven Experimental Protocols

To ensure reproducibility, use the following self-validating protocols designed specifically to suppress dehalogenation pathways.

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Cross-Coupling

Objective: Couple an electron-deficient aryl chloride without generating Ar-H byproducts.

  • Substrate & System Preparation: Add the aryl halide (1.0 equiv) and boronic ester (1.2 equiv) to an oven-dried Schlenk flask. Self-Validating Check: Using a boronic ester (like BPin) instead of a boronic acid prevents rapid protodeboronation, which would otherwise leave the Pd intermediate stranded and prone to dehalogenation[2][5].

  • Pre-Catalyst Loading: In a glovebox, add 1–2 mol% of PEPPSI-IPr or XPhos Pd G3 . Avoid

    
     or standard 
    
    
    
    , as the generation of the active
    
    
    from these older sources can be inefficient and heavily promote initial side reactions[5].
  • Base Addition: Add anhydrous

    
     (2.0 equiv)[1].
    
  • Solvent: Inject fully degassed, anhydrous 1,4-dioxane (0.2 M). Ensure no alcoholic solvents or water are present.

  • Reaction Execution: Heat the mixture to 80 °C under rigorous stirring (

    
     rpm). Causality: Biphasic/heterogeneous mixtures are mass-transfer limited. Maximizing surface interaction via extreme stirring accelerates transmetalation over hydride-scavenging[5].
    
  • Monitoring: Monitor via LC-MS at 30 minutes. If the ratio of Ar-H to Product is increasing, immediately verify the absence of moisture/oxygen and re-evaluate base strength.

Protocol 2: Chemoselective Hydrogenation using Catalyst Poisoning

Objective: Reduce a functional group (e.g.,


 to 

) on a haloarene while leaving the carbon-halogen bond entirely intact.
  • Catalyst Preparation: Weigh out 10 wt% Pd/C (yielding 1-5 mol% Pd relative to substrate).

  • Poisoning Phase: Suspend the Pd/C in ethyl acetate (EtOAc). Add diphenylsulfide (

    
    )  (typically 0.1–0.5 equiv relative to the Pd content)[8]. Stir for 10 minutes at room temperature.
    
  • Substrate Addition: Introduce the halogenated starting material.

  • Hydrogenation: Purge the reaction vessel carefully with Argon (x3), followed by Hydrogen (x3). Maintain under a balloon of

    
     (1 atm) at room temperature[10].
    
  • Self-Validating Monitoring: Track the reaction closely via TLC or GC-MS. Because the catalyst is poisoned, the reaction will be slower than standard hydrogenations. Terminate the reaction strictly upon the consumption of the starting material to prevent eventual slow creeping of the dehalogenation pathway. Filter through Celite to remove the catalyst.

References
  • BenchChem. "how to avoid dehalogenation side reactions in Suzuki coupling". Benchchem.com.
  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide". Jmcct.com.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yonedalabs.com.
  • Reddit (r/Chempros). "How to approach choosing reaction conditions for Suzuki?". Reddit.com.
  • ResearchGate. "Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison".
  • B. Czajka and P. Kirszensztejn.
  • Thieme.
  • P. J. O. E. S.
  • ACS Publications. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes". Acs.org.
  • BenchChem. "Troubleshooting Dehalogenation in Cross-Coupling Reactions". Benchchem.com.

Sources

Effect of reaction temperature and pressure on the yield of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated anilines, specifically focusing on 4,6-Dibromo-3-chloro-2-fluoroaniline. We will explore the critical roles of reaction temperature and pressure, providing field-proven insights to troubleshoot common issues and optimize product yield.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic approach for 4,6-Dibromo-3-chloro-2-fluoroaniline, and what are the primary challenges?

A common and direct approach is the electrophilic bromination of 3-chloro-2-fluoroaniline. The core challenge lies in controlling the regioselectivity of the bromination. The aniline starting material contains an amino group (-NH₂), which is a strong activating group, and two halogen substituents (-Cl, -F), which are deactivating but ortho-, para-directing. The interplay of these groups dictates where the bromine atoms will be added. The primary difficulties are:

  • Polyhalogenation: The high activation from the amino group can make it difficult to stop the reaction at the desired di-substituted stage, potentially leading to tri-brominated products.[1][2]

  • Isomer Formation: Achieving the specific 4,6-dibromo configuration requires careful control over reaction conditions to manage the directing effects of the existing substituents.

  • Oxidation: Anilines are susceptible to oxidation, especially in the presence of strong oxidizing agents or harsh reaction conditions, leading to discoloration and impurity formation.[1]

Q2: How does reaction temperature critically impact the yield and purity of the final product?

Reaction temperature is arguably the most critical parameter in this synthesis. It directly influences both the reaction rate and selectivity.

  • Low Temperatures (e.g., -10°C to 10°C): Lowering the temperature generally slows down the reaction rate but significantly enhances selectivity.[3] It minimizes the energy of the reacting molecules, making the reaction more sensitive to the subtle electronic and steric differences between potential reaction sites. This is crucial for favoring the formation of the desired 4,6-dibromo isomer over other possibilities. Furthermore, lower temperatures suppress side reactions like oxidation.[1]

  • High Temperatures (e.g., > 40°C): Elevated temperatures increase the reaction rate, leading to shorter reaction times. However, this often comes at the cost of selectivity, resulting in a mixture of isomers.[4] The risk of over-bromination and oxidative degradation of the aniline ring also increases substantially at higher temperatures.[1]

Table 1: General Effect of Temperature on Aniline Bromination

ParameterEffect of Lowering TemperatureEffect of Increasing TemperatureRationale
Reaction Rate DecreasesIncreasesFollows Arrhenius equation; higher kinetic energy leads to more frequent and energetic molecular collisions.
Selectivity IncreasesDecreasesAt lower temperatures, the reaction is more likely to proceed via the lowest activation energy pathway, favoring the thermodynamically preferred isomer.[5]
Side Reactions MinimizedIncreasedHigher thermal energy can overcome the activation barriers for undesirable pathways like oxidation and poly-bromination.[1]
Product Purity Generally HigherGenerally LowerA direct consequence of improved selectivity and minimized side reactions.
Q3: Is reaction pressure a significant factor in this liquid-phase bromination?

For the synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline using common liquid or solid brominating agents (e.g., liquid bromine, N-Bromosuccinimide), reaction pressure is not considered a critical parameter influencing yield or selectivity. These reactions are typically performed in the liquid phase at atmospheric pressure and do not involve gaseous reactants or a significant change in molar volume. Therefore, changes in pressure have a negligible effect on the reaction equilibrium or kinetics. Pressure would become a critical variable only if the synthesis involved gaseous reagents, where it would directly impact reactant concentration.

Q4: What are the expected side products when synthesizing 4,6-Dibromo-3-chloro-2-fluoroaniline?

During the synthesis, several side products can form, complicating purification and reducing the yield of the desired compound. Common impurities include:

  • Monobrominated Isomers: Incomplete reaction can leave isomers such as 4-bromo-3-chloro-2-fluoroaniline or 6-bromo-3-chloro-2-fluoroaniline.

  • Alternative Dibromo-isomers: Poor regioselectivity might lead to the formation of other dibrominated products.

  • Over-brominated Products: The high reactivity of the aniline ring can lead to the formation of 2,4,6-tribromo-3-chloro-2-fluoroaniline if the reaction is not carefully controlled.[1]

  • Oxidation Byproducts: These are often colored, polymeric materials resulting from the oxidation of the aniline starting material or product.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

start Problem Observed low_yield Low Yield & Unreacted Starting Material start->low_yield poor_selectivity Poor Selectivity: Mixture of Isomers start->poor_selectivity over_bromination Over-Bromination: Tribromo Product Detected start->over_bromination dark_color Dark Reaction Mixture or Product start->dark_color cause_temp_low Cause: Temp Too Low / Insufficient Time low_yield->cause_temp_low cause_selectivity Cause: Temp Too High / Wrong Solvent poor_selectivity->cause_selectivity cause_over Cause: Temp Too High / Excess Reagent over_bromination->cause_over cause_oxidation Cause: Oxidation (High Temp / Air) dark_color->cause_oxidation sol_temp_low Solution: 1. Increase Temp Gradually (e.g., 5°C increments). 2. Extend Reaction Time. 3. Verify Reagent Stoichiometry. cause_temp_low->sol_temp_low sol_selectivity Solution: 1. Lower Reaction Temp (0 to -5°C). 2. Add Brominating Agent Slowly. 3. Screen Solvents (e.g., Acetic Acid, CH2Cl2). cause_selectivity->sol_selectivity sol_over Solution: 1. Lower Reaction Temp. 2. Add Brominating Agent Dropwise. 3. Protect Amino Group (Acetylation). cause_over->sol_over sol_oxidation Solution: 1. Lower Reaction Temp. 2. Run Under Inert Atmosphere (N2/Ar). 3. Degas Solvents. cause_oxidation->sol_oxidation

Caption: Troubleshooting workflow for common synthesis issues.

Issue 1: Low yield with significant unreacted starting material.
  • Plausible Cause: The reaction temperature may be too low, resulting in a very slow reaction rate. Alternatively, the reaction time may be insufficient for the reaction to reach completion at the chosen temperature.

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

    • Extend Reaction Time: If the reaction is proceeding but is slow, extend the reaction time and continue monitoring.

    • Gradually Increase Temperature: If the reaction has stalled, increase the temperature in small increments (e.g., 5°C) and hold for a set period to observe any changes. Avoid drastic temperature hikes which can compromise selectivity.

Issue 2: The product is a complex mixture of isomers, not the clean 4,6-dibromo product.
  • Plausible Cause: The reaction temperature is too high, leading to a loss of regioselectivity. The solvent system may also be influencing the selectivity of the reaction.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -5°C) to enhance the kinetic preference for the 4- and 6-positions.[7]

    • Control Reagent Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise over an extended period.[8] This maintains a low concentration of the electrophile and can improve selectivity.

    • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Consider screening solvents like glacial acetic acid, dichloromethane, or acetonitrile.

Issue 3: Significant formation of tribromo- byproducts is observed.
  • Plausible Cause: This is a classic case of over-bromination due to the highly activated nature of the aniline ring.[1] It is typically caused by excess brominating agent or a reaction temperature that is too high.

  • Troubleshooting Steps:

    • Stoichiometric Control: Ensure you are using the correct stoichiometry (2.0 to 2.1 equivalents) of the brominating agent.

    • Slow Addition & Low Temperature: Combine the strategies of dropwise addition of the brominating agent with low reaction temperatures to gain maximum control.

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group via acetylation to form 3-chloro-2-fluoroacetanilide.[1][2] The resulting amide group is less activating, allowing for more controlled bromination. The acetyl group can be removed via acid or base hydrolysis after bromination to yield the final product.

Issue 4: The reaction mixture darkens significantly, yielding a discolored product.
  • Plausible Cause: The aniline is oxidizing. This is often accelerated by elevated temperatures and the presence of atmospheric oxygen.[1]

  • Troubleshooting Steps:

    • Reduce Temperature: Lowering the reaction temperature is the first and most effective step to minimize oxidation.

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Degas Solvents: Before use, degas the reaction solvents by sparging with an inert gas to remove dissolved oxygen.

Experimental Protocol & Workflow

This section provides a baseline experimental protocol for the bromination of 3-chloro-2-fluoroaniline. It should be used as a starting point for optimization.

cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation a 1. Charge Reactor with 3-chloro-2-fluoroaniline and solvent (e.g., Acetic Acid) b 2. Place under Inert Atmosphere (N2) a->b c 3. Cool to Target Temp (e.g., 0°C) b->c d 4. Prepare Solution of Br2 (2.1 eq) in Acetic Acid e 5. Add Br2 Solution Dropwise with Stirring d->e f 6. Monitor Reaction by TLC/HPLC e->f g 7. Quench with Na2S2O3 Solution f->g h 8. Neutralize with Base (e.g., NaOH aq.) g->h i 9. Extract with Organic Solvent (e.g., Ethyl Acetate) h->i j 10. Dry, Filter, and Concentrate i->j k 11. Purify via Recrystallization/Chromatography j->k

Caption: Proposed experimental workflow for synthesis.

Protocol: Synthesis of 4,6-Dibromo-3-chloro-2-fluoroaniline

Materials:

  • 3-chloro-2-fluoroaniline (1.0 eq)

  • Bromine (2.1 eq)

  • Glacial Acetic Acid (solvent)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium hydroxide solution (aqueous, 2M)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-chloro-2-fluoroaniline and glacial acetic acid.

  • Inerting and Cooling: Purge the flask with nitrogen gas. Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add saturated sodium thiosulfate solution to quench any unreacted bromine (the red-brown color should disappear).

  • Neutralization & Extraction: Carefully neutralize the reaction mixture by adding 2M sodium hydroxide solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

References

  • BenchChem. (2025). Identifying side products in the halogenation of anilines. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. BenchChem Technical Support Center.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

  • Reactions of Aniline. (n.d.). Chemistry LibreTexts. Retrieved from a relevant source on aniline reactions.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Baruah, et al. (2021).
  • Ashenhurst, J. (2013, October 31). The Selectivity of Free-Radical Bromination vs Chlorination. Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Study on the bromination of deactivated aromatics. [Link]

  • QuickCompany. (2017, January 5). Regio Selective Molecular Bromination Of Substituted Aniline. [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides.
  • ResearchGate. (n.d.). Effects of reaction time (A) and temperature (B) on bromination of.... [Link]

Sources

Advanced Technical Support Center: Troubleshooting Carbon-Fluorine (C-F) Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-F Bond Formation Support Center. As a Senior Application Scientist, I designed this guide to help you overcome the fundamental thermodynamic and kinetic barriers that make fluorination notoriously challenging. By understanding the underlying mechanistic causality—from the high hydration energy of fluoride to the sluggish reductive elimination of transition-metal fluorides—you can systematically troubleshoot, optimize, and validate your workflows.

Quantitative Comparison of Common Fluorinating Agents

Before troubleshooting, it is critical to select the right reagent for your substrate. The table below summarizes the causality behind reagent performance:

ReagentTypeReactivity ProfileThermal StabilityPrimary Operational Drawback / Causality
DAST NucleophilicHigh (Alcohols

alkyl fluorides)
Poor (Explosive

C)
High elimination risk due to unbuffered HF generation.
Deoxo-Fluor NucleophilicHigh (Carbonyls

gem-difluorides)
ModerateCorrosive; still prone to E1/E2 eliminations on sensitive substrates.
Xtal-Fluor-E NucleophilicHigh (with external F⁻ promoter)Excellent (Storage-stable)Requires exogenous fluoride, but tightly controls elimination side reactions.
Selectfluor ElectrophilicVery High (Site-selective)ExcellentPoor solubility in non-polar solvents (e.g., pure THF) due to dicationic nature.
NFSI ElectrophilicModerateExcellentLess electrophilic than Selectfluor, requiring strongly nucleophilic substrates.
Section 1: Nucleophilic Deoxofluorination (Alcohols to Alkyl Fluorides)

FAQ: Why am I seeing predominantly elimination byproducts (alkenes) instead of the desired alkyl fluoride when using DAST or Deoxo-Fluor?

Expert Insight & Causality: Deoxofluorination proceeds via the activation of the hydroxyl group into an electrophilic alkoxysulfonium leaving group[1][2]. If your substrate can form a stable carbocation, or if it possesses sterically accessible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogens, the elimination pathway (E1 or E2) heavily competes with the 

nucleophilic attack of the fluoride ion. DAST and Deoxo-Fluor generate free hydrogen fluoride (HF) during the reaction, which can inadvertently catalyze unwanted elimination pathways and degrade acid-sensitive functional groups[1].

The Solution: Switch to a crystalline aminodifluorosulfinium tetrafluoroborate salt, such as Xtal-Fluor-E . Because Xtal-Fluor-E is activated by an exogenous fluoride source (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), it significantly increases the local concentration of nucleophilic fluoride[2]. This kinetic shift forces the reaction down the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

pathway, outcompeting elimination. Furthermore, Xtal-Fluor-E does not generate free HF, protecting your substrate from acid-mediated degradation[1].

Deoxofluorination A Alcohol Substrate B DAST / Deoxo-Fluor (Prone to Elimination) A->B C Xtal-Fluor-E + Et3N·3HF (Favors SN2 Pathway) A->C D Stable Carbocation / Accessible β-Hydrogens B->D F High Local [F-] Promotes SN2 C->F E Elimination Byproduct (Alkene) D->E G Alkyl Fluoride (Target) F->G

Figure 1: Reaction pathways in deoxofluorination highlighting the suppression of elimination.

Validated Protocol:

-Directed Deoxofluorination
  • Preparation: In an oven-dried flask under

    
    , dissolve your alcohol substrate (1.0 equiv) in anhydrous 
    
    
    
    . Causality: Absolute exclusion of water is required to prevent violent quenching of the fluorinating agent.
  • Fluoride Loading: Add

    
     (2.0 equiv). Stir for 5 minutes at room temperature, then cool the vessel to -78°C.
    
  • Activation: Slowly add Xtal-Fluor-E (1.5 equiv) in portions. Causality: The extreme cold controls the exothermic formation of the alkoxysulfonium intermediate, preventing thermal decomposition.

  • Validation Check: Allow the reaction to warm to room temperature. Monitor via

    
     NMR of a crude aliquot. The disappearance of the 
    
    
    
    signal (~ -160 ppm) and the emergence of a multiplet characteristic of an alkyl fluoride confirms successful C-F bond formation.
  • Quench: Slowly add saturated aqueous

    
     to neutralize the reaction prior to extraction.
    
Section 2: Transition-Metal Catalyzed Cross-Coupling

FAQ: My Palladium-catalyzed nucleophilic fluorination of aryl triflates is stalling. Why is C-F bond formation so difficult, and how can I force the reaction to completion?

Expert Insight & Causality: Your catalytic cycle is likely stalling at the reductive elimination step. Carbon-fluorine bond-forming reductive elimination from a Pd(II) intermediate is thermodynamically and kinetically disfavored[3]. Because fluorine is highly electronegative, the resulting Pd-F bond is heavily polarized[3]. This polarization starves the system of the critical orbital overlap needed between the aryl carbon and the fluorine atom to form the new bond.

The Solution: You must geometrically enforce a highly reactive, coordinatively unsaturated metal center. Employing a sterically massive, electron-rich monodentate phosphine—specifically t-BuBrettPhos —prevents the formation of unreactive dimeric


 complexes[4][5][6]. The steric bulk of t-BuBrettPhos forces the intermediate into a rigid, 3-coordinate T-shaped Pd(II) complex. This structural constraint drastically lowers the activation energy barrier, actively forcing the C-F reductive elimination to occur[5][6].

PdCatalysis Pd0 Pd(0)L Resting State PdII_OTf LPd(Ar)OTf Oxidative Addition Pd0->PdII_OTf Ar-OTf PdII_F LPd(Ar)F Transmetalation PdII_OTf->PdII_F CsF Barrier Reductive Elimination (Bottleneck) PdII_F->Barrier t-BuBrettPhos Forces 3-Coord Barrier->Pd0 Product Release Product Ar-F Product Barrier->Product

Figure 2: Pd-catalyzed fluorination cycle emphasizing the reductive elimination bottleneck.

Validated Protocol: Late-Stage Aryl Fluorination
  • Glovebox Assembly: Inside a nitrogen-filled glovebox, combine [(cinnamyl)PdCl]

    
     (pre-catalyst), t-BuBrettPhos (ligand), and anhydrous CsF (fluoride source) in a sealed vessel. Causality: Any trace moisture will outcompete the fluoride, resulting in an undesired phenol byproduct.
    
  • Solvent & Substrate: Add the aryl triflate dissolved in anhydrous toluene. Causality: Toluene remains inert at the high temperatures required to push the high-barrier reductive elimination.

  • Thermal Push: Seal the reaction and heat to 130°C for 16 hours.

  • Validation Check: Cool the reaction and inject a sample into a GC-MS. Validate the ratio of the target Aryl-F vs. Aryl-H (the competing protodehalogenation byproduct). If Aryl-H dominates, your CsF was insufficiently dried prior to the reaction[4][7].

Section 3: Electrophilic Fluorination Challenges

FAQ: I'm attempting an electrophilic fluorination of a benzylic enolate with Selectfluor, but the reaction is sluggish and heterogeneous. Should I switch to NFSI?

Expert Insight & Causality: Yes. Selectfluor is an exceptionally powerful, site-selective electrophilic fluorinating agent, but it exists as a bis(ammonium) dication[1][8]. This ionic nature makes it virtually insoluble in non-polar solvents like pure THF, leading to sluggish heterogeneous reaction kinetics[8]. NFSI (N-fluorobenzenesulfonimide), by contrast, is a neutral molecule[8]. It dissolves entirely in ethereal solvents like THF, making it vastly superior when pairing with strong bases like NaHMDS or for reactions strictly requiring non-polar media[9][10].

If you must use Selectfluor due to the electronic deactivation of your substrate, you are required to use a co-solvent system (such as adding DMF or Acetonitrile to your THF) to break the crystal lattice and solubilize the dicationic salt[10].

References
  • Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. Link

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.Link

  • Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. Link

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Link

  • Electrophilic fluorination. Wikipedia. Link

Sources

Technical Support Center: Improving Regioselectivity of Electrophilic Aromatic Substitution in Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aniline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution (EAS) on aniline and its derivatives. Here, we address common experimental challenges with in-depth explanations, troubleshooting guides, and validated protocols to help you achieve precise control over your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction with aniline is producing a messy mixture of polysubstituted products. How can I achieve monosubstitution?

Question: I'm attempting a bromination of aniline and, instead of the desired monobromoaniline, I'm isolating 2,4,6-tribromoaniline. Why is this happening and how can I prevent it?

Answer: This is a frequently encountered issue stemming from the powerful activating nature of the amino (-NH₂) group. The nitrogen's lone pair donates substantial electron density into the benzene ring, making the ortho and para positions exceptionally nucleophilic. This high reactivity makes it difficult to halt the reaction after a single substitution, even in the absence of a catalyst. Aniline is so reactive that it reacts almost instantaneously with bromine water to form the tribrominated precipitate.

Core Problem: The -NH₂ group is too activating, leading to a loss of selectivity and control.

Solution: Amide Protection Strategy

To moderate this reactivity, the amino group must be "protected," most commonly by converting it to an acetamido group (-NHCOCH₃) via acetylation. The key to this strategy lies in resonance. In the resulting acetanilide, the nitrogen's lone pair is now delocalized not only into the ring but also onto the adjacent carbonyl oxygen. This competition reduces the electron density donated to the ring, "taming" its reactivity and allowing for controlled, selective monosubstitution. The bulky acetamido group also sterically hinders the ortho positions, further favoring the para product.

Caption: Workflow for controlled monosubstitution of aniline.

Issue 2: My Friedel-Crafts reaction with aniline is failing completely.

Question: I'm trying to perform a Friedel-Crafts acylation on aniline using AlCl₃, but I'm recovering only starting material or a complex precipitate. Why isn't this working?

Answer: This is another classic incompatibility in aniline chemistry. The failure of Friedel-Crafts reactions (both alkylation and acylation) is not due to a lack of reactivity of the ring, but rather a fundamental acid-base incompatibility.

Core Problem: The amino group of aniline is a Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃) is a strong Lewis acid. Instead of catalyzing the reaction at the ring, the AlCl₃ reacts with the basic nitrogen atom. This forms a stable Lewis acid-base complex, which has two detrimental effects:

  • Catalyst Deactivation: The catalyst is neutralized and no longer available to generate the required electrophile (the acylium ion).

  • Ring Deactivation: Upon complexation, the nitrogen atom acquires a formal positive charge ([–NH₂–AlCl₃]⁻). This complex acts as a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards electrophilic attack.

Solution: The same protection strategy used to prevent polysubstitution resolves this issue. By converting aniline to acetanilide, the basicity of the nitrogen is significantly reduced. The resulting amide is not basic enough to form a deactivating complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed on the moderately activated ring. After the desired acylation, the protecting group can be removed via hydrolysis.

Issue 3: My nitration of aniline is giving me a high percentage of meta-nitroaniline and a lot of tar.

Question: I expected the nitration of aniline to yield ortho- and para-nitroaniline, but I'm getting a surprising amount of the meta isomer (around 47%) and significant charring. What's going on?

Answer: You are observing two competing and problematic side reactions that plague the direct nitration of aniline.

Core Problems:

  • Oxidation: The nitrating mixture (concentrated HNO₃/H₂SO₄) is a powerful oxidizing agent. The highly electron-rich aniline ring is extremely susceptible to oxidation, leading to the formation of dark, tarry polymerization and degradation products, which drastically lowers the yield.

  • Anilinium Ion Formation: The strongly acidic reaction medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). This positively charged group is no longer an activator; it is a strong deactivator and a meta-director. The electrophilic substitution then occurs on this deactivated, meta-directing species, leading to the high percentage of m-nitroaniline.

Solution: Once again, protection of the amino group as an acetamide is the standard and most effective solution. The acetamido group is not basic and will not be protonated in the acidic medium. It remains an ortho, para-director and protects the ring from oxidative degradation. Nitration of acetanilide proceeds smoothly to give predominantly the p-nitroacetanilide, which can then be hydrolyzed to furnish the desired p-nitroaniline.

Key Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation

Objective: To convert aniline into acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.

Methodology:

  • Setup: In a fume hood, add aniline (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add an equimolar amount of acetic anhydride (1.0 eq). A mild base catalyst like pyridine can be added, though the reaction often proceeds without it.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and should proceed to completion within 30-60 minutes.

  • Workup: Pour the reaction mixture into cold water to precipitate the acetanilide and quench any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Hydrolysis (Deprotection) of Acetanilide

Objective: To remove the acetyl protecting group and regenerate the substituted amino functionality.

Methodology (Acidic Hydrolysis):

  • Setup: Place the substituted acetanilide (e.g., p-bromoacetanilide) in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 5 M HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Add a base (e.g., NaOH solution) to neutralize the acid and deprotonate the anilinium salt, precipitating the free amine.

  • Isolation: Collect the product by vacuum filtration, wash with water, and dry.

Advanced Strategies for Regiocontrol

How can I selectively obtain the para isomer in sulfonation?

Sulfonation of aniline with concentrated sulfuric acid is a thermodynamically controlled process. While initial attack may occur at the ortho position, the reaction is reversible. At higher temperatures (e.g., 180-190 °C), the more sterically hindered ortho-sulfonated product can revert to aniline, which can then be re-sulfonated. The thermodynamically more stable para isomer, being less sterically hindered, accumulates over time and does not easily desulfonate, becoming the major product. This yields p-aminobenzenesulfonic acid (sulfanilic acid).

Is it possible to favor ortho-substitution?

Achieving selective ortho-substitution is more challenging and often requires specialized reagents. A powerful technique is Directed ortho Metalation (DoM) . In this strategy, the aniline is first protected with a suitable Directed Metalating Group (DMG), such as a pivaloyl, Boc, or urea moiety. This DMG chelates to a strong base like n-butyllithium (n-BuLi), directing the deprotonation (lithiation) specifically to the adjacent ortho position. The resulting ortho-lithiated species is a potent nucleophile that can then be quenched with a wide range of electrophiles to install a substituent exclusively at the ortho position.

Directed_Ortho_Metalation cluster_0 Step 1: Protection & Directed Lithiation cluster_1 Step 2: Electrophilic Quench Aniline Aniline Protected N-Protected Aniline (with DMG) Aniline->Protected Add DMG Lithiated ortho-Lithiated Intermediate Protected->Lithiated + n-BuLi Quench Add Electrophile (E+) Lithiated->Quench Nucleophilic Attack OrthoProduct ortho-Substituted Product Quench->OrthoProduct

Caption: Conceptual workflow for Directed ortho-Metalation (DoM).

Summary of Protecting Group Effects

FeatureAniline (-NH₂)Acetanilide (-NHCOCH₃)
Reactivity Very High (Strongly Activating)Moderate (Moderately Activating)
Directing Effect ortho, paraortho, para (sterically favors para)
Outcome in Bromination Polysubstitution (2,4,6-tribromoaniline)Monosubstitution (p-bromoacetanilide)
Outcome in Nitration Oxidation & meta-product formationControlled para-mononitration
Friedel-Crafts Reactivity Fails due to Lewis base reactionProceeds successfully

References

  • Why does aniline not undergo friedel crafts reaction? Quora. Available at: [Link]

  • Question: Why does aniline not undergo the Friedel-Crafts reaction? Filo. Available at: [Link]

  • What do the complexity differences between Spectra C and D suggest about the regioselectivity of bromination of aniline versus acetanilide? Brainly. Available at: [Link]

  • **Aniline does

Technical Support Center: Strategies to Reduce Byproduct Formation in Multi-step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts in their synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific, common issues encountered during multi-step organic synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize it?

A1: Dimerization is a common side reaction, especially when dealing with highly reactive intermediates. The primary strategy to minimize this is to control the concentration of the reactive species.

Causality: Dimerization is a second-order process, meaning its rate is proportional to the square of the reactant concentration. By keeping the concentration of the reactive intermediate low at any given time, you favor the desired intramolecular or intermolecular reaction with another reagent over self-reaction.

Troubleshooting Steps:

  • Slow Addition: Instead of adding the reactant all at once, use a syringe pump or a dropping funnel to add it slowly over an extended period. This maintains a low steady-state concentration of the reactive species.

  • High Dilution: Running the reaction in a larger volume of solvent can also decrease the concentration of reactants, thus disfavoring dimerization.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the undesired dimerization more than the desired reaction, a principle of kinetic control.[1][2][3][4]

Q2: I'm observing a lack of chemoselectivity, with my reagent reacting at multiple functional groups. What can I do?

A2: Achieving chemoselectivity is crucial in complex syntheses. When a reagent can react with more than one functional group, you need to either enhance the reactivity of the desired site or temporarily deactivate the others.[5]

Strategies:

  • Use of Protecting Groups: This is a cornerstone of modern organic synthesis.[6][7][8] By temporarily masking a reactive functional group, you can direct the reagent to the intended site.[6] Common protecting groups include silyl ethers for alcohols and carbamates for amines.[6] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal later.[6]

  • Catalyst Selection: Employing a catalyst that selectively activates one functional group over another can significantly enhance chemoselectivity.[9][10][11] For example, certain Lewis acids may preferentially coordinate to one type of carbonyl group in a molecule containing multiple carbonyls.

  • Reaction Condition Optimization: Temperature, solvent, and pH can all influence chemoselectivity.[5] For instance, a less polar solvent might favor the reaction at a less polar functional group.[12][13][14]

Experimental Protocol: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

  • Dissolve the Diol: Dissolve the diol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Bulky Silylating Agent: Add a sterically hindered silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole.

  • Monitor the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the primary alcohol is selectively protected, quench the reaction, extract the product, and purify it using column chromatography.

Q3: My reaction is yielding a mixture of constitutional isomers. How can I improve the regioselectivity?

A3: The formation of constitutional isomers often arises from a lack of regiocontrol in reactions like electrophilic additions or aromatic substitutions.

Key Approaches:

  • Directing Groups: In aromatic chemistry, the choice of substituents on the ring can direct incoming electrophiles to specific positions (ortho, meta, or para).

  • Steric Hindrance: Introducing bulky groups near a reactive site can block the approach of a reagent, favoring reaction at a less hindered position.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the product that is formed faster (the kinetic product), while at higher temperatures, the more stable product (the thermodynamic product) may predominate.[1][2][3][4][15] Manipulating the reaction temperature can therefore influence the isomeric ratio.[2][4]

Example: Controlling Regioselectivity in the Halogenation of an Alkene

ConditionOutcomeRationale
Low Temperature, Aprotic Solvent Favors the anti-Markovnikov product in some radical additions.[13]The reaction is under kinetic control, and the transition state leading to the less stable carbocation is lower in energy.[2]
Higher Temperature, Protic Solvent Favors the Markovnikov product.[13]The reaction is under thermodynamic control, leading to the more stable carbocation intermediate.[2]

Frequently Asked Questions (FAQs)

What are the most critical reaction parameters to optimize for minimizing byproducts?

The most critical parameters are typically temperature, solvent, and catalyst choice, as they can profoundly influence reaction kinetics and selectivity.[5]

  • Temperature: Can determine whether a reaction is under kinetic or thermodynamic control, affecting product ratios.[2][4][16]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thus altering reaction pathways.[12][13][14][17][18]

  • Catalyst: A well-chosen catalyst can provide an alternative, lower-energy reaction pathway, increasing the rate of the desired reaction and enhancing selectivity.[9][10][11]

How can I effectively remove water generated as a byproduct to prevent side reactions?

Water is a common byproduct in reactions like esterifications and imine formations. If not removed, it can lead to reversible reactions and the formation of undesired hydrates.

Methods for Water Removal:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a classic and effective method.[19]

  • Dehydrating Agents: Adding a chemical drying agent that is inert to the reaction conditions, such as anhydrous magnesium sulfate or molecular sieves, can sequester water as it is formed.[19]

  • Water Scavengers: Reagents like triethyl orthoformate can chemically react with water to remove it from the reaction mixture.

What is the role of real-time reaction monitoring in reducing byproduct formation?

Real-time reaction monitoring provides immediate feedback on the progress of a reaction, allowing for precise control over reaction conditions to maximize the formation of the desired product and minimize byproducts.[20][21][22]

Common Techniques:

  • Spectroscopy (FTIR, Raman, NMR): These techniques can monitor the concentration of reactants, products, and intermediates in real-time.[20][22][23]

  • Chromatography (HPLC, GC): Can be used for at-line or on-line analysis of reaction mixtures to determine product distribution.[20]

By observing the reaction profile, you can determine the optimal time to quench the reaction, preventing the subsequent formation of degradation products or other byproducts.[20]

When should I consider using a flow chemistry setup?

Continuous flow chemistry offers several advantages for minimizing byproducts, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time.

Benefits of Flow Chemistry:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaway and the formation of temperature-related byproducts.

  • Precise Control of Reaction Time: The residence time in the reactor can be precisely controlled, which is crucial for reactions where the desired product can be converted into a byproduct upon prolonged reaction time.

  • Improved Safety: The small reaction volumes inherent to flow chemistry enhance safety when working with explosive or toxic intermediates.[24]

How do I choose the right purification technique for a complex mixture of products and byproducts?

The choice of purification technique depends on the physical and chemical properties of the components in your mixture.

Common Purification Strategies:

TechniqueBest Suited For
Flash Column Chromatography Separating compounds with different polarities.[25][26]
High-Performance Liquid Chromatography (HPLC) High-resolution separation of complex mixtures, including isomers.
Recrystallization Purifying solid compounds.[26]
Distillation Separating liquids with different boiling points.[26]
Extraction Separating compounds based on their differential solubility in immiscible liquids.

Often, a combination of these techniques is necessary to achieve the desired purity.

Visualizing Reaction Optimization

Decision Workflow for Troubleshooting Byproduct Formation

This diagram illustrates a logical workflow for addressing byproduct formation in a systematic manner.

Troubleshooting_Workflow cluster_strategies Implement Strategies start Byproduct Formation Observed identify Identify Byproduct Structure (NMR, MS, etc.) start->identify analyze Analyze Reaction Mechanism (Literature, Computational) identify->analyze conditions Optimize Reaction Conditions (Temp, Conc., Solvent) analyze->conditions reagents Modify Reagents (Protecting Groups, Catalyst) analyze->reagents setup Change Reaction Setup (Slow Addition, Flow Chem) analyze->setup monitor Monitor Reaction in Real-Time (Spectroscopy, Chromatography) conditions->monitor reagents->monitor setup->monitor purify Optimize Purification monitor->purify

Caption: A workflow for systematically addressing byproduct formation.

Relationship between Reaction Parameters and Outcomes

This diagram shows how different experimental parameters can influence the outcome of a chemical reaction in terms of yield and purity.

Parameter_Influence cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Kinetics/ Thermodynamics Purity Purity Temp->Purity Solvent Solvent Solvent->Yield Selectivity Selectivity Solvent->Selectivity Transition State Stabilization Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Lowers Ea for Desired Pathway Concentration Concentration Concentration->Yield Concentration->Purity Reduces Dimerization

Caption: Influence of key reaction parameters on outcomes.

References

  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Vertex AI Search. (n.d.). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fiveable. (2025, August 15). Protecting group strategies Definition - Organic Chemistry....
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  • International Journal of Scientific Research and Engineering Development. (2025, September 15). Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety.
  • PubMed. (2010, February 15). [Applications of real-time monitoring techniques in chemical synthetic ingredients].
  • ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Lupine Publishers. (n.d.). The Influence of Temperature and Pressure on Chemical Reactions.
  • Longdom Publishing. (2025, March 12). Environmental and Industrial Implications of Catalysts.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Control Definition - Organic....
  • Allied Academies. (2023, September 19). The role of catalysts in sustainable chemical processes.
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review.
  • Royal Society of Chemistry. (n.d.). Catalysis in industry.
  • PubMed. (2026, January 6). Protecting Group Strategies in Natural Product Biosynthesis.
  • Chromatography Today. (n.d.). What Is Reaction Monitoring?.
  • Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?.
  • National Institutes of Health. (n.d.). Solvents and sustainable chemistry - PMC.
  • Sigma-Aldrich. (n.d.). Reaction Design & Optimization.
  • ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?.
  • Wikipedia. (n.d.). Solvent effects.
  • Fiveable. (2025, August 15). Solvent Effects Definition - Organic Chemistry Key Term |....
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Royal Society Open Science. (2019, November 6). Greener synthesis of chemical compounds and materials.
  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
  • ResearchGate. (n.d.). Effects of temperature and pressure on the synthesis equilibrium....
  • The Knowles Group. (2025, May 3). Strategies for Reaction Optimization.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • RSC Publishing. (n.d.). Byproduct formation in heterogeneous catalytic ozonation processes - Environmental Science: Advances.
  • ACS Publications. (2024, April 10). A Brief Introduction to Chemical Reaction Optimization.
  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • RSC Publishing. (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations.
  • CHIMIA. (n.d.). Bayesian Optimization for Chemical Reactions.
  • Magritek. (2026, February 18). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR.
  • RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
  • RSC Publishing. (2016, September 19). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology.
  • Journal of Pharmaceutical Sciences & Research. (n.d.). Extraction Techniques for Separation and Analysis of Complex Mixtures.
  • Frontiers. (2022, September 28). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
  • Thermo Fisher Scientific - US. (n.d.). Bioprocessing Chromatography Techniques.
  • ZM Silane Limited. (2025, August 14). Organic Synthesis Reactions Intermediate.
  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
  • PubMed. (2010, June 1). Continuous flow organic synthesis under high-temperature/pressure conditions.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures.
  • YouTube. (2023, December 7). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session.

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Validation & Comparative

A Comparative Analysis of Halogenated Anilines in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, halogenated anilines are indispensable building blocks in the synthesis of complex organic molecules.[1][2] The nature and position of the halogen atom on the aniline ring profoundly influence the molecule's reactivity, offering a versatile toolkit for constructing pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth comparative analysis of fluoro-, chloro-, bromo-, and iodoanilines, focusing on their performance in key synthetic transformations and offering field-proven insights to inform experimental design.

The Reactivity Landscape: A Tale of Two Effects

The synthetic utility of a halogenated aniline is primarily dictated by two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. Furthermore, the strength of the carbon-halogen (C-X) bond is a critical determinant in many reactions, particularly transition metal-catalyzed cross-coupling reactions.[1][3]

The general reactivity trend for reactions where the halogen acts as a leaving group is: I > Br > Cl >> F .[1][3] This order is inversely correlated with the C-X bond dissociation energies. Conversely, for reactions involving nucleophilic aromatic substitution (SNAr), the trend is often reversed, with fluoroanilines being the most reactive, provided the ring is sufficiently activated by electron-withdrawing groups.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation, and halogenated anilines are key substrates in this arena.[1][3] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, making the C-X bond strength paramount.[1]

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.[1][4] The choice of halogen on the aniline substrate significantly impacts reaction efficiency.[4]

Comparative Reactivity:

  • Iodoanilines: Are highly reactive and can undergo coupling under mild conditions, often with simple palladium precursors.[1][4] Their high reactivity makes them ideal for complex syntheses where sensitive functional groups are present.[5]

  • Bromoanilines: Represent a good balance of reactivity and stability. They are widely used and generally provide good to excellent yields, though they may require slightly more forcing conditions than iodoanilines.

  • Chloroanilines: Are the least reactive of the common haloanilines and often require more active catalyst systems, specialized ligands, or higher temperatures to achieve good conversion.[4]

  • Fluoroanilines: Are generally unreactive in Suzuki coupling and are typically not used as the halide component.[1]


}

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][6]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid

Halogenated AnilineTypical Yield (%)Relative ReactivityReference
4-Iodoaniline>90High[4]
4-Bromoaniline71-90Good[6]
4-Chloroaniline40-70Moderate[6]

Note: Yields are representative and can be influenced by specific reaction conditions.[4]

1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of di- and triarylamines.[7] Similar to Suzuki coupling, the reactivity is largely governed by the C-X bond strength.[6]

Comparative Reactivity:

  • Iodo- and Bromoanilines: Are excellent substrates, typically providing high yields under relatively mild conditions.

  • Chloroanilines: Can be challenging substrates, often requiring specialized and bulky phosphine ligands to promote efficient coupling.[8]


}

Generalized workflow for Buchwald-Hartwig amination.[9]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, SNAr involves the attack of a nucleophile on the aromatic ring, displacing the halide.[10] This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the halogen.[10]

Comparative Reactivity: The reactivity order in SNAr is often F > Cl > Br > I . This counterintuitive trend is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The breaking of the C-X bond is not the rate-determining step in this mechanism.

Section 3: Ortho-Lithiation and Halogen Dance

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. The amino group of aniline can direct lithiation to the ortho position, although it often requires protection (e.g., as a pivaloyl amide) to prevent N-deprotonation.[11]

The "halogen dance" is a base-catalyzed isomerization of aryl halides, where a halogen atom migrates to a more thermodynamically stable position.[12][13] This rearrangement is particularly relevant for bromo- and iodo-substituted aromatics and can be a powerful tool for accessing isomers that are difficult to synthesize directly.[12]

Section 4: Applications in Drug Discovery and Development

The choice of halogenated aniline can have a profound impact on the properties of a final drug candidate.[2]

  • Fluorine: Often introduced to block metabolic oxidation, enhance binding affinity, and modulate pKa.[2]

  • Chlorine: Used to increase lipophilicity and modify electronic properties.[2]

  • Bromine and Iodine: Serve as versatile synthetic handles for further functionalization via cross-coupling reactions.[2] The iodine atom, in particular, can participate in halogen bonding, a specific non-covalent interaction with biological targets.[2]

Iodoanilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antifungal agents and neuroprotective drugs.[2]

Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Kolliphor EL solution (2 wt% in water)

Procedure:

  • To a reaction vessel, add the 4-bromoaniline, phenylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.[4]

  • Add the Kolliphor EL solution to the vessel.

  • Stir the mixture vigorously at room temperature for the required duration (monitor by TLC or GC-MS).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

  • Aryl bromide (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Appropriate phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon), combine the aryl bromide, Pd₂(dba)₃, and the phosphine ligand.[9]

  • Add the anhydrous toluene, followed by the secondary amine and sodium tert-butoxide.[9]

  • Seal the tube and place it in a preheated oil bath at 100 °C.[9]

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.[9]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.[9]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[9]

Conclusion

The selection of a halogenated aniline in organic synthesis is a strategic decision that hinges on a deep understanding of its reactivity profile. Iodo- and bromoanilines are the workhorses for cross-coupling reactions due to their weaker C-X bonds, while chloroanilines offer a less reactive but often more cost-effective alternative. Fluoroanilines, while generally unreactive in cross-coupling, are valuable substrates for SNAr reactions. By carefully considering the desired transformation and the inherent properties of each halogenated aniline, researchers can optimize their synthetic routes and efficiently access a vast array of complex and valuable molecules.

References
  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. (2025). Benchchem.
  • reactivity comparison of halogenated anilines in cross-coupling. (2025). Benchchem.
  • Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide. (2025). Benchchem.
  • An In-depth Technical Guide to the Properties of Halogen
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Wysinfo.
  • 4-Iodoaniline: The Cornerstone of Innov
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction. (2025). Benchchem.
  • Halogen dance rearrangement. (n.d.). Wikipedia.
  • Nucleophilic arom
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. (n.d.). The Journal of Organic Chemistry.
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. (2025). Benchchem.
  • Mechanistic pathways for halogen dance reactions in bromo. (n.d.). Indian Academy of Sciences.

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A Comparative Guide to the Spectroscopic Validation of 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic methods required to validate the structure of 4,6-Dibromo-3-chloro-2-fluoroaniline, a highly substituted aromatic amine. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectral features, compare expected data with that of structurally similar molecules, and provide robust, field-proven protocols to ensure self-validating experimental outcomes.

The Analytical Challenge: A Multi-Substituted Aromatic System

The structure of 4,6-Dibromo-3-chloro-2-fluoroaniline presents a unique analytical puzzle. The presence of four different substituents on the aniline ring—including three distinct halogens (F, Cl, Br) and an amine group—creates a complex electronic environment. Each substituent exerts a specific influence on the electron density of the aromatic ring, leading to characteristic shifts and coupling patterns in its spectroscopic signatures. Our objective is to leverage a multi-technique approach, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to create a self-consistent and definitive structural proof.

Strategic Workflow for Structural Validation

A logical and systematic workflow is paramount for the efficient and accurate characterization of a complex molecule like 4,6-Dibromo-3-chloro-2-fluoroaniline. The process begins with determining the molecular mass and formula, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

Caption: A strategic workflow for the spectroscopic validation of 4,6-Dibromo-3-chloro-2-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 4,6-Dibromo-3-chloro-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, is essential for a complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main signals: a broad singlet for the amine (-NH₂) protons and a signal for the single aromatic proton (H-5).

  • Aromatic Region (H-5): The sole aromatic proton is flanked by a bromine atom at C-6 and a bromine atom at C-4. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing halogens. The most critical feature for this proton will be its coupling to the adjacent fluorine atom at C-2. This will likely result in a doublet, with a coupling constant (⁴JHF) typically in the range of 1-5 Hz.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal is expected between 3.5 and 4.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts and, crucially, the carbon-fluorine coupling constants (nJCF) are key to assigning each carbon.

  • C-F Coupling: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 ppm.[1] The other carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, which are invaluable for confirming assignments.

  • Chemical Shifts: The carbons attached to the electronegative halogens (C-2, C-3, C-4, C-6) will be significantly deshielded (shifted downfield). The carbon bearing the amino group (C-1) will also have a characteristic chemical shift.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment, offering a wide chemical shift range that minimizes signal overlap.[2]

  • Chemical Shift: For a fluorine atom on an aromatic ring, the chemical shift is influenced by the other substituents. Given the presence of multiple electron-withdrawing halogens, the ¹⁹F signal for 4,6-Dibromo-3-chloro-2-fluoroaniline is expected in the typical range for fluoroaromatics (-100 to -140 ppm relative to CFCl₃).

  • Coupling: The ¹⁹F signal will be split by the nearby aromatic proton (H-5), appearing as a doublet (⁴JFH).

Comparative NMR Data Analysis
CompoundAromatic ¹H Signal (ppm, Multiplicity, JHF)Key ¹³C Signals (ppm, ¹JCF)
4,6-Dibromo-3-chloro-2-fluoroaniline (Predicted) ~7.3-7.5 (d, ⁴JHF ≈ 1-5 Hz)C-2: ~150-155 (d, ¹JCF ≈ 245 Hz)
2,6-Dibromo-4-fluoroaniline ~7.2 (d, ³JHF ≈ 7-8 Hz)C-4: ~157 (d, ¹JCF ≈ 240 Hz)
3-Chloro-4-fluoroaniline H-2: 6.91 (dd, JHF=4.8 Hz); H-5: 6.64 (ddd, JHF=8.7 Hz); H-6: 6.83 (t)[3][4]C-4: 153.2 (d, ¹JCF = 239.9 Hz)[3][5]
2-Chloro-4-fluoroaniline H-3: ~7.1 (dd); H-5: ~6.9 (td); H-6: ~6.7 (dd)[6][7]C-4: ~156 (d, ¹JCF ≈ 238 Hz)[8]

This table synthesizes predicted data and experimental data from various sources for comparative purposes.[3][4][5][6][7][8][9]

Advanced NMR Techniques: 2D Correlation

To definitively link the proton and carbon signals, two-dimensional NMR experiments are essential.

Caption: Workflow for definitive NMR assignment using 2D correlation spectroscopy.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. For our target molecule, it will show a cross-peak between the signal for H-5 and the signal for C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. For example, the H-5 proton should show correlations to C-1, C-3, C-4, and C-6, unequivocally confirming their proximity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4,6-Dibromo-3-chloro-2-fluoroaniline will be characterized by absorptions corresponding to the amine group, the aromatic ring, and the carbon-halogen bonds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Asymmetric & Symmetric Stretch3500 - 3300 (two bands)Confirms the presence of a primary amine (-NH₂) group.[10]
Aromatic C-H Stretch3100 - 3000Indicates C-H bonds on the aromatic ring.
N-H Scissoring (Bend)1650 - 1580Further confirmation of the primary amine.[10]
Aromatic C=C Stretch1600 - 1450Characteristic of the benzene ring.[11]
Aromatic C-N Stretch1335 - 1250Strong band indicative of the bond between the ring and the amine.[11]
C-F Stretch1200 - 1000Strong absorption confirming the carbon-fluorine bond.[10]
C-Cl Stretch850 - 550Indicates the carbon-chlorine bond.
C-Br Stretch690 - 515Indicates the carbon-bromine bonds.

The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive marker for a primary amine, distinguishing it from secondary amines (one peak) and tertiary amines (no peaks).[12] The highly substituted nature of the ring will also lead to a complex but characteristic pattern in the "fingerprint region" (below 1500 cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues. For halogenated compounds, the isotopic patterns are particularly informative.

Molecular Ion and Isotopic Pattern

The exact mass of 4,6-Dibromo-3-chloro-2-fluoroaniline (C₆H₃Br₂ClFN) is approximately 324.84 Da. The most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺).

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The presence of two bromine atoms will result in a characteristic M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1.

  • Chlorine Isotopes: Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a 3:1 ratio. This will further split each peak in the bromine pattern, creating a complex but highly diagnostic cluster.

The unique isotopic signature created by the combination of two bromine atoms and one chlorine atom provides a high-confidence confirmation of the elemental composition.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion will fragment in predictable ways. For aromatic amines and halogenated compounds, common fragmentation pathways include:

  • Loss of a Halogen Radical: The initial fragmentation is often the loss of a bromine radical (·Br), as the C-Br bond is the weakest. This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

  • Loss of HCN: A common fragmentation for anilines is the expulsion of a neutral hydrogen cyanide molecule, leading to a fragment at [M-27]⁺.

  • Sequential Halogen Loss: Further fragmentation can involve the loss of the second bromine atom or the chlorine atom.

MS_Fragmentation M [C₆H₃Br₂ClFN]⁺˙ m/z ≈ 325, 327, 329, 331 M_Br [C₆H₃BrClFN]⁺ (Loss of ·Br) M->M_Br - ·Br M_HCN [C₅H₂Br₂ClFN]⁺˙ (Loss of HCN) M->M_HCN - HCN M_Br_Br [C₆H₃ClFN]⁺ (Loss of second ·Br) M_Br->M_Br_Br - ·Br

Caption: A simplified predicted fragmentation pathway for 4,6-Dibromo-3-chloro-2-fluoroaniline.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)
  • Sample Preparation:

    • Weigh approximately 10-15 mg of 4,6-Dibromo-3-chloro-2-fluoroaniline for ¹H and ¹⁹F NMR, and 25-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[13] Deuterated chloroform (CDCl₃) is a good first choice for its relative inertness and minimal overlapping signals.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[14]

  • Instrumentation & Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR: Acquire a standard single-pulse spectrum with 16-64 scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program on Bruker instruments). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. Set a wide spectral width (e.g., 250 ppm) centered around -120 ppm to ensure the signal is captured.[2]

    • 2D NMR (HSQC/HMBC): Use standard, gradient-selected pulse programs. Optimize the HMBC experiment for an expected long-range coupling of 8 Hz.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is generally preferred for solid samples.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and water vapor.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce the sample via a direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation & Acquisition:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable. A high-resolution instrument (e.g., TOF) is preferred to obtain accurate mass measurements for elemental composition determination.

    • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

Conclusion

The structural validation of 4,6-Dibromo-3-chloro-2-fluoroaniline requires a synergistic application of modern spectroscopic techniques. While each method provides valuable pieces of the puzzle, it is their collective, self-consistent data that builds an irrefutable case for the proposed structure. Mass spectrometry confirms the elemental composition through its unique isotopic pattern. FTIR spectroscopy provides a rapid check for the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the definitive, high-resolution map of atomic connectivity. By comparing the predicted spectral features with data from well-characterized analogous structures, researchers can proceed with confidence in the identity and purity of this complex halogenated aniline, ensuring the integrity of subsequent research and development efforts.

References

  • PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Cleavage of Carbon-Chlorine vs. Carbon-Fluorine Bonds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of carbon-halogen bond stability is paramount. The choice to incorporate a chlorine or a fluorine atom into a molecule can dramatically alter its reactivity, metabolic fate, and overall utility. This guide provides an in-depth comparison of the relative susceptibility of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds to cleavage, supported by fundamental principles and experimental contexts.

The Foundation: Intrinsic Bond Properties

The reactivity of any chemical bond is fundamentally governed by its intrinsic properties. The C-F and C-Cl bonds, while both polar, exhibit significant differences in strength, length, and electronic character that dictate their behavior across various chemical environments.

The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry.[1] This exceptional strength is a product of two key factors:

  • Superior Orbital Overlap: The bonding orbitals of fluorine (2s/2p) are similar in size and energy to those of carbon (2s/2p), leading to a highly efficient and strong orbital overlap. In contrast, the larger, more diffuse 3s/3p orbitals of chlorine result in less effective overlap with carbon's orbitals.[2]

  • Significant Ionic Character: Fluorine is the most electronegative element (3.98 on the Pauling scale), creating a highly polarized bond with carbon (electronegativity 2.55). This leads to substantial partial charges (Cδ+—Fδ−) and a strong electrostatic attraction that contributes significantly to the overall bond energy.[1][2][3][4][5]

These fundamental differences are summarized below:

PropertyC-F BondC-Cl BondRationale
Avg. Bond Dissociation Energy (BDE) ~115 kcal/mol (in CH₃-F)[1]~84 kcal/mol (in CH₃-Cl)[1][6]Stronger orbital overlap and high ionic character in C-F.
Avg. Bond Length ~1.35 Å[1]~1.76 Å[7]Smaller atomic radius of fluorine allows for closer proximity to carbon.
Bond Polarity Highly PolarModerately PolarGreater electronegativity difference between carbon and fluorine.[1][5][8]

Susceptibility to Cleavage: A Tale of Competing Mechanisms

The question of which bond is more easily cleaved does not have a single answer. The outcome is critically dependent on the reaction mechanism. While the C-F bond's high BDE suggests high stability, certain pathways favor its cleavage over that of the C-Cl bond.

A. Homolytic Cleavage: A Clear Win for Bond Strength

In processes driven by radical formation, such as photolysis or high-temperature reactions, the governing factor is the bond dissociation energy. The weaker bond will invariably break first.

  • Principle: Homolytic cleavage involves the symmetric breaking of a bond, where each atom retains one of the bonding electrons. The energy required for this is the BDE.

  • Relative Susceptibility: The C-Cl bond, with its significantly lower BDE (~80-84 kcal/mol), is far more susceptible to homolytic cleavage than the robust C-F bond (~100-115 kcal/mol).[2][9]

  • Field-Proven Example (Atmospheric Chemistry): The environmental impact of chlorofluorocarbons (CFCs) provides a definitive large-scale example. In the stratosphere, UV radiation possesses sufficient energy to cleave the weaker C-Cl bond, releasing chlorine radicals that catalytically destroy ozone. The much stronger C-F bonds remain intact.[9]

Caption: Homolytic cleavage of a CFC, where UV energy selectively breaks the weaker C-Cl bond.

B. Aliphatic Nucleophilic Substitution (SN1/SN2): The Dominance of the Leaving Group

In traditional substitution reactions on sp³-hybridized carbons, bond strength and leaving group ability are the key determinants.

  • Principle: These reactions involve the displacement of the halogen as a halide anion (X⁻). A good leaving group is a species that is stable on its own.

  • Relative Susceptibility: The C-Cl bond is vastly more reactive. There are two reasons for this:

    • Bond Strength: The C-F bond is simply too strong to be readily broken by most nucleophiles.[6][10]

    • Leaving Group Ability: The chloride ion (Cl⁻) is a much better leaving group than the fluoride ion (F⁻). Its larger size allows the negative charge to be dispersed over a greater volume, making it more stable and less basic.

A self-validating experiment to demonstrate this difference involves comparing the hydrolysis rates of 1-chlorobutane and 1-fluorobutane.

  • Setup: Prepare two identical reaction vessels containing a 1:1 mixture of ethanol and water, with a pH indicator. Maintain a constant temperature (e.g., 50°C) using a water bath.

  • Initiation: Add equimolar amounts of 1-chlorobutane to the first vessel and 1-fluorobutane to the second. Add a standardized solution of sodium hydroxide (NaOH) to both to make the solutions slightly alkaline.

  • Monitoring: The reaction is R-X + OH⁻ → R-OH + X⁻. As the halide leaving group is produced, it can be titrated. Alternatively, as OH⁻ is consumed, the pH will drop. Monitor the time it takes for the pH indicator to change color (or use a pH meter to track the change).

  • Expected Outcome: The solution containing 1-chlorobutane will show a significantly faster rate of pH change, indicating a much higher reaction rate compared to the 1-fluorobutane solution, which will show little to no reaction under these conditions.

C. Nucleophilic Aromatic Substitution (SNAr): The Counterintuitive Case

The script is flipped in nucleophilic aromatic substitution, particularly on electron-deficient rings. Here, the extreme electronegativity of fluorine becomes an activating feature.

  • Principle: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon bearing the halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step.[12]

  • Relative Susceptibility: The C-F bond makes the aryl halide more susceptible to cleavage. Fluorine's powerful electron-withdrawing inductive effect makes the target carbon highly electrophilic (δ+) and thus a prime target for nucleophilic attack.[12] This activation outweighs its poor leaving group ability because the C-F bond is not broken in the slow step.

Caption: In SNAr, fluorine's electron-withdrawing effect accelerates the rate-determining nucleophilic attack.

D. Enzymatic Cleavage: The Specificity of Nature

In biological systems, the rules of reactivity can be rewritten by the precisely tailored environments of enzyme active sites. While the C-F bond's stability is a cornerstone of modern pharmaceutical design (enhancing metabolic stability), nature has evolved enzymes capable of its cleavage.

  • Principle: Metalloenzymes, such as certain cytochrome P450s and other iron-dependent hydroxylases, can mediate C-F bond cleavage through mechanisms unavailable in simple solution chemistry.[14]

  • Relative Susceptibility: Counterintuitively, some of these enzymes exhibit higher dehalogenation efficiency for fluorinated substrates than for their chlorinated or brominated counterparts.[14]

  • Proposed Mechanism: One hypothesis for certain hydroxylases suggests that the enzyme facilitates an electrophilic attack on the aromatic ring. The resulting cationic intermediate is highly destabilized by the potent electron-withdrawing fluorine atom, which promotes a rapid re-aromatization by eliminating fluoride (F⁻).[14] This turns the C-F bond's greatest strength (its polarity) into a liability within this specific catalytic cycle.

Enzyme TypeSubstrate ExampleObserved Dehalogenation ReactivityReference
Heme-thiolate P450sVarious fluorinated drugsF > Cl > Br[14]
Nonheme Iron TyrH3-Halogenated TyrosineF > Cl > Br[14]
DHP (Heme-dependent)4-Halogenated PhenolsBr > Cl > F[14]

This table illustrates that enzymatic selectivity is highly specific to the enzyme class and substrate, defying simple extrapolation from chemical principles.

Summary and Practical Implications

The susceptibility of C-Cl versus C-F bonds to cleavage is not absolute but is dictated by the cleavage mechanism. A summary of these context-dependent outcomes is crucial for rational molecular design.

Cleavage MechanismMore Susceptible BondKey Governing Factor
Homolytic (e.g., Photolysis) C-Cl Bond Dissociation Energy (BDE)
Aliphatic Nucleophilic Substitution C-Cl Leaving Group Ability & Bond Strength
Aromatic Nucleophilic Substitution C-F Activation of Carbon for Nucleophilic Attack
Enzymatic (Enzyme-dependent) Often C-F Specific Enzyme Active Site Mechanism

Implications for Researchers:

  • Drug Development: The high stability of the C-F bond is intentionally used to block metabolic oxidation at specific sites, increasing a drug's half-life. However, researchers must be aware of specific P450 isoforms that can cleave C-F bonds, potentially leading to reactive metabolites.[14]

  • Materials Science: The chemical inertness conferred by C-F bonds is the foundation of fluoropolymers like Teflon. Their resistance to radical, thermal, and chemical attack is a direct result of the C-F bond's high BDE.

  • Environmental Science: The persistence of many organofluorine compounds in the environment is due to the C-F bond's resistance to microbial and photolytic degradation.[15] In contrast, organochlorine compounds are generally more susceptible to reductive and microbial dehalogenation.

By understanding the "why" behind the differential stability of these two fundamental bonds, scientists can better predict, control, and harness their properties for a wide range of applications.

References

  • Title: Is a carbon-fluorine bond stronger than a carbon-chlorine bond? - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

  • Title: Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere? - Quora Source: Quora URL: [Link]

  • Title: Carbon–fluorine bond - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism C - aliphatic nucleophilic substitution Source: Chemistry LibreTexts URL: [Link]

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  • Title: Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? : r/chemhelp Source: Reddit URL: [Link]

  • Title: Why is the bond dissociation energy of Cl higher than F? - Quora Source: Quora URL: [Link]

  • Title: Which is stronger, the covalent bond C-F or C-CL? Why? - Quora Source: Quora URL: [Link]

  • Title: 9.2.2: Nucleophilic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

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Assessing the Biological Activity of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves from high-throughput screening toward rational, property-based design, the strategic incorporation of fluorine has become a cornerstone of lead optimization. Modifying a lead scaffold by swapping a simple hydrogen atom for a fluorine atom—creating a Matched Molecular Pair (MMP)—rarely results in a neutral outcome. Because fluorine is the most electronegative element and possesses a van der Waals radius closely mirroring that of hydrogen (1.47 Å vs. 1.20 Å), it imparts profound electronic alterations without introducing significant steric clashes [1].

This guide details how to rigorously assess and compare the biological activity, pharmacokinetic (PK) stability, and pharmacodynamic (PD) properties of fluorinated versus non-fluorinated analogues, providing a framework for translating structural changes into quantifiable in vitro data.

The Mechanistic Causality of Fluorination

Before executing biological assays, an investigator must understand the mechanistic causality behind why an analogue was fluorinated. The replacement of a C-H bond with a C-F bond (typically at ~109 kcal/mol) serves three distinct functional purposes [2]:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes primarily oxidize electron-rich aromatic rings or abstract protons from aliphatic sites. The highly polarized, exceptionally strong C-F bond is heavily resistant to CYP-mediated homolytic cleavage or epoxidation, effectively blocking metabolic "soft spots."

  • pKa and Lipophilicity Modulation (LogD): Fluorine's intense electron-withdrawing inductive effect (-I) drastically lowers the pKa of proximal basic amines. This shifts the ionization state at physiological pH (7.4), increasing the un-ionized fraction of the drug, which directly enhances lipid membrane permeability and cellular penetration[3].

  • Target Binding Affinity: Fluorine can act as a weak hydrogen-bond acceptor or engage in orthogonal multipolar interactions (e.g., C-F···C=O) within lipophilic protein pockets, generating target affinity that hydrogen simply cannot achieve.

G MMP Matched Molecular Pair Analysis (H vs. F) PK Pharmacokinetics & ADME MMP->PK PD Pharmacodynamics (Target Binding) MMP->PD Phys Physicochemical Properties MMP->Phys Metab CYP450 Blockade Increased Metabolic Stability PK->Metab Affinity Orthogonal Multipole Interactions Decreased IC50 / Kd PD->Affinity LogD Modulated pKa & Increased LogD Enhanced Permeability Phys->LogD

Fig 1: Mechanistic impact of fluorine substitution on PK/PD properties.

Matched Molecular Pair Comparison Guide

To objectively compare analogues, scientists employ a standardized panel of in vitro assays. Below is a representative dataset comparing a generalized non-fluorinated kinase inhibitor ("Compound A-H") with its mono-fluorinated derivative ("Compound A-F"), wherein fluorine was substituted at the para-position of an exposed phenyl ring.

Quantitative Data Presentation
Property ParameterAssay MethodologyCompound A-H (Non-Fluorinated)Compound A-F (Fluorinated)Interpretation of Causality
Enzyme Inhibition (IC₅₀) FRET Kinase Assay85 nM12 nMC-F substitution induces favorable multipolar interaction within the kinase hinge region.
Binding Kinetics (K_d) Surface Plasmon Resonance42 nM8 nMFluorine decreases the dissociation rate (k_off), driving tighter binding.
Basic Amine pKa Potentiometric Titration8.87.6The inductive effect (-I) of fluorine reduces amine basicity, shifting equilibrium.
Lipophilicity (LogD₇.₄) Shake-flask / LC-MS1.82.6Lower basicity increases the neutral fraction at pH 7.4, enhancing lipophilicity.
Metabolic Stability (CL_int) HLM Microsomal Assay145 µL/min/mg28 µL/min/mgC-F substitution successfully blocks primary CYP450 hydroxylation of the phenyl ring.
Permeability (P_app) Caco-2 Cell Monolayer3.5 × 10⁻⁶ cm/s14.2 × 10⁻⁶ cm/sHigher LogD drives superior transcellular passive membrane permeation.

Experimental Validation Protocols

To generate the data in the table above with absolute trustworthiness, protocols must be executed as self-validating systems . Every biological test run must simultaneously prove that the assay components are active and that background degradation is not generating false positives.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) by exposing the compounds to the CYP450 enzymes concentrated in human liver microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Setup: In a 96-well plate, mix the test compound (Compound A-H or A-F, final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Self-Validating Controls:

    • Positive Control: Verapamil (highly cleared, validates active CYP enzymes).

    • Negative Control (Minus-NADPH): Incubate test compounds with HLM but omit the NADPH cofactor (validates that any observed depletion is strictly CYP-mediated, not chemical instability).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This quenches the reaction by precipitating the proteins.
    
  • Bioanalysis: Centrifuge the quenched plates (4000 rpm, 15 min, 4°C). Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculations: Plot the natural log of percentage compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate 
    
    
    
    (
    
    
    ).

HLM_Workflow S1 1. Substrate Incubation 1 µM Cmpd + 0.5 mg/mL HLM S2 2. Reaction Initiation Addition of 1 mM NADPH (37°C) S1->S2 S3 3. Time-Course Sampling Quench with MeCN at 0, 15, 30, 60 min S2->S3 S4 4. Analytical Quantification LC-MS/MS Bioanalysis S3->S4 S5 5. Kinetic Calculation Determine in vitro CLint S4->S5

Fig 2: Self-validating Human Liver Microsome (HLM) assay workflow.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

While enzymatic FRET assays provide an IC₅₀, SPR is critical for understanding how fluorine alters the physical binding kinetics (on-rate vs. off-rate).

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the target protein (e.g., Kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~3000 Response Units (RU) is achieved. Leave a reference channel blank (activated/deactivated) for background subtraction.

  • Analyte Preparation: Prepare a 3-fold serial dilution of Compound A-H and Compound A-F (e.g., from 1000 nM down to 1.37 nM) in running buffer (PBS-P+ containing 5% DMSO).

  • Self-Validating Control: At the beginning and end of the run, inject a known reference inhibitor (e.g., Staurosporine) at a fixed concentration. If the

    
     of the positive control drops by >15% over the experiment, the protein surface has denatured, and the run must be rejected.
    
  • Injection (Association/Dissociation): Inject the concentration series over both the active and reference channels at a flow rate of 30 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the raw sensograms (subtracting reference channel and zero-concentration blank injections). Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and overall affinity (
    
    
    ).

References

  • Shah, P., and Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540 (2007).[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008).[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880 (2018).[Link]

Sources

Structural and functional comparison of kinase inhibitors derived from different anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Kinases and the Aniline Moiety

Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, modulating a vast array of cellular processes including cell growth, differentiation, and metabolism.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in the 21st century.

The development of small molecule kinase inhibitors has revolutionized cancer therapy. A significant portion of these successful therapeutics is built upon a surprisingly simple, yet remarkably versatile, chemical framework: the aniline. The aniline group, a phenyl ring attached to an amino group, serves as a privileged scaffold in kinase inhibitor design. Its ability to act as a hydrogen bond donor and acceptor allows it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket, a key anchor point for many inhibitors.[2] This foundational interaction provides a robust starting point for medicinal chemists to elaborate upon, creating diverse families of inhibitors with tailored potency and selectivity.

This guide provides an in-depth structural and functional comparison of major kinase inhibitor classes derived from different aniline-based scaffolds. We will explore the nuanced structure-activity relationships (SAR) that govern their performance, present objective experimental data for comparison, and provide detailed protocols for the key assays used to validate their efficacy. This content is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind inhibitor design and to equip them with the practical knowledge to evaluate and compare these critical therapeutic agents.

Core Anilino-Heterocycle Scaffolds: A Structural Overview

The versatility of the aniline moiety is showcased by its successful integration into various heterocyclic ring systems. These core structures dictate the overall geometry of the inhibitor and present vectors for chemical modification to achieve desired potency and selectivity. This section will explore some of the most prominent aniline-derived scaffolds.

The Anilinoquinazoline Backbone

The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks in the history of kinase inhibitor development, leading to several FDA-approved drugs like Gefitinib and Erlotinib.[3][4] The quinazoline core itself is a bicyclic aromatic heterocycle that, when combined with the aniline at the 4-position, creates a rigid structure that fits snugly into the ATP-binding cleft of kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

Key Structural Features & SAR Insights:

  • Hinge Binding: The N1 nitrogen of the quinazoline ring and the N-H of the aniline linker are critical for forming two hydrogen bonds with the kinase hinge region, anchoring the inhibitor.[5]

  • 6,7-Substitutions: The introduction of small alkoxy groups (e.g., methoxy) at the 6 and 7-positions of the quinazoline ring generally enhances potency against EGFR. This is a key feature of both gefitinib and erlotinib.[6]

  • Aniline Substitution: The 3-position of the aniline ring is a key point for modification. Small, lipophilic groups are often preferred to interact with a hydrophobic pocket in the kinase.[6] For example, the 3-ethynylphenyl group of erlotinib significantly contributes to its potency.

The Anilinopyrimidine Scaffold

Sharing structural similarity with the purine core of ATP, the anilinopyrimidine scaffold offers another effective platform for kinase inhibition. These compounds have been developed as inhibitors for a wide range of kinases, including CDKs, Src-family kinases, and Receptor Tyrosine Kinases (RTKs).[1][7]

Key Structural Features & SAR Insights:

  • Adenine Mimicry: The pyrimidine ring mimics the adenine portion of ATP, facilitating its entry and binding into the active site.

  • Multi-Target Potential: The flexibility of substitution at the 2, 4, and 5 positions of the pyrimidine ring allows for the development of both highly selective and multi-targeted inhibitors.[1]

  • Aniline as a Selectivity Driver: The substitutions on the aniline group are crucial for determining the selectivity profile. Different functional groups can be introduced to exploit subtle differences in the hydrophobic pockets of various kinases.[1]

The Anilino-Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a deazapurine framework, also bears a strong resemblance to adenine, making it a potent ATP-competitive scaffold.[8] This class has yielded potent inhibitors against kinases such as the TAM family (Tyro3, Axl, Mer).[8][9]

Key Structural Features & SAR Insights:

  • Hinge Interaction and Salt Bridge Formation: Beyond the typical hinge interactions, docking studies suggest that the aniline nitrogen can form a salt bridge with key aspartate residues in the kinase domain (e.g., ASP678 in Mer kinase), which is essential for high-potency inhibition.[8][9]

  • Aryl Substitutions: The addition of aryl groups at the 7-position of the pyrrolopyrimidine ring can significantly enhance potency and selectivity for specific kinase families like TAM.[8]

The Anilino-Naphthalenesulfonamide Scaffold

Anilino-naphthalenesulfonamides represent a distinct class of kinase inhibitors. While some act as ATP-competitive inhibitors, others, like 8-Anilino-1-naphthalene sulfonic acid (ANS), can function as fluorescent probes and allosteric inhibitors.[10] The sulfonamide linker provides a different geometry and set of interactions compared to the heterocyclic cores.

Key Structural Features & SAR Insights:

  • Hydrophobic Interactions: The naphthalene ring system provides a large hydrophobic surface that can interact favorably with non-polar regions of the kinase active site.[10]

  • Competitive Inhibition: Naphthalenesulfonamide derivatives with specific side chains have been shown to be competitive inhibitors with respect to ATP, targeting a range of kinases including MLC-kinase and cAMP-dependent protein kinase.[11]

  • Alkyl Chain Length: For some naphthalenesulfonamides, the length of an alkyl chain substituent can modulate the inhibitory activity, with shorter chains sometimes favoring direct kinase inhibition.[11]

Functional Comparison: Potency and Selectivity

The ultimate goal of kinase inhibitor design is to achieve a desired functional outcome, which is primarily defined by the inhibitor's potency (how much of the drug is needed to inhibit the target) and its selectivity (which other kinases it inhibits).

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay. The table below presents a comparative analysis of representative inhibitors from different aniline-derived classes against key oncogenic kinases.

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Anilinoquinazoline GefitinibEGFR26 - 57[12]
ErlotinibEGFR~16[13]
Compound 19h EGFR0.47[14]
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[4]
Anilinopyrimidine DasatinibSrc0.8[15]
DasatinibAbl< 1.0[15]
Anilino-Pyrrolopyrimidine Compound 27 Mer2[8][9]
Compound 27 Axl16[8][9]
Anilino-Naphthoquinone Compound 3 (4-methylaniline)EGFR3.96[13]

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration). Data is presented for comparative purposes.

As the data illustrates, nanomolar and even picomolar potency can be achieved across different aniline-based scaffolds. The choice of the heterocyclic core and the specific substitutions on both the core and the aniline moiety are critical in fine-tuning this potency. For instance, within the anilinoquinazoline class, strategic modifications have led to compounds with IC50 values in the single-digit picomolar range against EGFR.[4]

Kinase Selectivity Profiles

While high potency against the primary target is essential, an inhibitor's off-target activity is equally important for its therapeutic window and potential side effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.[16]

  • Anilinoquinazolines like gefitinib and erlotinib were initially developed as highly selective EGFR inhibitors.[6] However, broader screening has revealed off-target activities. For example, some EGFR inhibitors also show potent, low-nanomolar activity against Cyclin G Associated Kinase (GAK).[17]

  • Anilinopyrimidines can be designed to be either highly selective or multi-targeted. Dasatinib, for instance, is a potent inhibitor of both the Abl and Src families of kinases.[15]

  • Anilino-pyrrolopyrimidines have been developed to show high selectivity for the TAM kinase family over other RTKs.[8]

The causality behind selectivity is complex. Type I inhibitors that bind to the active, open conformation of the kinase often show less selectivity because the ATP-binding site is highly conserved across the kinome.[18] In contrast, Type II inhibitors that bind to the inactive conformation, often extending into adjacent, less-conserved pockets, can achieve greater selectivity.[18] The specific substitutions on the aniline scaffold are key to exploiting these less-conserved regions to steer the inhibitor away from off-targets.

Key Experimental Methodologies

Rigorous and reproducible experimental data is the bedrock of drug discovery. This section provides detailed, step-by-step protocols for three fundamental assays used to characterize and compare aniline-derived kinase inhibitors.

Experimental Workflow Overview

The evaluation of a novel kinase inhibitor follows a logical progression from biochemical validation to cellular efficacy.

G cluster_0 Biochemical & Biophysical Characterization cluster_1 Cell-Based Efficacy b1 Biochemical Potency (Radiometric Kinase Assay) Determines IC50 b2 Binding Affinity & Kinetics (Surface Plasmon Resonance) Determines Kd, ka, kd b1->b2 Confirm Direct Binding c1 Cellular Potency (MTT/Cell Viability Assay) Determines GI50/IC50 b2->c1 Translate to Cellular Context c2 Target Engagement & Pathway Inhibition (Western Blot) c1->c2 Validate Mechanism of Action

Caption: Workflow for Evaluating a Potential Kinase Inhibitor.

Protocol 1: Radiometric Kinase Activity Assay (for IC50 Determination)

This assay remains the "gold standard" for directly measuring kinase activity and inhibition by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[9]

Objective: To determine the IC50 value of an aniline-derived inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP stock solution

  • Test inhibitor stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid (chilled)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentrations of kinase and substrate need to be optimized for linear reaction kinetics.

    • Prepare a 2X ATP mix containing both unlabeled ATP (at the desired concentration, often near the Km for the kinase) and a tracer amount of [γ-³²P]ATP.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).

  • Set up Kinase Reaction:

    • In a 96-well plate or microcentrifuge tubes, add the inhibitor dilutions or vehicle control (DMSO).

    • Add the kinase/substrate master mix to each well/tube.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding the 2X ATP mix. The typical final reaction volume is 20-25 µL.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Stop Reaction and Spot:

    • Stop the reaction by adding an equal volume of 1% phosphoric acid or by directly spotting a portion of the reaction mixture (e.g., 10 µL) onto a labeled square of P81 phosphocellulose paper.[1]

  • Wash and Dry:

    • Allow the spots to air dry completely.

    • Wash the P81 paper 4-5 times for 5 minutes each in a bath of chilled 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

    • Perform a final quick wash with acetone to facilitate drying.

    • Allow the paper to air dry completely.

  • Quantify:

    • Cut out the individual squares and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.[12]

Protocol 2: MTT Cell Viability Assay (for Cellular Potency)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50 or cellular IC50).

Objective: To determine the cellular potency of an aniline-derived kinase inhibitor on a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[17]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in complete medium from the DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + solubilization solution only) from all readings.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50/GI50 value.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time data on the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (equilibrium dissociation constant, Kₔ) of the interaction between an inhibitor and its target kinase.[8]

Objective: To determine the binding kinetics and affinity of an aniline-derived inhibitor for its target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Purified recombinant kinase (ligand)

  • Test inhibitor (analyte)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary, e.g., low pH glycine)

Procedure:

  • Surface Preparation (Kinase Immobilization):

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified kinase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the kinase (or with an irrelevant protein) to allow for background subtraction.

  • Analyte Binding and Dissociation:

    • Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer. It is critical to include a buffer-only (zero analyte) injection for double referencing.

    • Inject the analyte dilutions sequentially over the kinase-immobilized surface and the reference surface at a constant flow rate. This is the association phase .

    • After the injection period, switch back to flowing only the running buffer over the surfaces. This is the dissociation phase .[13]

  • Surface Regeneration (if needed):

    • If the analyte does not fully dissociate, inject a pulse of a mild regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. This step requires careful optimization to ensure the immobilized kinase is not denatured.

  • Data Analysis:

    • The SPR instrument records the change in refractive index (measured in Response Units, RU) over time, generating a sensorgram for each analyte concentration.

    • After subtracting the reference channel and the buffer-only injection data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ, units M).

Signaling Pathways and Mechanism of Action

Aniline-derived inhibitors exert their therapeutic effects by blocking the kinase-mediated signaling cascades that drive cancer cell proliferation and survival. Understanding these pathways is crucial for predicting the biological consequences of inhibiting a specific kinase.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This creates docking sites for adaptor proteins, initiating downstream signaling. Anilinoquinazolines like gefitinib competitively block the ATP-binding site, preventing this initial phosphorylation event and shutting down the entire cascade.

G cluster_atp EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Inhibitor Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that acts as a crucial signaling hub, integrating signals from various sources, including RTKs and integrins.[7] Its activation leads to the phosphorylation of numerous downstream substrates, promoting pathways involved in cell proliferation, migration, and invasion.[4] Anilinopyrimidine inhibitors like dasatinib can effectively block the catalytic activity of Src, thereby inhibiting these oncogenic processes.

G cluster_atp RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src c-Src RTK->Src Activates ADP ADP Src->ADP FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Inhibitor Anilinopyrimidine (e.g., Dasatinib) Inhibitor->Src Inhibits ATP ATP ATP->Src P Response Cell Proliferation, Migration, Invasion FAK->Response Adhesion/ Migration Nucleus Nucleus STAT3->Nucleus Ras_MAPK->Nucleus PI3K_AKT->Nucleus Nucleus->Response

Caption: Inhibition of the c-Src Signaling Hub.

Conclusion and Future Outlook

The aniline scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. From the well-established anilinoquinazolines to the emerging anilino-pyrrolopyrimidines, the core principle remains the same: a foundational interaction with the kinase hinge region that can be extensively decorated to achieve a desired pharmacological profile. The comparative analysis of their structures and functions reveals that while high potency is achievable with multiple scaffolds, the key to therapeutic success lies in rationally engineering selectivity.

The future of aniline-derived kinase inhibitor design will likely focus on several key areas:

  • Targeting Resistance Mutations: As cancers evolve resistance to first- and second-generation inhibitors, new derivatives are being designed to specifically inhibit mutated kinases (e.g., EGFR T790M).[3]

  • Developing Covalent and Allosteric Inhibitors: Moving beyond simple ATP competition, covalent inhibitors that form a permanent bond with the kinase and allosteric inhibitors that bind outside the ATP pocket offer new avenues for achieving higher selectivity and overcoming resistance.[3][18]

  • Polypharmacology: While selectivity is often sought, rationally designed multi-targeted inhibitors that can simultaneously block several key oncogenic pathways hold great promise for combination therapies and for treating complex, heterogeneous tumors.[1]

By continuing to build upon the fundamental principles of structure-activity relationships and employing rigorous experimental validation, the scientific community will undoubtedly continue to leverage the remarkable versatility of the aniline scaffold to develop the next generation of life-saving kinase-targeted therapies.

References

  • Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Bridges, A. J., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Pharmacology, 118(4), 851-857. [Link]

  • Bhusare, N. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-949. [Link]

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Hidaka, H., et al. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology, 25(3), 571-578. [Link]

  • Wang, Y., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Bioorganic & Medicinal Chemistry Letters, 24(24), 5679-5683. [Link]

  • Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Al-Salama, Z. T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Larsson-Callerfelt, A. K., et al. (1982). Substrate Binding to Phosphoglycerate Kinase Monitored by 1-anilino-8-naphthalenesulfonate. European Journal of Biochemistry, 128(2-3), 277-283. [Link]

  • Chokpaiboon, S., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17898-17912. [Link]

  • Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Bio-Rad. [Link]

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Safety Operating Guide

4,6-Dibromo-3-chloro-2-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist supporting drug development and advanced synthesis laboratories, safeguarding researchers and the environment is paramount when handling highly functionalized, polyhalogenated intermediates. 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS: 1820717-44-9) [1] is an invaluable building block in pharmaceutical chemistry, but its high lipophilicity, dense halogenation, and aniline core introduce significant toxicological and logistical challenges.

This standard operating procedure (SOP) provides a self-validating, mechanistic approach to handling, emergency response, and disposal, ensuring laboratory compliance with state and federal regulations while protecting personnel from severe systemic toxicity.

Mechanistic Hazard Profile & Causality

To safely handle 4,6-Dibromo-3-chloro-2-fluoroaniline, one must understand the causality behind its toxicological and environmental hazards.

  • Methemoglobinemia Induction: Like many aniline derivatives, systemic absorption leads to hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting hydroxylamine metabolites rapidly oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse [2].

  • Enhanced Dermal Penetration: The introduction of two bulky bromine atoms, a chlorine, and a fluorine atom drastically increases the molecule’s partition coefficient (LogP). This high lipophilicity allows it to permeate intact skin and standard latex protective barriers much faster than unsubstituted aniline [2].

  • Environmental Persistence & Dioxin Precursor: Polyhalogenated anilines are recalcitrant to standard biodegradation due to the strong carbon-halogen bonds. If improperly incinerated at low temperatures, they can cyclize into highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDF) [3].

Operational Logistics & Data Presentation

The following table summarizes the quantitative safety data, mandatory Personal Protective Equipment (PPE) per OSHA standards [4], and regulatory waste classification parameters for establishing a compliant laboratory workstation.

ParameterSpecification & Causality
CAS Number 1820717-44-9 [1]
Molecular Formula C₆H₃Br₂ClFN
OSHA PPE Requirement Gloves: Double-gloving mandatory (Nitrile inner, Neoprene outer). Causality: Neoprene provides superior resistance to non-polar halogenated aromatics [4].Respirator: N95 or P100 if weighing outside a closed system.
Handling Environment Certified Class II Fume Hood (Face velocity 80–120 fpm).
Incompatibilities Strong oxidizers (Perchlorates, Nitrates, Bleach). Causality: Oxidation yields highly reactive, acutely toxic nitroso/azo intermediates and explosive exotherms[2].
EPA Waste Designation RCRA Hazardous Waste (40 CFR Part 261)[5]. Regulated for high toxicity and potential characteristic reactivity depending on mixed solvent streams.

Step-by-Step Handling & Operational Protocol

To ensure a self-validating system, each critical action is paired with an observable outcome to verify success.

Phase 1: Preparation & Dispensing

  • Workstation Prep: Line the fume hood with chemical-resistant, anti-static bench paper.

    • Causality: Halogenated powders can accumulate static charge, leading to sudden aerosolization. The paper traps microscopic dust and prevents benchtop contamination.

  • Instrument Grounding: Ensure all analytical balances and spatulas are electrically grounded.

  • Dispensing: Use a static-free, disposable polypropylene spatula to weigh the compound.

    • Validation: Verify no powder adheres to the outer rim of the primary container. If static adherence occurs, the environment is too dry (adjust relative humidity to >40%).

Phase 2: Post-Handling Decontamination

  • Primary Wipe: Wipe spatulas and balances with an ethanol-soaked lint-free cloth.

    • Causality: Ethanol solubilizes the highly non-polar halogenated organic better than aqueous solutions.

  • Secondary Wash: Follow with a mild detergent and water wipe to remove solvent residue.

  • Validation: Visually inspect surfaces; for rigorous analytical workflows, a final solvent swab analyzed via UV-Vis can confirm total absence of the aniline chromophore.

Emergency Spill Response Workflow

In the event of a breach, immediate execution of the containment workflow is required. Never use sodium hypochlorite (bleach) to neutralize polyhalogenated anilines, as this will generate toxic chloroamine and bromoamine gases.

SpillResponse Start Spill Detected: 4,6-Dibromo-3-chloro-2-fluoroaniline Evacuate 1. Evacuate & Isolate Stop work, clear immediate area Start->Evacuate Assess 2. Assess Scale Is spill > 50 mg or outside hood? Evacuate->Assess CallEHS Major Spill: Call EHS / HAZMAT Assess->CallEHS Yes PPE Minor Spill: Don Level C PPE (Nitrile/Neoprene) Assess->PPE No Absorb 3. Contain & Absorb Use inert sand/vermiculite (NO bleach) PPE->Absorb Collect 4. Mechanical Collection Sweep into secondary containment Absorb->Collect Decon 5. Surface Decontamination Wash with ethanol, then soap/water Collect->Decon Dispose 6. RCRA Waste Segregation Label as Halogenated Aromatic Waste Decon->Dispose

Fig 1. Emergency Spill Response & Containment Workflow for Halogenated Anilines.

Proper Disposal & Waste Management Plan

Disposal is heavily regulated under the Resource Conservation and Recovery Act (RCRA) due to the compound's toxicity [5]. Standard down-the-drain or municipal trash disposal is strictly prohibited.

Step 1: Segregation & Primary Containment

  • Collect all pure solid waste, contaminated PPE (gloves, wipes), and inert spill absorbents into a high-density polyethylene (HDPE) or glass container equipped with a Teflon-lined cap.

  • Causality: Teflon prevents halogenated organic solvents and aniline vapors from degrading the seal, preventing fugative emissions in the waste storage area.

Step 2: Segregation Rules

  • DO NOT mix 4,6-Dibromo-3-chloro-2-fluoroaniline waste with strong acid waste (Nitric/Sulfuric).

  • DO NOT mix with aqueous waste streams. Keep it strictly in the "Halogenated Organic Waste" stream.

Step 3: Labeling and Storage

  • Affix a GHS-compliant hazardous waste label detailing the exact contents: "Hazardous Waste - Toxic/Halogenated Organic: 4,6-Dibromo-3-chloro-2-fluoroaniline."

  • Store in a well-ventilated secondary containment tray within a designated RCRA Satellite Accumulation Area (SAA) for no longer than 90 days (for Large Quantity Generators) [3].

Step 4: Ultimate Destruction via High-Temperature Incineration (HTI)

  • Waste must be handed over to a licensed hazardous waste broker.

  • Validation/Causality: The required disposal method is High-Temperature Incineration (typically >1000°C) with subsequent flue-gas scrubbing. This extreme temperature is required to break the highly stable C-Br, C-Cl, and C-F bonds. Flue scrubbers neutralize the resulting highly acidic and toxic byproducts (Hydrogen Fluoride, Hydrogen Bromide, Hydrogen Chloride) before they can be released into the atmosphere, ensuring a closed-loop environmental safety cycle [3].

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline. Right to Know Program. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2025). 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

Personal protective equipment for handling 4,6-Dibromo-3-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, actionable information for the safe handling and disposal of 4,6-Dibromo-3-chloro-2-fluoroaniline (CAS No. 1820717-44-9). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from the known hazards of closely related halogenated anilines and established best practices from authoritative sources. We will operate under the precautionary principle, treating this compound with a high degree of caution.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of structurally similar compounds like 3-Chloro-2,6-dibromo-4-fluoroaniline and other related analogs, 4,6-Dibromo-3-chloro-2-fluoroaniline should be treated as a hazardous substance.[1][2][3][4] The primary risks are associated with its acute toxicity, irritant properties, and potential for more severe long-term health effects.

Anticipated Hazard Profile:

  • Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

  • Potential for Sensitization and Carcinogenicity: Some related anilines may cause allergic skin reactions or are suspected of causing cancer.

Given these potential hazards, a stringent set of controls and personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure through all potential routes. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldMust be worn at all times. Goggles must provide a complete seal around the eyes to protect from dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers, solution preparation).[4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for handling this solid compound. Always check for signs of degradation. For extended operations or when handling solutions, double-gloving is a required practice.[5] Avoid latex gloves due to their poor chemical resistance.
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat is mandatory. For any transfer of the solid or when working with solutions, a chemical-resistant apron must be worn over the lab coat to protect against spills.
Respiratory Protection N95 Respirator or HigherAll handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood. If the ventilation is insufficient or during a spill clean-up outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times to protect from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep3->prep4 h1 Don All Required PPE prep4->h1 Begin Work h2 Weigh Compound on Tared Weigh Paper h1->h2 h3 Carefully Transfer to Reaction Vessel h2->h3 h4 Clean Weighing Area with Damp Wipe h3->h4 p1 Segregate Waste (Solid vs. Contaminated PPE) h4->p1 Work Complete p2 Label Hazardous Waste Container p1->p2 p3 Doff PPE in Correct Order p2->p3 p4 Wash Hands Thoroughly p3->p4

Caption: Safe Handling Workflow Diagram.

Step 1: Preparation

  • Risk Assessment: Before any work begins, conduct a specific risk assessment for the planned experiment.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is kept at the lowest possible height during all manipulations.

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure you have the correct size and type.

  • Emergency Readiness: Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for halogenated organic compounds.

Step 2: Handling (Inside a Chemical Fume Hood)

  • Don PPE: Put on all required PPE before handling the chemical container.

  • Dispensing: To prevent generating dust, do not pour the solid. Use a spatula to carefully transfer the required amount from the reagent bottle to a tared weigh paper or vessel.

  • Reaction Setup: Immediately and carefully transfer the weighed compound into the reaction vessel within the fume hood.

  • Immediate Cleanup: After transfer, use a damp cloth or wipe to clean the spatula and the balance area to remove any residual dust. Dispose of the wipe as hazardous waste.

Step 3: Storage

  • Container: Store 4,6-Dibromo-3-chloro-2-fluoroaniline in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and irritant chemicals.

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Plan: Cradle-to-Grave Responsibility

Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Improper disposal is a serious compliance violation.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused or waste 4,6-Dibromo-3-chloro-2-fluoroaniline.

    • Contaminated Materials: Gloves, weigh papers, disposable lab coats, and spill cleanup materials.

    • Liquid Waste: Any solutions containing the compound.

    • Never mix incompatible waste streams.

  • Container Management:

    • Use only approved, chemically compatible hazardous waste containers. Plastic is often preferred to glass to minimize breakage risk.

    • Keep containers closed at all times except when adding waste.[4]

  • Labeling:

    • All waste containers must be labeled with a hazardous waste tag immediately upon starting accumulation.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "4,6-Dibromo-3-chloro-2-fluoroaniline" and all other components of any mixture.[4] Do not use abbreviations.

    • Indicate the approximate quantities and the date of generation.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[1][3]

This guide is intended to provide a framework for the safe handling of 4,6-Dibromo-3-chloro-2-fluoroaniline. Always consult your institution's specific safety protocols and Chemical Hygiene Plan. Your safety is paramount.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University. [Link]

  • Standard Operating Procedure for Aniline . University of California, Santa Barbara. [Link]

  • OSHA Hazard Communication Standard . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Management . U.S. Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.